molecular formula C7H11Br B072221 Bromomethylenecyclohexane CAS No. 1121-49-9

Bromomethylenecyclohexane

Cat. No.: B072221
CAS No.: 1121-49-9
M. Wt: 175.07 g/mol
InChI Key: OVYGOCFMWWWMBP-UHFFFAOYSA-N
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Description

Bromomethylenecyclohexane (C7H11Br) is an organobromine compound that functions as a versatile electrophilic reagent in synthetic organic chemistry, primarily valued for its role as a key intermediate in nucleophilic substitution and cyclization reactions. Its mechanism of action involves the polarization of the carbon-bromine bond, enabling efficient alkylation and cross-coupling processes to introduce the methylenecyclohexyl group into complex molecular architectures. Researchers leverage this compound in the development of pharmaceuticals, agrochemicals, and functional materials, as well as in mechanistic studies to explore reaction pathways and kinetics. With high purity and stability, it is ideal for high-throughput screening and combinatorial chemistry applications, supporting innovation in drug discovery and material science. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

bromomethylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYGOCFMWWWMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CBr)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340518
Record name Bromomethylenecyclohexane
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Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-49-9
Record name Bromomethylenecyclohexane
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Record name Bromomethylenecyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromomethylenecyclohexane is a versatile vinylic bromide that serves as a valuable building block in modern organic synthesis. Its unique structural motif, featuring an exocyclic double bond, offers distinct reactivity profiles compared to its endocyclic isomers. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and spectral characteristics of bromomethylenecyclohexane. Tailored for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights, focusing on the causality behind experimental design and the application of this reagent in constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

Bromomethylenecyclohexane, with the chemical formula C₇H₁₁Br, possesses a cyclohexane ring with an exocyclic double bond substituted with a bromine atom.[1][2] This structure is fundamental to its chemical behavior, differentiating it from isomers such as 1-(bromomethyl)cyclohexene. The sp² hybridization of the vinylic carbons and the inherent polarity of the C-Br bond are the primary determinants of its reactivity.

Caption: Molecular Structure of Bromomethylenecyclohexane.

Key physicochemical properties are summarized in the table below for rapid reference.

PropertyValueSource(s)
IUPAC Name bromomethylidenecyclohexane[2]
CAS Number 1121-49-9[2]
Molecular Formula C₇H₁₁Br[1]
Molecular Weight 175.07 g/mol [1]
Appearance Assumed to be a colorless to light yellow liquidN/A
Boiling Point 72-80 °C @ 15 mm Hg[2]
Density 1.326 g/mL at 25 °C[2]
Flash Point 130 °F (54.4 °C)[2]
Solubility Insoluble in water; soluble in common organic solventsN/A

Synthesis of Bromomethylenecyclohexane

The construction of the exomethylene bromide moiety is most effectively achieved via the Wittig reaction. This venerable transformation allows for the direct conversion of a ketone (cyclohexanone) into the target alkene with high regioselectivity. The causality for this choice rests on the reaction's reliability and tolerance for the halide functional group.

The overall synthetic strategy involves the reaction of cyclohexanone with the ylide generated from (bromomethyl)triphenylphosphonium bromide.

Wittig_Synthesis_Workflow reagents Reagents: - (Bromomethyl)triphenylphosphonium bromide - Strong Base (e.g., n-BuLi, NaH) - Cyclohexanone - Anhydrous Solvent (e.g., THF, Et2O) ylide_prep Step 1: Ylide Formation Deprotonation of phosphonium salt. reagents->ylide_prep wittig_reaction Step 2: Wittig Reaction Nucleophilic attack of ylide on cyclohexanone. ylide_prep->wittig_reaction oxaphosphetane Intermediate: Oxaphosphetane Formation wittig_reaction->oxaphosphetane product_formation Step 3: Elimination Formation of alkene and triphenylphosphine oxide. oxaphosphetane->product_formation workup Step 4: Workup & Purification Aqueous workup followed by extraction and column chromatography. product_formation->workup final_product Final Product: Bromomethylenecyclohexane workup->final_product

Caption: General workflow for the synthesis via the Wittig reaction.

Protocol 2.1: Synthesis via Wittig Reaction

This protocol describes a representative procedure. Researchers must adapt concentrations, equivalents, and reaction times based on laboratory-specific instrumentation and scale.

Materials:

  • (Bromomethyl)triphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation (In-situ): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (bromomethyl)triphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via cannula and cool the resulting suspension to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The choice of a strong, non-nucleophilic base like n-BuLi is critical to ensure complete deprotonation of the phosphonium salt without competing side reactions. d. Allow the mixture to stir at -78 °C for 1 hour, during which the deep red color of the ylide should develop.

  • Wittig Reaction: a. To the cold ylide solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via cannula. b. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of THF). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or petroleum ether) to isolate the pure bromomethylenecyclohexane.

Chemical Reactivity and Mechanistic Pathways

The reactivity of bromomethylenecyclohexane is dominated by its vinyl bromide functional group. Unlike saturated alkyl bromides, direct Sₙ2 nucleophilic substitution is generally disfavored due to the high energy of the transition state.[3] Instead, the compound excels as a substrate in transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Bromomethylenecyclohexane is an excellent partner in a variety of palladium-catalyzed reactions, including the Suzuki,[4][5] Stille,[6] and Sonogashira[7][8] couplings. These reactions provide powerful methods for forming new carbon-carbon bonds at the sp²-hybridized carbon, enabling the synthesis of complex substituted cyclohexenes. The general order of reactivity for halides in these couplings is I > Br > Cl.[8][9] Vinyl bromides are typically more reactive than aryl bromides, making them highly useful substrates.[8]

Sonogashira Coupling: This reaction couples the vinyl bromide with a terminal alkyne to form a conjugated enyne.[10] It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in an anhydrous solvent.[11][12] The copper co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition product Coupled Product (R-C≡CR') pd_complex->product Reductive Elimination cu_acetylide R'C≡CCu cu_acetylide->pd_complex Transmetalation alkyne Terminal Alkyne (R'C≡CH) alkyne->cu_acetylide Cu(I), Base base Base base->cu_acetylide vinyl_bromide Bromomethylenecyclohexane (R-Br) vinyl_bromide->pd_complex product->pd0

Caption: The catalytic cycle for the Sonogashira coupling reaction.

Protocol 3.1: Representative Sonogashira Coupling

This protocol provides a general framework for coupling bromomethylenecyclohexane with a terminal alkyne.

Materials:

  • Bromomethylenecyclohexane (1.0 equivalent)

  • Terminal Alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Anhydrous triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous THF or DMF (co-solvent, optional)

Procedure:

  • Reaction Setup: a. To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and bromomethylenecyclohexane. b. Add the anhydrous amine solvent via cannula. If a co-solvent is used, add it at this stage. c. Stir the mixture for 10-15 minutes to ensure dissolution.

  • Reaction Execution: a. Add the terminal alkyne dropwise to the stirred mixture. b. Stir the reaction at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11] Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.

  • Workup and Purification: a. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the amine solvent. b. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a brine wash. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography on silica gel.[11]

Other Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reacts with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond.[4][13]

  • Stille Coupling: Utilizes an organostannane reagent to couple with the vinyl bromide, offering excellent functional group tolerance.[14]

Spectroscopic Analysis

Definitive, publicly available spectra for bromomethylenecyclohexane are scarce. However, a detailed analysis based on its structure and comparison with isomers allows for reliable prediction of its key spectral features.

  • ¹H NMR Spectroscopy: The most characteristic signals will be from the two diastereotopic protons on the exocyclic methylene carbon, which are expected to appear as singlets or narrow doublets in the region of 5.5-6.0 ppm. The ten protons on the cyclohexane ring will appear as a series of complex multiplets, likely between 1.5 and 2.5 ppm.

  • ¹³C NMR Spectroscopy: The spectrum will be defined by two signals in the sp² region: one for the bromine-bearing carbon (~100-110 ppm) and one for the quaternary ring carbon of the double bond (~140-150 ppm). The five sp³ carbons of the cyclohexane ring will appear in the aliphatic region (~25-40 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular ions would be at m/z = 174 and 176. Key fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ at m/z = 95 and the loss of HBr (M-HBr)⁺ at m/z = 94.

  • Infrared (IR) Spectroscopy: The IR spectrum will display key absorption bands confirming the structure.

    • C-H stretch (vinylic): A sharp peak just above 3000 cm⁻¹ (e.g., ~3050-3080 cm⁻¹).

    • C-H stretch (aliphatic): Strong peaks just below 3000 cm⁻¹ (e.g., ~2850-2950 cm⁻¹).

    • C=C stretch: A medium-intensity peak in the 1640-1680 cm⁻¹ region.

    • C-Br stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.

Handling, Storage, and Safety

Bromomethylenecyclohexane is classified as a flammable liquid and requires careful handling to minimize risk.[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. All sources of ignition, including sparks and open flames, must be eliminated from the work area. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Development

The utility of bromomethylenecyclohexane lies in its ability to act as a versatile scaffold. The exocyclic double bond can be further functionalized or incorporated into larger molecular systems.

  • Pharmaceutical Synthesis: As an intermediate, it can be used to introduce the methylenecyclohexane moiety into potential drug candidates. Cross-coupling reactions allow for the attachment of complex aromatic, heterocyclic, or acetylenic groups, which are prevalent in active pharmaceutical ingredients (APIs).

  • Materials Science: The enyne structures synthesized from Sonogashira couplings are important precursors for polymers and advanced organic materials with unique electronic and photophysical properties.

  • Agrochemicals: The cyclohexane ring is a common feature in pesticides and herbicides. Bromomethylenecyclohexane serves as a starting point for creating new derivatives for screening and development.

References

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3, 3094-3095. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions at Vinylic Carbons. [Link]

  • Galli, C., Gentili, P., & Rappoport, Z. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry, 59(22), 6786-6795. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Myers, A. The Stille Reaction. Chem 115, Harvard University. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Weires, A. G., et al. (2015). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC, NIH. [Link]

  • SpectraBase. 1-Bromo-3-methylcyclohexane - Optional[1H NMR] - Chemical Shifts. [Link]

  • Quora. Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism?. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • PubChem. 1-Bromo-1-bromomethyl-cyclohexane. [Link]

  • Sci-Hub. Nucleophile‐Selective Cross‐Coupling Reactions with Vinyl and Alkynyl Bromides on a Dinucleophilic Aromatic Substrate. [Link]

  • SpectraBase. Bromomethylcyclohexane - Optional[ATR-IR] - Spectrum. [Link]

  • SpectraBase. Bromomethylcyclohexane - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. Cyclohexane, 1-bromo-3-methyl-. [Link]

  • PubChem. Cyclohexane, (bromomethyl)-. [Link]

  • ACS Publications. Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. [Link]

  • PubChem. 1-Bromo-1-methylcyclohexane. [Link]

  • ResearchGate. Reaction scope for vinyl bromides. [Link]

  • NIST WebBook. Cyclohexane, 1-bromo-4-methyl-. [Link]

  • Chinese Chemical Society. Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. [Link]

  • NIST WebBook. Cyclohexane, 1-bromo-4-methyl- IR Spectrum. [Link]

  • PubChem. 1-Bromo-3-methylcyclohexene. [Link]

  • YouTube. H-NMR Example of n-Octane and Bromocyclohexane. [Link]

  • NIST WebBook. Cyclohexane, bromo- IR Spectrum. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubChem. Bromomethylenecyclohexane. [Link]

  • Google Patents. RU2616450C1 - Method of producing bromocyclohexane.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylenecyclohexane (CAS No. 1121-49-9) is a halogenated organic compound of significant interest in synthetic organic chemistry. Its unique structural features, comprising a reactive exocyclic double bond and a bromine atom, make it a versatile building block for the introduction of the methylenecyclohexane moiety into more complex molecular architectures. This guide provides a comprehensive overview of the physical properties of bromomethylenecyclohexane, detailed protocols for its synthesis and characterization, and an analysis of its spectroscopic data, offering valuable insights for its application in research and development.

Physicochemical Properties

The physical properties of bromomethylenecyclohexane are crucial for its handling, purification, and use in chemical reactions. A summary of these properties is presented in the table below. It is important to distinguish bromomethylenecyclohexane from its structural isomer, (bromomethyl)cyclohexane, as their physical properties differ significantly.

PropertyBromomethylenecyclohexane(Bromomethyl)cyclohexane (Isomer for Comparison)
Molecular Formula C₇H₁₁Br[1]C₇H₁₃Br
Molecular Weight 175.07 g/mol [1]177.08 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 72-80 °C at 15 mmHg[2]approx. 159-160 °C at 760 mmHg
Melting Point Data not availableapprox. -60 °C
Density 1.326 g/mL at 25 °C[2]1.269 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5172[2]1.492
Solubility Insoluble in water; soluble in common organic solvents.Insoluble in water; soluble in alcohols, ethers, benzene, chloroform.

Synthesis of Bromomethylenecyclohexane

A robust and widely employed method for the synthesis of bromomethylenecyclohexane is the Wittig reaction. This reaction involves the conversion of a ketone, in this case, cyclohexanone, to an alkene using a phosphorus ylide. The causality behind this choice of synthetic route lies in its high regioselectivity, ensuring the formation of the exocyclic double bond at the precise location of the original carbonyl group.

Conceptual Workflow of the Wittig Synthesis

Wittig_Synthesis cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction Bromomethyltriphenylphosphonium_bromide Bromomethyltriphenylphosphonium bromide Ylide Phosphorus Ylide Bromomethyltriphenylphosphonium_bromide->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclohexanone Cyclohexanone Cyclohexanone->Oxaphosphetane Nucleophilic Attack Bromomethylenecyclohexane Bromomethylenecyclohexane Oxaphosphetane->Bromomethylenecyclohexane Decomposition Triphenylphosphine_oxide Triphenylphosphine oxide (by-product) Oxaphosphetane->Triphenylphosphine_oxide

Caption: Workflow for the synthesis of bromomethylenecyclohexane via the Wittig reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields the target compound with predictable purity, which can be confirmed by the characterization methods outlined below.

Materials:

  • Bromomethyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add bromomethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The formation of the deep red-orange colored ylide indicates a successful reaction.

    • Stir the mixture at 0 °C for an additional 30 minutes.

  • Wittig Reaction:

    • Dissolve cyclohexanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the ylide suspension at 0 °C over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The disappearance of the deep color is indicative of reaction completion.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure bromomethylenecyclohexane.

Spectroscopic Characterization

The structural elucidation of bromomethylenecyclohexane is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral features.

Relationship between Structure and Spectroscopic Data

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry Molecule Bromomethylenecyclohexane (C₇H₁₁Br) 1H_NMR ¹H NMR Molecule->1H_NMR Proton Environments 13C_NMR ¹³C NMR Molecule->13C_NMR Carbon Environments IR IR Spectroscopy Molecule->IR Functional Group Vibrations MS Mass Spectrometry Molecule->MS Molecular Ion & Fragmentation Chemical_Shifts_H Chemical_Shifts_H 1H_NMR->Chemical_Shifts_H Identifies - Vinylic Proton - Allylic Protons - Cyclohexyl Protons Chemical_Shifts_C Chemical_Shifts_C 13C_NMR->Chemical_Shifts_C Identifies - Vinylic Carbons - Cyclohexyl Carbons Stretching_Frequencies Stretching_Frequencies IR->Stretching_Frequencies Confirms - C=C Stretch - C-H Stretches (sp² and sp³) - C-Br Stretch Mass_to_Charge Mass_to_Charge MS->Mass_to_Charge Determines - Molecular Weight - Isotopic Pattern of Bromine

Caption: Correlation of bromomethylenecyclohexane's structure with its expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

  • Vinylic Proton: A singlet or a narrow triplet in the region of 5.5-6.0 ppm, corresponding to the proton on the exocyclic double bond.

  • Allylic Protons: A multiplet in the region of 2.2-2.5 ppm, corresponding to the four protons on the carbons adjacent to the double bond.

  • Cyclohexyl Protons: A broad multiplet in the region of 1.5-1.8 ppm, corresponding to the remaining six protons of the cyclohexane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton:

  • Vinylic Carbons: Two signals in the downfield region, typically between 100-150 ppm. The carbon bearing the bromine atom will be further downfield.

  • Cyclohexyl Carbons: Several signals in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups:

  • C=C Stretch: A characteristic absorption band around 1650 cm⁻¹ for the exocyclic double bond.

  • =C-H Stretch: An absorption band above 3000 cm⁻¹ (typically around 3030-3080 cm⁻¹) for the sp² C-H bond.

  • C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically around 2850-2950 cm⁻¹) for the sp³ C-H bonds of the cyclohexane ring.

  • C-Br Stretch: An absorption band in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and the presence of bromine:

  • Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z = 174 and 176, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: Common fragmentation would involve the loss of a bromine radical to give a fragment at m/z = 95.

Conclusion

This technical guide has provided a detailed overview of the physical properties, synthesis, and spectroscopic characterization of bromomethylenecyclohexane. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective utilization of this versatile chemical intermediate.

References

  • Local Pharma Guide. CAS NO. 1121-49-9 | BROMOMETHYLENECYCLOHEXANE 96. [Link]

  • Organic Syntheses. Methylenecyclohexane. [Link]

  • Supporting Information for a research article. Spectroscopic data for related compounds. [Link]

  • SpectraBase. (1R,2S)-1-bromo-2-methylcyclohexane. [Link]

  • PubChem. Bromomethylenecyclohexane. [Link]

Sources

A Comprehensive Spectroscopic Guide to Bromomethylenecyclohexane for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel molecular entities is paramount. Bromomethylenecyclohexane, a versatile building block in organic synthesis, presents a unique spectroscopic profile that, when expertly interpreted, provides unambiguous confirmation of its structure. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for bromomethylenecyclohexane, grounded in fundamental principles and practical insights for the modern researcher.

The Structural Significance of Bromomethylenecyclohexane

Bromomethylenecyclohexane (C₇H₁₁Br) is a functionalized cycloalkane with an exocyclic double bond.[1] This structural motif is of significant interest in medicinal chemistry, offering a scaffold for the introduction of various pharmacophores. The bromine atom provides a reactive handle for a multitude of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of ensuring the purity and identity of this key starting material, thereby guaranteeing the integrity of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait of the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

While a publicly available ¹H NMR spectrum for bromomethylenecyclohexane is not readily found in the searched literature, we can predict its key features based on the chemical structure and data from similar compounds. The proton NMR spectrum is expected to be complex due to the conformational flexibility of the cyclohexane ring and the presence of multiple, distinct proton environments.

Expected Chemical Shifts and Multiplicities:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityRationale
=CH₂ (vinylic)5.5 - 6.0Singlet (or two closely spaced doublets)The two protons on the exocyclic double bond are diastereotopic and would ideally appear as two distinct signals. However, they may appear as a singlet if the chemical shift difference is small. Their deshielded nature is due to the sp² hybridization of the carbon and the anisotropic effect of the double bond.
-CH₂- (allylic, adjacent to C=)~2.2 - 2.5MultipletThese protons are in an allylic position, which slightly deshields them. They will be coupled to the adjacent methylene protons.
-CH₂- (cyclohexyl)~1.5 - 1.8MultipletThese are the standard methylene protons of the cyclohexane ring. The broad multiplet arises from complex spin-spin coupling with neighboring protons.

The interpretation of the ¹H NMR spectrum requires careful consideration of the chair-like conformations of the cyclohexane ring, which can lead to broadening of signals at room temperature. Variable temperature NMR studies could potentially resolve some of the complex multiplets by slowing down the rate of conformational exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule and offers valuable information about their hybridization and chemical environment. The following table summarizes the expected and reported ¹³C NMR data for bromomethylenecyclohexane.[1]

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C=CH₂ (quaternary)140 - 150The sp² hybridized carbon of the exocyclic double bond, being quaternary, will be significantly deshielded.
=CH₂ (vinylic)110 - 120The sp² hybridized methylene carbon of the exocyclic double bond.
C-Br30 - 40The carbon atom directly attached to the electronegative bromine atom is deshielded.
-CH₂- (cyclohexyl)25 - 35The sp³ hybridized methylene carbons of the cyclohexane ring. Multiple signals are expected due to their different positions relative to the double bond and bromine atom.

The presence of a quaternary carbon signal in the downfield region is a key diagnostic feature for the exocyclic double bond.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For bromomethylenecyclohexane, the IR spectrum will be characterized by vibrations associated with the C=C double bond, C-H bonds, and the C-Br bond.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeSignificance
=C-H3080 - 3010StretchingConfirms the presence of vinylic C-H bonds.
C-H (sp³)2950 - 2850StretchingCharacteristic of the C-H bonds in the cyclohexane ring.
C=C1650 - 1600StretchingA key indicator of the carbon-carbon double bond. The exocyclic nature may shift this peak to the lower end of the range.
C-Br650 - 550StretchingConfirms the presence of the carbon-bromine bond.

The absence of a strong, broad absorption around 3300 cm⁻¹ (characteristic of O-H) and a sharp absorption around 1700 cm⁻¹ (characteristic of C=O) would confirm the purity of the sample from common oxygenated impurities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation behavior upon ionization, which can be used to deduce its structure. For bromomethylenecyclohexane, electron ionization (EI) would likely be employed.

Key Features of the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z 174 and 176. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio).[1]

  • Key Fragmentation Pathways: The fragmentation of bromomethylenecyclohexane will be driven by the stability of the resulting carbocations.

    • Loss of Bromine: A prominent peak will be observed at m/z 95, corresponding to the loss of a bromine radical ([M-Br]⁺). This fragment represents the stable methylenecyclohexyl cation.

    • Loss of HBr: A peak at m/z 94, corresponding to the loss of a molecule of hydrogen bromide, is also expected.

    • Cyclohexane Ring Fragmentation: Further fragmentation of the C₇H₁₁⁺ ion (m/z 95) will lead to smaller fragments characteristic of the cyclohexane ring, such as the loss of ethylene (C₂H₄) to give a peak at m/z 67.

The following Graphviz diagram illustrates the primary fragmentation pathway.

Bromomethylenecyclohexane Fragmentation M [C₇H₁₁Br]⁺˙ m/z 174/176 Frag1 [C₇H₁₁]⁺ m/z 95 M->Frag1 - •Br Frag2 [C₅H₇]⁺ m/z 67 Frag1->Frag2 - C₂H₄

Caption: Primary fragmentation of bromomethylenecyclohexane in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for bromomethylenecyclohexane.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of bromomethylenecyclohexane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and significant fragments.

The following diagram illustrates the general workflow for spectroscopic analysis.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Bromomethylenecyclohexane NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of bromomethylenecyclohexane, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous structural confirmation. For researchers in drug development, a thorough understanding of these techniques and their application to key synthetic intermediates is not merely a matter of analytical chemistry; it is a fundamental component of robust and reproducible scientific research. The principles and data presented in this guide serve as a practical reference for the confident characterization of this and other related molecules.

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Synthesis of Allylic Bromides from Methylenecyclohexane: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of Allylic Bromides

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the strategic introduction of functional groups is paramount. Allylic bromides, such as those derived from methylenecyclohexane, serve as versatile and highly reactive intermediates. Their value lies in the lability of the carbon-bromine bond at the allylic position, which is primed for nucleophilic substitution (S­N2) reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive exploration of the synthesis of 1-(bromomethyl)cyclohexene, the major product from the allylic bromination of methylenecyclohexane. We will delve into the underlying free-radical mechanism, present a detailed experimental protocol, and address critical safety and handling considerations. The primary method discussed is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a selective brominating agent.[1]

Chapter 1: Theoretical Foundations: The Free-Radical Allylic Bromination Mechanism

The selective substitution of a hydrogen atom at an allylic position, in the presence of a double bond, is a cornerstone of radical chemistry. The reaction of methylenecyclohexane with N-Bromosuccinimide (NBS) is a classic example of this transformation.

The Allylic Position: A Site of Enhanced Reactivity

The preference for substitution at the allylic position stems from the relative weakness of the allylic C-H bond. The bond dissociation energy for an allylic C-H bond is approximately 88 kcal/mol, which is significantly lower than that of a typical alkyl C-H bond (98 kcal/mol) or a vinylic C-H bond (111 kcal/mol).[2] This lower energy requirement makes the abstraction of an allylic hydrogen by a radical species a kinetically favorable process. The resulting allylic radical is stabilized through resonance, delocalizing the unpaired electron across the pi system, which further drives the reaction.[3]

The Role of N-Bromosuccinimide (NBS)

Direct treatment of an alkene with molecular bromine (Br₂) typically leads to electrophilic addition across the double bond, forming a dibromide.[1][4] To achieve selective allylic substitution, the concentration of Br₂ must be kept extremely low. This is the critical function of NBS.[1][2] In a non-polar solvent like carbon tetrachloride (CCl₄), NBS provides a constant, low-level concentration of Br₂ through its reaction with trace amounts of HBr generated during the propagation phase.[2][3] This ensures that the radical substitution pathway predominates over electrophilic addition.

The Radical Chain Mechanism

The allylic bromination with NBS proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[2][5]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or by UV light. This initial radical, or the homolytic cleavage of the N-Br bond in NBS itself, generates a small number of bromine radicals (Br•).[3][5]

  • Propagation: This is a two-step cycle.

    • Step 2a: A bromine radical abstracts a hydrogen atom from the allylic position of methylenecyclohexane. This forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).[3]

    • Step 2b: The allylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the allylic bromide product and a new bromine radical, which continues the chain.[3][5]

  • Termination: The chain reaction concludes when two radical species combine. This can involve various combinations of the radicals present in the mixture.

The allylic radical intermediate from methylenecyclohexane has two resonance contributors. Reaction at the primary carbon is sterically favored, leading to 1-(bromomethyl)cyclohexene as the major product.[6][7]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Br• Br• Initiator->Br• R• R• R•->Br• from NBS AllylRadical Allylic Radical (Resonance Stabilized) Br•->AllylRadical Br•_t Br• Br•->Br•_t Methylenecyclohexane Methylenecyclohexane Product 1-(Bromomethyl)cyclohexene AllylRadical->Product Br abstraction HBr HBr Br2 Br₂ HBr->Br2 + NBS Br2->Br• regenerates chain carrier NBS NBS Succinimide Succinimide NBS->Succinimide Br2_t Br2_t Br•_t->Br2_t Br₂ Br•_t2 Br•

Figure 1: Simplified mechanism of free-radical allylic bromination.

Chapter 2: Experimental Protocol for the Synthesis of 1-(bromomethyl)cyclohexene

This procedure is a representative method for the Wohl-Ziegler allylic bromination of methylenecyclohexane.

Reagents and Materials
Reagent / MaterialFormulaMolar Mass ( g/mol )QuantityPurpose
MethylenecyclohexaneC₇H₁₂96.170.10 mol (9.62 g)Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.11 mol (19.58 g)Brominating Agent
Carbon Tetrachloride (CCl₄)CCl₄153.81200 mLSolvent
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.002 mol (0.33 g)Radical Initiator
Equipment
500 mL Round-bottom flask1Reaction Vessel
Reflux Condenser1Prevent Solvent Loss
Magnetic Stirrer & Stir Bar1Homogenization
Heating Mantle1Temperature Control
Buchner Funnel & Flask1Filtration
Separatory Funnel1Liquid-Liquid Extraction
Rotary Evaporator1Solvent Removal
Experimental Workflow
Figure 2: Experimental workflow for synthesis and purification.
Step-by-Step Procedure
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methylenecyclohexane (9.62 g, 0.10 mol), N-bromosuccinimide (19.58 g, 0.11 mol), and azobisisobutyronitrile (0.33 g, 0.002 mol). Add 200 mL of carbon tetrachloride.

    • Scientist's Note: NBS should be recrystallized from water if it appears yellow, as the color indicates the presence of Br₂, which can interfere with the reaction.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often initiated with a heat lamp to ensure radical formation. The reaction should be stirred vigorously.[8]

    • Self-Validation: As the reaction proceeds, the dense NBS will be consumed and replaced by the less dense succinimide, which will float to the surface. The reaction is typically complete within 1-3 hours. Progress can be monitored by TLC or GC analysis.

  • Cooling and Filtration: Once the reaction is complete (all NBS has been converted to succinimide), cool the flask to room temperature, then further in an ice bath to precipitate all the succinimide.

  • Work-up: Filter the mixture through a Buchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ to recover any trapped product.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 10% aqueous sodium sulfite (Na₂SO₃) solution to remove any remaining traces of bromine.[8]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any HBr.[8]

    • Brine (saturated NaCl solution) to remove the bulk of the water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator.

Chapter 3: Product Purification

The crude product obtained after work-up is often a mixture of the desired product and unreacted starting material. Purification is essential to obtain a high-purity compound.

  • Vacuum Distillation: Given the boiling point of related compounds, vacuum distillation is the preferred method for purification.[9] The crude oil is carefully distilled under reduced pressure to separate the lower-boiling methylenecyclohexane from the higher-boiling 1-(bromomethyl)cyclohexene product.

Chapter 4: Safety, Handling, and Waste Disposal

Chemical synthesis requires stringent adherence to safety protocols.

Reagent Hazards
  • N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed and is an oxidizing agent that may intensify fire.[11][12]

  • Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. It should be handled with extreme care in a well-ventilated fume hood. Dichloromethane is a common, less toxic alternative solvent.[13]

  • AIBN: A flammable solid that can decompose exothermically upon heating.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[14]

  • Body Protection: A lab coat must be worn.

Handling and Storage
  • All operations should be conducted inside a certified chemical fume hood.[10][14]

  • NBS should be stored in a cool, dry, dark place away from combustible materials and moisture.[10][11]

  • Avoid the formation of dust when handling solid NBS.[10][11]

Waste Disposal
  • All organic waste, including the solvent and distillation residues, must be collected in a designated halogenated waste container.

  • Aqueous waste from the extraction steps should be neutralized before disposal according to institutional guidelines.

  • Unused NBS can be quenched by slowly adding it to a stirred solution of sodium sulfite.

Conclusion

The synthesis of 1-(bromomethyl)cyclohexene from methylenecyclohexane via allylic bromination with NBS is a powerful and reliable transformation. A thorough understanding of the underlying free-radical mechanism is crucial for optimizing reaction conditions and minimizing side products. By following a well-defined experimental protocol and adhering strictly to safety procedures, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and complex molecule synthesis.

References

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Wittig reaction for bromomethylenecyclohexane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Bromomethylenecyclohexane via the Wittig Reaction

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of bromomethylenecyclohexane, a valuable synthetic intermediate, utilizing the Nobel Prize-winning Wittig reaction.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and offer field-proven insights to ensure successful synthesis.

Strategic Overview: The Power of the Wittig Olefination

The Wittig reaction stands as a paramount achievement in organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[4][5] Its primary strength lies in the unambiguous placement of the double bond, a significant advantage over elimination reactions which can often yield mixtures of isomers.[1][6] This reaction is particularly adept at creating exocyclic double bonds, making it the ideal choice for converting cyclohexanone into bromomethylenecyclohexane.

The core of the reaction involves the coupling of two key fragments: a carbonyl compound (cyclohexanone) and a phosphorus ylide, also known as a Wittig reagent.[3] The thermodynamic driving force is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7][8][9]

Overall_Reaction reagents Cyclohexanone + (Bromomethylene)triphenylphosphorane products Bromomethylenecyclohexane + Triphenylphosphine Oxide reagents->products Wittig Reaction

Caption: Overall scheme of the .

The Heart of the Reaction: The Phosphorus Ylide

The success of this synthesis hinges on the preparation of the correct Wittig reagent, (bromomethylene)triphenylphosphorane. This reagent is not typically stable enough for long-term storage and is therefore generated in situ just before use.[2] Its synthesis is a two-step process beginning with the creation of a phosphonium salt.

Synthesis of the Phosphonium Salt Precursor

The precursor, (bromomethyl)triphenylphosphonium bromide, is a stable, solid salt.[10] It is synthesized via a classic bimolecular nucleophilic substitution (SN2) reaction.[1][9][11] Triphenylphosphine, an excellent nucleophile, attacks one of the electrophilic carbon atoms of a bromomethylating agent like dibromomethane, displacing a bromide ion to form the quaternary phosphonium salt.

Causality Behind Experimental Choices:

  • Reagent: Triphenylphosphine is used because its bulky phenyl groups contribute to the stability of the resulting salt and influence the reaction's stereochemistry. More importantly, it is commercially available and relatively easy to handle.

  • Solvent: A non-polar aromatic solvent like toluene is often used to facilitate the reaction at elevated temperatures, leading to the precipitation of the highly polar phosphonium salt upon formation, which simplifies isolation.

In Situ Generation of the Ylide

The phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom.[6][11] To generate the nucleophilic ylide, a strong base is required to deprotonate this carbon.[6][9]

Ylide_Formation Phosphonium (Ph)3P+-CH2Br Br- Ylide (Ph)3P=CHBr Phosphonium->Ylide Deprotonation Base Strong Base (e.g., KOtBu) Base->Ylide ConjugateAcid Base-H+ Bromide Br-

Caption: Deprotonation of the phosphonium salt to form the phosphorus ylide.

Trustworthiness Through Reagent Selection: The choice of base is critical for this unstabilized ylide. The pKa of the α-proton on the phosphonium salt is high, necessitating a potent base.[6]

  • Suitable Bases: Potassium tert-butoxide (KOtBu), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi) are effective.[7][11] KOtBu is often preferred for its ease of handling as a solid compared to pyrophoric n-BuLi solutions.

  • Unsuitable Bases: Weaker bases like sodium hydroxide or triethylamine are insufficient to deprotonate the salt to a significant extent and will not drive the reaction to completion.[2][7]

  • Solvent Integrity: The reaction must be conducted under strictly anhydrous conditions. The ylide is a strong base and will be rapidly quenched by protic solvents like water or alcohols, halting the desired reaction.[6]

Unraveling the Mechanism: From Ylide to Alkene

The currently accepted mechanism for the Wittig reaction, particularly under lithium-free conditions, involves a direct and concerted cycloaddition.[3][11]

  • Nucleophilic Attack & [2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclohexanone. This proceeds through a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[3][7]

  • Oxaphosphetane Decomposition: The oxaphosphetane intermediate is transient and rapidly collapses.[1][11] The ring breaks apart in a retro-[2+2] cycloaddition, forming two new double bonds: the C=C bond of the desired bromomethylenecyclohexane and the P=O bond of triphenylphosphine oxide.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cyclohexanone Cyclohexanone Oxaphosphetane Oxaphosphetane Cyclohexanone->Oxaphosphetane [2+2] Cycloaddition Ylide (Ph)3P=CHBr Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Bromomethylenecyclohexane Oxaphosphetane->Alkene Retro [2+2] TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Retro [2+2]

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Success at each stage, confirmed by the described observations, provides confidence for proceeding to the next.

Part A: Synthesis of (Bromomethyl)triphenylphosphonium Bromide

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol)
Triphenylphosphine 262.29 26.2 g 100
Dibromomethane 173.83 26.1 g (10.7 mL) 150

| Toluene | - | 150 mL | - |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add triphenylphosphine (26.2 g, 100 mmol) and toluene (150 mL). Stir until the solid dissolves.

  • Reaction Initiation: Add dibromomethane (10.7 mL, 150 mmol).

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. A white precipitate of the phosphonium salt will begin to form. Continue refluxing for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum to yield (bromomethyl)triphenylphosphonium bromide. The product is a stable solid and can be stored for future use.[10]

Part B: Synthesis of Bromomethylenecyclohexane

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol)
(Bromomethyl)triphenylphosphonium bromide 436.12 13.08 g 30
Potassium tert-butoxide (KOtBu) 112.21 3.70 g 33
Anhydrous Tetrahydrofuran (THF) - 150 mL -

| Cyclohexanone | 98.14 | 2.95 g (3.1 mL) | 30 |

Procedure:

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

  • Reagent Suspension: Add (bromomethyl)triphenylphosphonium bromide (13.08 g, 30 mmol) to the flask, followed by anhydrous THF (100 mL) via syringe.

  • Ylide Generation: Cool the white suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (3.70 g, 33 mmol) portion-wise over 15 minutes. The mixture will develop a characteristic orange-red color, indicating the formation of the ylide.[12]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Carbonyl Addition: In a separate dry flask, dissolve cyclohexanone (3.1 mL, 30 mmol) in anhydrous THF (50 mL). Transfer this solution to the ylide mixture via cannula or syringe over 20 minutes. The ylide's color will fade as it reacts.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of cyclohexanone.[12]

Product Isolation and Purification: Managing the Byproduct

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has chromatographic properties similar to the desired product.[8][13]

Reaction Workup
  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[12][14]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar solvent like diethyl ether or hexanes (3 x 75 mL).[1][12]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification Strategy

The crude product is a mixture of bromomethylenecyclohexane and TPPO.

  • Strategy 1: Chromatography. Flash column chromatography on silica gel is the most common method. A nonpolar eluent system (e.g., hexanes or petroleum ether) will elute the low-polarity bromomethylenecyclohexane first, while the more polar TPPO will be retained on the column.[13]

  • Strategy 2: Selective Precipitation. TPPO can sometimes be precipitated out of the crude mixture. Dissolve the crude oil in a minimal amount of a polar solvent (like dichloromethane) and add a large volume of a nonpolar solvent (like hexanes or petroleum ether). The TPPO may precipitate and can be removed by filtration.[4][13]

  • Strategy 3: Chemical Conversion (Advanced). For exceptionally difficult separations, the TPPO can be converted into a highly polar phosphonium salt by adding an agent like iodomethane, making it easily separable by a simple filtration or aqueous wash.[13]

Characterization

The identity and purity of the final product, bromomethylenecyclohexane, should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₇H₁₁Br
Molecular Weight 175.07 g/mol [15]
Appearance Colorless oil
¹H NMR (CDCl₃) δ ~5.8 (s, 1H, =CHBr), 2.4-2.2 (m, 4H, allylic CH₂), 1.7-1.5 (m, 6H, other CH₂)
¹³C NMR (CDCl₃) δ ~135 (quaternary C=), ~100 (=CHBr), and peaks in the aliphatic region for the cyclohexane ring.
Mass Spec (EI) M⁺ peaks at m/z 174 and 176 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).

Note: NMR chemical shifts are approximate and should be confirmed with experimental data.

References

  • Wittig reaction purification for products with very low polarity. Taylor & Francis Online.[Link]

  • Wittig Reaction. Organic Chemistry Portal.[Link]

  • A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry.[Link]

  • Exploring (Bromomethyl)triphenylphosphonium Bromide: A Versatile Wittig Reagent. Medium.[Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis.[Link]

  • Wittig Reaction. Chemistry LibreTexts.[Link]

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  • WITTIG REACTION | MECHANISM. AdiChemistry.[Link]

  • Wittig reaction. Wikipedia.[Link]

  • Bromomethylenecyclohexane. PubChem.[Link]

  • Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning. ResearchGate.[Link]

  • Organic synthesis: The Wittig reaction cleans up. ResearchGate.[Link]

  • Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry.[Link]

  • Methylenecyclohexane. Organic Syntheses Procedure.[Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! Pace University.[Link]

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  • 20.4. The Wittig reaction. Lumen Learning.[Link]

  • Cyclohexane, bromo-. NIST WebBook.[Link]

  • Wittig Reaction. Dalal Institute.[Link]

  • Cyclohexane, bromo-. NIST WebBook.[Link]

  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Pace University.[Link]

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Sources

Stability and reactivity of bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Reactivity of Bromomethylenecyclohexane

Abstract

Bromomethylenecyclohexane is a versatile organic compound featuring a vinyl bromide moiety exocyclic to a cyclohexane ring. This structure imparts a unique combination of stability and reactivity, making it a valuable building block in synthetic chemistry, particularly for the construction of complex molecular architectures in drug discovery and materials science. This guide provides a comprehensive technical overview of the stability, synthesis, and characteristic reactivity of bromomethylenecyclohexane, intended for researchers, scientists, and drug development professionals. We will delve into the conformational factors governing its stability, outline robust synthetic protocols, and explore its utility in key reaction classes, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

Bromomethylenecyclohexane, with the IUPAC name bromomethylidenecyclohexane, is characterized by a C7H11Br molecular formula.[1] Its structure consists of a cyclohexane ring with a brominated methylene group attached, forming an exocyclic double bond.

PropertyValueSource
IUPAC Name bromomethylidenecyclohexanePubChem[1]
CAS Number 1121-49-9PubChem[1]
Molecular Formula C7H11BrPubChem[1]
Molecular Weight 175.07 g/mol PubChem[1]
Physical State Flammable LiquidPubChem[1]

Synthesis of Bromomethylenecyclohexane

The most reliable and versatile method for synthesizing exocyclic vinyl bromides like bromomethylenecyclohexane from a ketone precursor is a variation of the Wittig reaction.[2][3] Specifically, the Corey-Fuchs reaction provides an efficient route starting from cyclohexanone.[4][5] This two-step process involves the formation of a dibromo-olefin intermediate, which can then be selectively converted to the monobromo-olefin.

Proposed Synthetic Pathway: Modified Corey-Fuchs Reaction

The synthesis begins with the reaction of cyclohexanone with a phosphorus ylide generated in-situ from triphenylphosphine (PPh3) and carbon tetrabromide (CBr4).[6][7] This step yields the intermediate 1,1-dibromo-2-methylenecyclohexane. Subsequent controlled reaction with one equivalent of a strong base like n-butyllithium (n-BuLi) at low temperature, followed by a proton quench, can yield the target bromomethylenecyclohexane.

Caption: Proposed synthesis of bromomethylenecyclohexane via a modified Corey-Fuchs reaction.

Experimental Protocol: Synthesis of (Dibromomethylene)cyclohexane (Intermediate)

This protocol is adapted from established procedures for the first step of the Corey-Fuchs reaction.[5][6]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

  • Reagent Addition: Triphenylphosphine (2.0 eq.) is added to the DCM and the solution is cooled to 0 °C in an ice bath.

  • Ylide Formation: Carbon tetrabromide (1.0 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The solution typically turns deep red or orange, indicating the formation of the phosphorus ylide.

  • Carbonyl Addition: A solution of cyclohexanone (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (typically using a hexane or petroleum ether eluent) to yield pure (dibromomethylene)cyclohexane.

Stability Analysis

Conformational Stability and Allylic Strain

A key factor governing the stability of exocyclic alkenes on a cyclohexane ring is allylic strain, also known as A1,3 strain.[10] This refers to the steric repulsion between substituents on the double bond and the allylic axial hydrogens on the ring.[11]

In bromomethylenecyclohexane, the bromine atom is significantly larger than a hydrogen atom. This creates a steric clash with the two axial hydrogens at the C2 and C6 positions of the cyclohexane ring. This destabilizing interaction can influence the preferred conformation and overall thermodynamic stability of the molecule.[10][12] The strain energy for the parent methylidenecyclohexane has been calculated to be approximately 4.5 kcal/mol, and the larger size of bromine would be expected to increase this value.[10]

Caption: A1,3 strain between the bromine atom and axial allylic hydrogens.

Electronic Stability

The C(sp²)-Br bond in vinyl halides is stronger than a C(sp³)-Br bond due to the increased s-character of the sp² hybridized carbon.[13][14] This increased bond strength contributes to the relative inertness of vinyl halides in certain reactions, such as classical nucleophilic substitutions.

Chemical Reactivity

The reactivity of bromomethylenecyclohexane is dictated by the presence of the vinyl bromide functional group. This moiety is generally unreactive towards traditional SN1 and SN2 reactions but is an excellent substrate for metal-catalyzed cross-coupling reactions.[13][15]

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on vinyl halides is notoriously difficult and generally does not proceed via classical SN1 or SN2 mechanisms.[16][17]

  • SN1 Pathway: This pathway is disfavored because it would require the formation of a highly unstable vinyl carbocation.[13] A positive charge on an sp²-hybridized carbon is significantly less stable than on an sp³-hybridized carbon due to the higher electronegativity associated with greater s-character.[17]

  • SN2 Pathway: The backside attack required for an SN2 reaction is sterically hindered by the cyclohexane ring.[18] Furthermore, the incoming nucleophile would be repelled by the electron density of the π-bond.[17]

While classical methods are ineffective, specialized methodologies, such as organocatalytic approaches that activate the vinyl halide towards substitution, have been developed for certain classes of Michael-acceptor vinyl halides.[19]

Elimination Reactions

Treatment of a vinyl halide with a very strong base can induce an elimination reaction to form an alkyne.[13][18] For bromomethylenecyclohexane, this would involve the removal of a proton from the exocyclic carbon and elimination of the bromide, a process that is theoretically possible but generally requires harsh conditions and is less common than cross-coupling.

Metal-Catalyzed Cross-Coupling Reactions

The most significant and synthetically useful reactivity of bromomethylenecyclohexane is its participation in transition-metal-catalyzed cross-coupling reactions. As a vinyl bromide, it is an excellent electrophilic partner for a variety of these transformations, which are fundamental to modern C-C and C-heteroatom bond formation.[15][20]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species (like a boronic acid), is particularly effective with vinyl bromides.[21][22] The reactivity of the halide in the rate-determining oxidative addition step generally follows the trend I > Br > Cl, making vinyl bromides ideal substrates.[21][23]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-Br oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_intermediate R¹-Pd(II)L₂-R² tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 product R¹-R² (Coupled Product) re->product r1x R¹-Br (Bromomethylenecyclohexane) r1x->oa r2b R²-B(OH)₂ (Boronic Acid) + Base r2b->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of a vinyl bromide with an arylboronic acid.[22][24]

  • Apparatus Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), the arylboronic acid (1.1-1.5 eq.), and a base (e.g., K2CO3, Na2CO3, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Substrate Addition: Add bromomethylenecyclohexane (1.0 eq.) to the mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the coupled product.

Conclusion

Bromomethylenecyclohexane presents a fascinating case study in chemical stability and reactivity. Its stability is a balance between the strong C(sp²)-Br bond and the inherent A1,3 allylic strain of the exocyclic methylene group on the cyclohexane ring. From a reactivity standpoint, it is largely inert to classical nucleophilic substitution pathways. However, its true synthetic potential is realized in modern transition-metal-catalyzed cross-coupling reactions, where it serves as a robust and reliable electrophilic partner. This profile makes it an important substrate for medicinal and materials chemists seeking to introduce the cyclohexylidene motif into novel molecular frameworks.

References

  • Chemistry Stack Exchange. (2015). Elimination from Vinylic Halides. Available at: [Link]

  • Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Available at: [Link]

  • CHEMISTRY FOR NEET - Quora. (n.d.). Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism? Retrieved January 22, 2026, from [Link]

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  • ChemRxiv. (2023). Organocatalytic approach to vinylic nucleophilic substitution. Available at: [Link]

  • Wikipedia. (n.d.). Allylic strain. Retrieved January 22, 2026, from [Link]

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  • National Center for Biotechnology Information. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. PubMed Central. Available at: [Link]

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  • Sci-Hub. (1948). 390. The thermodynamic functions of the vinyl halides. Journal of the Chemical Society (Resumed). Available at: [Link]

  • The Organic Chemistry Tutor. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Available at: [Link]

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  • MDPI. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at: [Link]

  • CDC Stacks. (1984). Thermodynamic Properties of Halides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Springer Nature. (2023). Chemoenzymatic Hunsdiecker reaction of vinyl bromides from conjugated carboxylic acids. Available at: [Link]

  • University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 22, 2026, from a generic university chemistry experiment manual.
  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

  • Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512 Problem Set. Available at: [Link]

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  • National Center for Biotechnology Information. (2018). Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose. PubMed Central. Available at: [Link]

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The Synthetic Utility and Application of Bromomethylenecyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of bromomethylenecyclohexane, a valuable reagent and intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's identification, synthesis, spectroscopic characterization, and key applications, with a focus on field-proven insights and the causality behind experimental choices.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. Bromomethylenecyclohexane is an exocyclic vinyl bromide whose structure presents a versatile platform for synthetic transformations.

Systematic Name (IUPAC): bromomethylidenecyclohexane[1] CAS Number: 1121-49-9[1] Synonyms: (Bromomethylene)cyclohexane, Cyclohexane, (bromomethylene)-

The strategic placement of the bromine atom on an exocyclic double bond provides a key reactive handle. Unlike its endocyclic or saturated analogues, the vinyl bromide moiety offers a distinct reactivity profile, particularly in transition-metal-catalyzed cross-coupling reactions, which are central to modern pharmaceutical synthesis.

Table 1: Physicochemical Properties of Bromomethylenecyclohexane

PropertyValueSource
Molecular Formula C₇H₁₁BrPubChem[1]
Molecular Weight 175.07 g/mol PubChem[1]
Exact Mass 174.00441 DaPubChem[1]
Boiling Point 72-80 °C at 15 mmHgAlfa Chemistry
Density 1.326 g/mL at 25 °CAlfa Chemistry
Flash Point 130 °F (54.4 °C)Alfa Chemistry

Synthesis and Purification: The Wittig Approach

The most reliable and widely applicable method for the synthesis of exocyclic alkenes such as bromomethylenecyclohexane is the Wittig reaction.[2] This Nobel Prize-winning transformation involves the reaction of a phosphorus ylide with a ketone or aldehyde.[3] For the synthesis of bromomethylenecyclohexane, the logical precursors are cyclohexanone and a brominated phosphorus ylide.

The causality behind this choice is rooted in the reaction's reliability and the fixed position of the resulting double bond, avoiding the formation of isomeric mixtures that can arise from elimination reactions. The mechanism proceeds through a key oxaphosphetane intermediate, which decomposes to the desired alkene and a phosphine oxide byproduct.[3]

Detailed Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from a trusted Organic Syntheses procedure for the analogous methylenecyclohexane and is optimized for the synthesis of the target vinyl bromide.[4]

Step 1: Preparation of the Phosphonium Salt

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine triphenylphosphine (1.05 eq) and anhydrous toluene.

  • To this stirred solution, add dibromomethane (CH₂Br₂) (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 12-18 hours. The formation of a white precipitate, (bromomethyl)triphenylphosphonium bromide, will be observed.

  • After cooling to room temperature, collect the phosphonium salt by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Expertise & Experience: The use of dibromomethane is critical here. It serves as the source for the one-carbon unit that will become the exocyclic methylene group, while retaining one bromine atom for the final product. Anhydrous conditions are paramount to prevent premature ylide quenching.

Step 2: Ylide Generation and Reaction with Cyclohexanone

  • Suspend the dried (bromomethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried flask.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise. The solution will typically develop a deep red or orange color, indicating the formation of the phosphorus ylide.

  • After stirring for 1 hour at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Trustworthiness: The self-validating nature of this step lies in the distinct color change upon ylide formation. The disappearance of this color upon addition of cyclohexanone indicates consumption of the ylide and progression of the reaction.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the bromomethylenecyclohexane by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes.

Synthesis Workflow Diagram

SynthesisWorkflow reagents PPh₃ + CH₂Br₂ in Toluene salt (Bromomethyl)triphenyl- phosphonium Bromide reagents->salt Reflux ylide_gen Ylide Generation (n-BuLi, THF, -78°C) salt->ylide_gen ylide Phosphorus Ylide ylide_gen->ylide wittig Wittig Reaction ylide->wittig cyclohexanone Cyclohexanone cyclohexanone->wittig crude Crude Product Mixture wittig->crude purification Flash Chromatography crude->purification product Bromomethylenecyclohexane purification->product

Caption: Workflow for the synthesis of bromomethylenecyclohexane.

Spectroscopic Characterization

Structural confirmation is performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The key diagnostic signals are those associated with the exocyclic double bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~5.8 - 6.2Singlet (s)The single proton on the double bond (=CHBr). Its downfield shift is due to the electronegativity of bromine and the sp² hybridization.
¹H ~2.2 - 2.5Multiplet (m)Protons on the carbons adjacent (allylic) to the double bond (C2, C6).
¹H ~1.5 - 1.8Multiplet (m)Remaining cyclohexane ring protons (C3, C4, C5).
¹³C ~130 - 140SingletQuaternary carbon of the double bond (C1).
¹³C ~95 - 105SingletBrominated carbon of the double bond (=CBr).
¹³C ~30 - 40SingletAllylic carbons (C2, C6).
¹³C ~25 - 30SingletRemaining cyclohexane ring carbons (C3, C4, C5).

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion (M⁺): A characteristic pair of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[1] For bromomethylenecyclohexane (C₇H₁₁Br), these peaks will appear at m/z 174 and 176.

  • Key Fragmentation: A prominent fragment is often the loss of the bromine radical (•Br), leading to a cation at m/z 95 ([M-Br]⁺). Further fragmentation of the cyclohexenyl ring structure can also be observed.

Applications in Organic Synthesis and Drug Discovery

Bromomethylenecyclohexane is not merely a synthetic curiosity; it is a versatile building block for introducing the cyclohexylidene motif into complex molecules. Its primary utility stems from the reactivity of the vinyl bromide group in palladium-catalyzed cross-coupling reactions.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

Vinyl bromides are excellent substrates for a variety of powerful C-C and C-N bond-forming reactions that are cornerstones of medicinal chemistry. These reactions allow for the modular construction of complex molecular scaffolds, a critical strategy in hit-to-lead optimization.

  • Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) to form an arylated methylenecyclohexane. This is a robust method for linking the cyclohexyl scaffold to aromatic systems prevalent in drug molecules.

  • Stille Coupling: Coupling with an organostannane reagent.

  • Heck Coupling: Reaction with an alkene to form a more complex diene structure.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an enamine, which can be a versatile intermediate for further reactions.[5][6]

The ability to perform these transformations allows drug development professionals to rapidly generate analogues of a lead compound, systematically probing the structure-activity relationship (SAR) by modifying the appended group (R).

Representative Reaction Scheme: Suzuki Coupling

SuzukiCoupling start_mol Bromomethylenecyclohexane plus + start_mol->plus boronic_acid Ar-B(OH)₂ arrow Pd(PPh₃)₄ Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) boronic_acid->arrow product_mol Aryl-methylenecyclohexane plus->boronic_acid arrow->product_mol

Sources

Molecular structure and formula of bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bromomethylenecyclohexane for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Bromomethylenecyclohexane is a highly versatile and reactive vinyl halide that serves as a pivotal intermediate in modern organic synthesis. Its unique structural architecture, featuring an exocyclic double bond and a bromine atom, makes it a valuable precursor for a diverse array of molecular transformations. This guide provides a comprehensive technical overview of bromomethylenecyclohexane, encompassing its molecular structure, formula, detailed synthetic protocols, spectroscopic characterization, and its reactivity in key organic reactions. Furthermore, it explores its emerging applications in the synthesis of complex molecules, including spirocyclic systems relevant to drug discovery and natural product synthesis. This document is intended to be a critical resource for researchers and professionals in the fields of chemistry and pharmaceutical development.

Molecular Identity and Physicochemical Properties

Bromomethylenecyclohexane, with the chemical formula C₇H₁₁Br, is a halogenated cycloalkene.[1][2] Its structure is characterized by a cyclohexane ring bearing an exocyclic bromomethylene group.

  • IUPAC Name: bromomethylidenecyclohexane[1]

  • CAS Number: 1121-49-9[1][2]

  • Molecular Weight: 175.07 g/mol [1][2]

  • Canonical SMILES: C1CCC(=CBr)CC1[1][2]

Table 1: Physicochemical Properties of Bromomethylenecyclohexane and Related Compounds

PropertyBromomethylenecyclohexaneBromocyclohexane (for comparison)
Molecular Formula C₇H₁₁BrC₆H₁₁Br
Molecular Weight 175.07 g/mol 163.06 g/mol [3]
Boiling Point Data not readily available166-167 °C[4][5]
Density Data not readily available1.324 g/mL at 25 °C[4][5]
Appearance Likely a colorless to light yellow liquidColorless liquid[3]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride[5]

Diagram 1: Molecular Structure of Bromomethylenecyclohexane

Caption: Molecular structure of bromomethylenecyclohexane.

Synthesis of Bromomethylenecyclohexane

The most prominent and efficient method for the synthesis of bromomethylenecyclohexane is the Wittig reaction.[6][7][8] This powerful olefination reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. In this case, cyclohexanone is treated with a bromomethylidene-substituted phosphorus ylide.

Experimental Protocol: Wittig Reaction for Bromomethylenecyclohexane Synthesis

This protocol is adapted from general Wittig reaction procedures and may require optimization.

Materials:

  • Cyclohexanone

  • (Bromomethyl)triphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Anhydrous workup and purification reagents (e.g., saturated ammonium chloride solution, magnesium sulfate, silica gel)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Reaction with Cyclohexanone: Slowly add a solution of cyclohexanone in anhydrous THF to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure bromomethylenecyclohexane.

Diagram 2: Wittig Reaction Workflow for Bromomethylenecyclohexane Synthesis

G start Start: (Bromomethyl)triphenylphosphonium bromide + Cyclohexanone ylide Ylide Generation (Strong Base in Anhydrous THF) start->ylide reaction Reaction with Cyclohexanone ylide->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Bromomethylenecyclohexane purification->product

Caption: Workflow for the synthesis of bromomethylenecyclohexane via the Wittig reaction.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show multiplets for the cyclohexane ring protons. A key feature would be the signal for the vinylic proton, which would likely appear as a singlet or a narrowly split multiplet in the olefinic region.

  • ¹³C NMR: The spectrum should display distinct signals for the carbons of the cyclohexane ring. The two most downfield signals would correspond to the sp² hybridized carbons of the exocyclic double bond. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be useful in distinguishing between CH₂, CH, and quaternary carbons.[9]

  • IR Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the sp³ and sp² hybridized carbons. A key absorption would be the C=C stretching vibration of the exocyclic double bond.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Synthetic Applications

Bromomethylenecyclohexane is a versatile synthetic intermediate due to the presence of two key reactive sites: the exocyclic double bond and the vinyl bromide moiety.

Cross-Coupling Reactions

Vinyl halides are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[10][11][12][13][14]

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of bromomethylenecyclohexane with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9][14][15][16] This is a powerful method for forming a new carbon-carbon single bond at the site of the bromine atom.

  • Heck Reaction: The Heck reaction couples bromomethylenecyclohexane with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[3][10][12]

  • Sonogashira Coupling: This reaction couples bromomethylenecyclohexane with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a conjugated enyne system.

  • Stille Coupling: This involves the reaction with an organotin reagent, also catalyzed by palladium, to form a new carbon-carbon bond.

Diagram 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

G reactants Bromomethylenecyclohexane + R-B(OH)₂ catalyst Pd Catalyst + Base reactants->catalyst Suzuki-Miyaura Coupling product Coupled Product catalyst->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Substitution Reactions

While vinyl halides are generally less reactive towards traditional SN1 and SN2 reactions compared to their saturated alkyl halide counterparts, under certain conditions, such as with strong nucleophiles or under transition-metal catalysis, the bromine atom can be displaced.

Applications in the Synthesis of Complex Molecules

The reactivity of bromomethylenecyclohexane makes it a valuable building block for the synthesis of more complex molecular architectures.

  • Natural Product Synthesis: The exocyclic methylene and vinyl halide moieties can be elaborated into various functional groups found in natural products containing cyclohexane or related carbocyclic cores.[17][18][19][20]

  • Spirocyclic Compounds: Bromomethylenecyclohexane can serve as a precursor for the synthesis of spirocyclic compounds.[1][16][21][22][23] The exocyclic double bond can be involved in cyclization reactions, or the vinyl halide can be functionalized to build the second ring system. Spirocycles are of increasing interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved pharmacological properties.[1][22][23]

Safety and Handling

While a specific material safety data sheet (MSDS) for bromomethylenecyclohexane is not widely available, it should be handled with the precautions appropriate for a flammable and potentially toxic organic halide.[1] The safety data for the related compound, bromocyclohexane, can serve as a useful guide.[24][25][26][27][28]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25][26][27][28]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.[24][25][27]

  • Fire Safety: Bromomethylenecyclohexane is expected to be a flammable liquid.[1] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[26]

  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[25][26][27]

Conclusion

Bromomethylenecyclohexane is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, particularly palladium-catalyzed cross-coupling reactions, makes it a powerful tool for the construction of complex molecules. Its potential as a precursor to spirocyclic systems highlights its relevance in the field of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full synthetic potential.

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The Genesis of a Key Synthetic Intermediate: Early Methodologies for Bromomethylenecyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Exocyclic Alkenes in Organic Synthesis

The introduction of an exocyclic double bond into a cyclic framework is a foundational strategy in organic synthesis, providing a versatile handle for further molecular elaboration. Bromomethylenecyclohexane, in particular, has emerged as a valuable intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. Its utility stems from the presence of a vinyl bromide moiety, which is amenable to a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This guide delves into the early literature surrounding the synthesis of this pivotal compound, offering a detailed exploration of the foundational methodologies that paved the way for its contemporary applications.

Foundational Synthetic Strategies: A Tale of Two Pathways

The early synthesis of bromomethylenecyclohexane was primarily approached through two distinct and powerful transformations in organic chemistry: the allylic bromination of a pre-existing exocyclic alkene and the olefination of a cyclic ketone. Each approach presents its own set of advantages and challenges, which will be explored in detail.

Allylic Bromination of Methylenecyclohexane: The Radical Approach

One of the most direct conceptual routes to bromomethylenecyclohexane is the allylic bromination of methylenecyclohexane. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions.[1][2]

Causality Behind Experimental Choices: The preference for NBS over molecular bromine (Br₂) in allylic bromination is a classic example of strategic reagent selection to control reaction pathways.[1] While Br₂ can undergo electrophilic addition to the double bond, NBS provides a low, steady concentration of bromine radicals, favoring the desired allylic substitution over addition.[3] The reaction proceeds via a radical chain mechanism, initiated by the homolytic cleavage of the N-Br bond in NBS.[2]

Reaction Mechanism and Product Distribution:

The allylic radical generated from methylenecyclohexane is resonance-stabilized, leading to the formation of two isomeric products: the desired exocyclic bromomethylenecyclohexane and the endocyclic 1-(bromomethyl)cyclohexene.[4] The distribution of these products is influenced by both steric and electronic factors.

Experimental Protocol: A Representative Allylic Bromination

  • Reaction Setup: A solution of methylenecyclohexane in a non-polar solvent such as carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomeric bromides, would then be purified by fractional distillation or column chromatography.

Data Presentation: Anticipated Product Distribution

ProductStructureAnticipated Distribution
BromomethylenecyclohexaneIsomeric Mixture
1-(Bromomethyl)cyclohexeneIsomeric Mixture

Diagram of Allylic Bromination Mechanism:

Caption: Mechanism of Allylic Bromination.

Olefination of Cyclohexanone: The Carbonyl-to-Alkene Transformation

A more regioselective approach to bromomethylenecyclohexane involves the olefination of cyclohexanone. This strategy constructs the exocyclic double bond with the bromine atom in the desired position. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the cornerstones of this approach.[5][6]

The Wittig Reaction:

The Wittig reaction utilizes a phosphorus ylide, in this case, bromomethylenetriphenylphosphorane, to convert cyclohexanone into bromomethylenecyclohexane. The ylide is typically prepared in situ from the corresponding phosphonium salt, bromomethyltriphenylphosphonium bromide, by treatment with a strong base.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base, such as an organolithium reagent or sodium hydride, is critical for the efficient deprotonation of the phosphonium salt to form the ylide without competing side reactions. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: A Representative Wittig Reaction

Based on general procedures for Wittig reactions, a plausible synthesis of bromomethylenecyclohexane can be outlined.[7]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), bromomethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent like THF or diethyl ether. The suspension is cooled in an ice bath, and a strong base (e.g., n-butyllithium in hexanes) is added dropwise. The mixture is stirred to allow for the formation of the deep red or orange phosphorus ylide.

  • Reaction with Cyclohexanone: A solution of cyclohexanone in the same anhydrous solvent is then added dropwise to the ylide solution at low temperature. The reaction is typically allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography, to separate the bromomethylenecyclohexane from the triphenylphosphine oxide byproduct.

Diagram of the Wittig Reaction Workflow:

WittigReaction start Start ylide_gen Ylide Generation (Bromomethyltriphenylphosphonium bromide + Strong Base) start->ylide_gen reaction Reaction with Cyclohexanone ylide_gen->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Bromomethylenecyclohexane purification->product

Caption: Wittig Reaction Experimental Workflow.

The Horner-Wadsworth-Emmons (HWE) Reaction:

A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[5][8] This can lead to higher yields and easier purification, as the phosphate byproduct is water-soluble.[9] The key reagent for the synthesis of bromomethylenecyclohexane via this route is a bromomethylphosphonate ester, such as diethyl bromomethylphosphonate.

Causality Behind Experimental Choices: The HWE reaction often utilizes milder bases, such as sodium hydride or sodium alkoxides, for the deprotonation of the phosphonate. The resulting phosphonate carbanion is more reactive and can overcome some of the limitations of the Wittig reaction, particularly with sterically hindered ketones.

Experimental Protocol: A Representative Horner-Wadsworth-Emmons Reaction

A general protocol for the HWE synthesis of bromomethylenecyclohexane is as follows:[9]

  • Carbanion Generation: In a flame-dried flask under an inert atmosphere, a suspension of sodium hydride (previously washed with hexane to remove mineral oil) in an anhydrous solvent like THF or DME is prepared. Diethyl bromomethylphosphonate is then added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Reaction with Cyclohexanone: A solution of cyclohexanone in the same anhydrous solvent is added dropwise to the carbanion solution at 0 °C. The reaction mixture is then typically allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with water and brine to remove the water-soluble phosphate byproduct. After drying and solvent removal, the crude bromomethylenecyclohexane is purified by distillation or column chromatography.

Data Presentation: Comparison of Olefination Methods

MethodReagentsBaseByproductPurification
Wittig Bromomethyltriphenylphosphonium bromide, CyclohexanoneStrong (e.g., n-BuLi)Triphenylphosphine oxideColumn Chromatography
HWE Diethyl bromomethylphosphonate, CyclohexanoneMilder (e.g., NaH)Diethyl phosphateAqueous Extraction

Conclusion: Foundational Methods and Their Enduring Legacy

The early synthetic routes to bromomethylenecyclohexane, rooted in the fundamental principles of radical chemistry and carbonyl olefination, established a critical foundation for the synthesis of exocyclic vinyl halides. While modern synthetic chemistry has introduced a plethora of new reagents and techniques, the core logic of these early methods—the strategic application of allylic bromination and the ingenious construction of carbon-carbon double bonds via phosphorus-based reagents—remains a cornerstone of organic synthesis. For researchers and drug development professionals, an understanding of these seminal approaches provides not only a historical perspective but also a deeper appreciation for the chemical principles that continue to drive innovation in the synthesis of complex molecular architectures.

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Conformational analysis of bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of Bromomethylenecyclohexane

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in medicinal chemistry and materials science.[1] Bromomethylenecyclohexane presents a unique case study where the interplay of classic steric effects, allylic strain, and subtle stereoelectronic interactions dictates its three-dimensional structure and reactivity. This guide provides a comprehensive exploration of the conformational analysis of bromomethylenecyclohexane, integrating advanced spectroscopic techniques and computational modeling. We will dissect the theoretical underpinnings of its conformational preferences and provide detailed, field-proven protocols for its empirical study, aimed at researchers, scientists, and drug development professionals.

Foundational Principles: The Conformational Dynamics of Substituted Cyclohexanes

The cyclohexane ring is not a planar hexagon; its most stable form is the strain-free "chair" conformation.[2][3] In this arrangement, all carbon-carbon bonds are perfectly staggered, and the C-C-C bond angles are approximately 109.5°, eliminating both torsional and angle strain.[1][3] This chair conformation possesses two distinct types of substituent positions:

  • Axial (a): Six bonds oriented parallel to the principal C3 axis of the ring.

  • Equatorial (e): Six bonds oriented roughly along the "equator" of the ring.

A critical dynamic feature of the cyclohexane ring is the "ring flip" or "chair-chair interconversion," a rapid process at room temperature where one chair conformer converts into another.[3][4] During this flip, all axial positions become equatorial, and all equatorial positions become axial.[3]

For a monosubstituted cyclohexane, these two chair conformers are no longer equal in energy.[5] The substituent's size creates steric hindrance, primarily through 1,3-diaxial interactions , which are repulsive van der Waals forces between an axial substituent and the two other axial hydrogens on the same face of the ring.[6][7][8] Consequently, the conformer with the substituent in the more spacious equatorial position is almost always more stable.[2][8]

This energy difference is quantified by the A-value , defined as the change in Gibbs free energy (ΔG) for the equilibrium between the axial and equatorial conformers.[9] A larger A-value signifies a stronger preference for the equatorial position and reflects greater steric bulk.[9][10] For instance, the bromine substituent has a relatively modest A-value of approximately 0.43 kcal/mol, indicating a preference for the equatorial position, but one that is less pronounced than that of a bulky tert-butyl group (A-value > 4.5 kcal/mol).[10][11]

The Unique Case of Bromomethylenecyclohexane

Bromomethylenecyclohexane introduces complexities beyond a simple haloalkane substituent. The substituent is an sp²-hybridized exocyclic methylene group (=CHBr). The conformational analysis must therefore consider not only the placement of the entire group (axial vs. equatorial) but also the rotational orientation of the C=C bond relative to the ring.

Dominant Steric Factors

The primary conformational question is the equilibrium between the axial and equatorial placement of the bromomethylene group. Given the significant steric demand of the entire =CHBr moiety, it is overwhelmingly expected to adopt the equatorial position to avoid severe 1,3-diaxial interactions. The energy penalty for placing such a group in the axial position would be substantial.

Allylic Strain (A¹,³ Strain)

With the bromomethylene group established in the equatorial position, the next consideration is the rotational barrier around the C1-C7 single bond (the bond connecting the ring to the exocyclic carbon). This conformation is governed by allylic strain , a destabilizing interaction that arises from steric repulsion between substituents on a double bond and those on an adjacent allylic carbon.[12] In this case, it refers to the steric clash between the bromine atom and the equatorial hydrogens on carbons C2 and C6 of the cyclohexane ring. To minimize this A¹,³ strain, the molecule will adopt a conformation where the bulky bromine atom is oriented away from these equatorial hydrogens.[13]

Stereoelectronic Effects

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can also play a role.[14][15][16] For bromomethylenecyclohexane, a key interaction to consider is hyperconjugation between the filled π-orbital of the C=C double bond and the empty σ* antibonding orbitals of the adjacent C1-C2 and C1-C6 bonds in the ring. The optimal alignment for this stabilizing interaction can influence the preferred rotational conformation of the exocyclic group. While less dominant than the steric factors in this case, these effects contribute to the overall potential energy surface.[17][18]

Methodologies for Conformational Elucidation

A dual-pronged approach combining experimental NMR spectroscopy and computational modeling provides the most comprehensive and reliable conformational analysis.

Experimental Protocol: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for determining molecular conformation in solution.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of purified bromomethylenecyclohexane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is important, as polar solvents can influence conformational equilibria.[19]

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure adequate resolution to resolve complex multiplets.

    • Acquire a 1D ¹³C{¹H} NMR spectrum, along with a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ signals.

    • Acquire a suite of two-dimensional (2D) NMR spectra:

      • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and the carbons they are attached to.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations, crucial for assigning quaternary carbons and piecing together the carbon skeleton.

      • (Optional but Recommended) ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is invaluable for confirming stereochemical relationships like allylic strain.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the ¹H NMR signals to determine proton ratios.[20]

    • Analyze the 2D spectra to assign all ¹H and ¹³C resonances unambiguously.

    • Crucially, measure the vicinal (³J) coupling constants from the high-resolution 1D ¹H spectrum.

Interpreting the Data: The Karplus Relationship

The Karplus equation describes the mathematical relationship between the three-bond coupling constant (³J) and the dihedral angle (φ) between the coupled nuclei.[21][22] The general form is:

J(φ) = A cos²(φ) + B cos(φ) + C

where A, B, and C are empirically derived parameters.[22] This relationship is a powerful tool for determining molecular geometry.[23][24][25]

For bromomethylenecyclohexane, the key couplings are between the proton on C1 and the adjacent protons on C2 and C6. In a chair conformation with an equatorial substituent, the dihedral angle between H1 and the axial H2/H6 is ~180° (anti-periplanar), while the angle to the equatorial H2/H6 is ~60° (gauche). This leads to:

  • A large ³J(H1, H2ax/H6ax) coupling constant (typically 8-12 Hz).

  • A small ³J(H1, H2eq/H6eq) coupling constant (typically 2-4 Hz).

Observing this pattern provides definitive experimental proof of the equatorial conformation of the bromomethylene group.

Computational Protocol: Molecular Modeling

Computational chemistry provides quantitative energetic data and visual models that complement experimental findings.[6][26]

Step-by-Step Computational Workflow:

  • Structure Generation: Using a molecular builder (e.g., Avogadro, ChemDraw), construct two initial conformers of bromomethylenecyclohexane: one with the =CHBr group axial and one with it equatorial.

  • Conformational Search (Optional but Recommended): Perform a preliminary conformational search using a computationally inexpensive Molecular Mechanics (MM) force field (e.g., MMFF94) to identify low-energy rotamers of the exocyclic group.

  • Quantum Mechanical Optimization:

    • Select the lowest energy conformers from the MM search (or the manually built structures).

    • Perform a full geometry optimization using a robust Density Functional Theory (DFT) method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[18][27]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory used for optimization.

    • Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

    • The frequency calculation also yields important thermodynamic data, including the Gibbs free energy (G).

  • Energy Analysis:

    • Compare the Gibbs free energies of the optimized axial and equatorial conformers. The energy difference (ΔG = G_axial - G_equatorial) is the computationally derived A-value for the bromomethylene group.

    • Use the Boltzmann distribution (K_eq = exp(-ΔG/RT)) to calculate the predicted equilibrium population of each conformer at a given temperature (e.g., 298 K).

  • Structural Analysis:

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the lowest-energy conformer.

    • Compare the calculated dihedral angles with those inferred from the experimental NMR coupling constants via the Karplus equation.

Visualizing the Analysis

Diagrams are essential for conceptualizing the complex relationships in conformational analysis.

G a b a->b Ring Flip b->a

Caption: Step-by-step workflow for NMR-based conformational analysis.

Diagram 3: Computational Modeling Workflow

G A Build Axial & Equatorial Initial Structures B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C G Compare Calculated Geometry with NMR Data B->G D Verify Minima (No Imaginary Frequencies) C->D E Calculate Relative Gibbs Free Energy (ΔG) C->E F Predict Equilibrium Population E->F

Caption: Workflow for computational conformational analysis.

Expected Results and Data Summary

The combined analytical approach is expected to yield a cohesive and self-validating picture of bromomethylenecyclohexane's conformation.

Table 1: Predicted Conformational Energies (Illustrative DFT Results)

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG) @ 298K (kcal/mol)Predicted Population (%)
Equatorial0.000.00> 99.9
Axial5.856.10< 0.1

Table 2: Key NMR Parameters for the Equatorial Conformer (Predicted)

Proton(s)Chemical Shift (δ, ppm)Key Coupling(s)J-value (Hz) & Dihedral Angle (φ)
=CHBr~5.5 - 6.0³J(H, H1)~2-3 Hz (Vinylic coupling)
H1~2.5 - 3.0³J(H1, H2ax/H6ax)~10-12 Hz (φ ≈ 180°)
³J(H1, H2eq/H6eq)~3-4 Hz (φ ≈ 60°)
H2ax, H6ax~1.2 - 1.5²J(Hax, Heq)~12-14 Hz (Geminal)
H2eq, H6eq~1.9 - 2.2

Conclusion

The conformational analysis of bromomethylenecyclohexane is a prime example of how fundamental stereochemical principles can be investigated through modern analytical techniques. The molecule overwhelmingly adopts a chair conformation with the bromomethylene substituent in the equatorial position. This preference is driven by the imperative to avoid destabilizing 1,3-diaxial interactions. The finer geometric details, such as the rotational orientation of the exocyclic double bond, are dictated by the minimization of allylic strain. This structural hypothesis is definitively confirmed through a synergistic application of high-resolution NMR spectroscopy, which provides empirical geometric data via the Karplus relationship, and DFT calculations, which offer a quantitative energetic and structural model. This integrated approach represents a robust paradigm for conformational analysis in contemporary chemical research and drug discovery.

References

  • A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. (2019). Angewandte Chemie International Edition. [Link] [23][25]2. Karplus Equation Definition. Fiveable. [Link] [21]3. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link] [10]4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2017). Scientific & Academic Publishing. [Link] [6]5. A value. Wikipedia. [Link] [9]6. Calculating cyclohexane A-values. The DFT Course - Nathan. [Link] [27]7. Coupling Constants and Structure: Vicinal Couplings. University of California, Davis. [Link] [24]8. Table of A-Values. CHEM 330 handout. [Link] [11]9. Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link] [7]10. A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. (2019). PubMed. [Link]

  • Computational conformational analysis of cyclohexanes. (2017). YouTube. [Link] [26]12. Conformational Analysis of Cyclohexane: Examples & Changes. (2023). StudySmarter. [Link]

  • Cyclohexane 'A values' for Substituents. (2019). Reddit. [Link]

  • Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. (2020). Semantic Scholar. [Link] [18]22. Massachusetts Institute of Technology Organic Chemistry 5.512. (2007). MIT OpenCourseWare. [Link] [12]23. Cyclohexane Conformational Analysis. University of Calgary. [Link] [2]24. Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation. PASSchem. [Link]

  • Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link] [8]26. The Molecular Structures and Conformations of Chlorocyclohexane and Bromocyclohexane as Determined by Gas-Phase Electron Diffraction. (2025). ResearchGate. [Link]

  • Cyclohexane conformation. Wikipedia. [Link] [5]28. The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. SciSpace. [Link]

  • Conformations of Cyclohexane. NC State University Libraries. [Link] [1]30. The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. (2023). PubMed. [Link] 31. Allylic 1,3-strain as a controlling factor in stereoselective transformations. (2025). ResearchGate. [Link] 32. Bromomethylenecyclohexane. PubChem. [Link]

  • Stereoelectronic effect. Wikipedia. [Link] [15]34. Aromaticity-driven relief of allylic strain. ResearchGate. [Link]

  • Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. (2025). ResearchGate. [Link] [16]36. Conformational Analysis of Molecules in Excited States. Google Books. [19]37. Method of producing bromocyclohexane. Google Patents.

  • Conformation Analysis of Cyclohexane. (2021). Chemistry LibreTexts. [Link] [3]39. Allylic 1,3-strain as a controlling factor in stereoselective transformations. (1989). Semantic Scholar. [Link] [13]40. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link]

  • The Anomeric Effect: It's Complicated. (2018). Journal of Organic Chemistry. [Link] [28]42. Uses of ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link] [29]43. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link] [30]44. Uses of ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. (2016). YouTube. [Link] [31]46. 1H NMR Spectroscopy. eCampusOntario Pressbooks. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Initially developed for the coupling of sp²-hybridized centers, its application has expanded significantly.[3] This guide focuses on the Suzuki-Miyaura coupling of bromomethylenecyclohexane with various arylboronic acids. This specific transformation is of high value in medicinal chemistry and materials science for the synthesis of complex molecular architectures featuring an exocyclic double bond on a cyclohexane ring.

The coupling of a vinyl bromide, such as bromomethylenecyclohexane, presents a unique set of considerations compared to standard aryl bromides. The steric hindrance imparted by the cyclohexane ring and the specific reactivity of the vinyl C-Br bond necessitate careful optimization of the catalytic system to achieve high yields and avoid common side reactions. This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and troubleshooting strategies to empower researchers in successfully employing this powerful reaction.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The catalytic cycle is initiated by a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.

A critical aspect of the Suzuki coupling is the activation of the organoboron species by a base, which facilitates the transmetalation step.[3]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) Pd(II)_Complex R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex R¹-X Product Arylmethylenecyclohexane (R¹-R²) Oxidative_Addition Oxidative Addition Diorganopalladium_Complex R¹-Pd(II)L₂-R² Pd(II)_Complex->Diorganopalladium_Complex R²-B(OR)₂ + Base Transmetalation Transmetalation Diorganopalladium_Complex->Pd(0)L2 Forms R¹-R² Reductive_Elimination Reductive Elimination R1X Bromomethylenecyclohexane (R¹-X) R2B Arylboronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The success of the Suzuki coupling with bromomethylenecyclohexane is highly dependent on the choice of catalyst, ligand, base, and solvent. The protocols provided below are starting points that can be further optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of bromomethylenecyclohexane with a variety of arylboronic acids.

Materials:

  • Bromomethylenecyclohexane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add bromomethylenecyclohexane, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and shorter reaction times.[6]

Materials:

  • Bromomethylenecyclohexane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add bromomethylenecyclohexane, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add 1,4-dioxane and degassed water (typically a 10:1 ratio) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table provides a representative summary of how different parameters can influence the yield of the Suzuki coupling of bromomethylenecyclohexane with phenylboronic acid. These are illustrative examples to guide optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1001092
3Pd(dppf)Cl₂ (3)-K₂CO₃ (2)THF/H₂O651675
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O802460

Troubleshooting and Scientific Insights

Low Yields:

  • Inefficient Oxidative Addition: The C(sp²)-Br bond of bromomethylenecyclohexane can be less reactive than some aryl bromides. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can promote this crucial step.[7]

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. To mitigate this, use milder bases like K₃PO₄ or Cs₂CO₃, ensure the reaction is properly deoxygenated, and avoid prolonged reaction times at high temperatures.

  • Catalyst Decomposition: Palladium catalysts can be sensitive to air and high temperatures. Maintaining an inert atmosphere and using the lowest effective temperature is crucial.

Formation of Side Products:

  • Homocoupling: The formation of biaryl products from the boronic acid can occur, especially at higher catalyst loadings or if the oxidative addition is slow. Using a slight excess of the boronic acid can sometimes be beneficial.

  • Isomerization: Although less common with exocyclic double bonds, isomerization to the endocyclic alkene is a potential side reaction under harsh conditions. Milder reaction conditions can help prevent this.

Caption: A general experimental workflow for Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of bromomethylenecyclohexane provides a powerful and versatile method for the synthesis of arylated methylenecyclohexane derivatives. Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount for achieving high yields and minimizing side reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Wikipedia. (2024). Suzuki reaction. In Wikipedia.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chem ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Miyaura, N., & Suzuki, A. (1979). Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-Enylboranes with Aryl Halides in the Presence of Palladium Catalyst.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions: A Practical Guide. Chemical Reviews, 107(1), 133–173.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

Sources

Application Note & Protocol: Strategic Formation of Methylenecyclohexylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of Grignard reagents is a foundational technique in organic chemistry for the formation of carbon-carbon bonds.[1][2] This document provides a comprehensive guide for the preparation of methylenecyclohexylmagnesium bromide, a valuable vinylic Grignard reagent, from its corresponding halide, bromomethylenecyclohexane. We delve into the critical mechanistic principles, address the primary challenges associated with this specific transformation—namely, reaction initiation and the suppression of Wurtz-type homocoupling—and present an optimized, step-by-step protocol designed for reproducibility and high yield. By explaining the causality behind key experimental choices, from magnesium activation to controlled reagent addition, this guide equips researchers, scientists, and drug development professionals with the necessary insights to successfully synthesize and utilize this versatile synthetic intermediate.

Introduction: The Utility and Challenges of a Vinylic Grignard Reagent

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful nucleophiles in the synthetic chemist's toolkit.[3] Their ability to react with a vast array of electrophiles, most notably carbonyl compounds, makes them indispensable for constructing complex molecular architectures.[4] While simple alkyl and aryl Grignard reagents are commonplace, the synthesis of more specialized variants, such as the vinylic Grignard methylenecyclohexylmagnesium bromide, presents unique opportunities and challenges.

The target reagent incorporates an exocyclic double bond, making it a precursor for introducing the methylenecyclohexane motif, a structural element found in various natural products and pharmacologically active compounds. However, the synthesis from bromomethylenecyclohexane is complicated by two principal factors:

  • Reaction Initiation: As with all Grignard formations, the reaction is heterogeneous, occurring on the surface of magnesium metal. This surface is invariably coated with a passivating layer of magnesium oxide (MgO), which can significantly hinder or prevent the reaction from starting.[5]

  • Competitive Side Reactions: The reactivity of the starting halide can promote undesired pathways. The most significant of these is the Wurtz-type coupling reaction, where the newly formed Grignard reagent reacts with unreacted bromomethylenecyclohexane to form a dimeric byproduct.[6][7] This side reaction not only consumes the starting material and the desired product but also complicates purification.

This application note provides a robust framework for overcoming these challenges through a detailed exploration of the reaction mechanism and a meticulously optimized laboratory protocol.

Mechanistic Considerations and Key Principles

A successful Grignard synthesis relies on understanding and controlling the underlying chemical processes. The formation is believed to proceed via a radical mechanism at the magnesium-solvent interface.[8]

Grignard Formation Mechanism Start Bromomethylenecyclohexane (R-X) + Mg Metal Surface SET Single Electron Transfer (SET) from Mg to R-X Start->SET e⁻ RadicalAnion Radical Anion Intermediate [R-X]•⁻ (surface-adsorbed) SET->RadicalAnion Fragmentation Fragmentation RadicalAnion->Fragmentation Radical Alkyl Radical (R•) + Magnesium Halide (MgX⁺) Fragmentation->Radical Recombination Surface Recombination Radical->Recombination Grignard Grignard Reagent (R-MgX) Recombination->Grignard CompetitivePathways cluster_main Desired Pathway: Grignard Formation cluster_side Side Reaction: Wurtz Coupling RX_Mg R-X + Mg RMgX R-MgX (Product) RX_Mg->RMgX Reaction at Mg Surface RMgX_RX R-MgX + R-X RMgX->RMgX_RX RR R-R (Dimer Byproduct) RMgX_RX->RR Reaction in Solution

Caption: Competition between Grignard formation and Wurtz coupling.

Control over this side reaction is paramount and is achieved by manipulating the reaction conditions to favor the heterogeneous reaction on the magnesium surface over the homogeneous reaction in solution. The key factors are:

  • Low Halide Concentration: Adding the bromomethylenecyclohexane solution slowly and dropwise ensures that its concentration in the flask remains low. [6]This minimizes the probability of a newly formed Grignard molecule encountering a halide molecule before it diffuses away from the magnesium surface.

  • Low Temperature: While initiation may require gentle heating, the reaction is exothermic. [1][3]Once initiated, maintaining a low temperature (e.g., using an ice bath) slows the rate of the bimolecular Wurtz coupling reaction more significantly than the surface-based Grignard formation. [7]* Sufficient Magnesium Surface Area: Using a moderate excess of magnesium ensures that the surface area is not the limiting factor in the rate of Grignard formation. [6]

Optimized Reaction Parameters

The following table summarizes the key parameters and their justification for the optimized synthesis of methylenecyclohexylmagnesium bromide.

ParameterRecommended ConditionRationale & Justification
Solvent Anhydrous Tetrahydrofuran (THF)THF is superior to diethyl ether for stabilizing the Grignard reagent through coordination. Its higher boiling point (66 °C) allows for a wider operating temperature range if needed, though low temperatures are preferred post-initiation.
Magnesium 1.2 - 1.5 equivalents (turnings)A slight excess ensures complete consumption of the halide and provides ample surface area to favor Grignard formation over Wurtz coupling.
Activation 1-2 small crystals of Iodine (I₂)A reliable and visually verifiable method to initiate the reaction by etching the passivating MgO layer. [9]
Addition Rate Slow, dropwise additionCrucial for minimizing Wurtz coupling. Maintains a low concentration of the alkyl halide in the reaction flask. [7]
Temperature Gentle reflux for initiation, then 0-5 °C for additionThe initial heat helps overcome the activation energy. Subsequent cooling is essential to suppress the exothermic Wurtz coupling side reaction. [1][7]
Atmosphere Dry Argon or NitrogenGrignard reagents are strong bases and are rapidly protonated by atmospheric moisture, and can also react with oxygen. An inert atmosphere is mandatory. [1]

Detailed Experimental Protocol

This protocol describes the formation of undecylmagnesium bromide from 1-bromoundecane in anhydrous tetrahydrofuran (THF).

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis A 1. Flame-Dry All Glassware Under Vacuum/Inert Gas B 2. Assemble Apparatus While Hot (3-neck flask, condenser, addition funnel) A->B C 3. Charge with Mg Turnings and Iodine Crystal B->C D 4. Add Small Amount of Anhydrous THF C->D E 5. Initiate Reaction (Gentle heat if needed) D->E G 7. Slow, Dropwise Addition of R-Br Solution at 0-5 °C E->G Once initiated F 6. Prepare Solution of R-Br in Anhydrous THF F->G H 8. Stir for 1-2h After Addition for Completion G->H I 9. Allow Mixture to Settle H->I J 10. Titrate Supernatant to Determine Molarity I->J

Caption: Experimental workflow for Grignard reagent synthesis and analysis.

Materials and Reagents
  • Magnesium turnings (1.5 eq.)

  • Bromomethylenecyclohexane (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone or from a solvent purification system.

  • Iodine (1-2 small crystals)

  • Anhydrous Diethyl Ether (for rinsing)

  • Dry Argon or Nitrogen gas supply

  • Standard Schlenk line or equivalent inert atmosphere setup

Apparatus
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Drying tubes (filled with CaCl₂) or gas bubbler

Procedure
  • Glassware Preparation: All glassware must be rigorously dried by flame-drying under a stream of inert gas or by oven-drying overnight at >120 °C. Assemble the apparatus while hot under a positive pressure of argon or nitrogen. 2. Magnesium Activation: Place the magnesium turnings (1.5 eq.) and a magnetic stir bar into the three-necked flask. Add one or two small crystals of iodine. The flask should be under a positive pressure of inert gas.

  • Initiation: Add a small portion (approx. 10% of the total volume) of anhydrous THF via syringe, just enough to cover the magnesium. Begin stirring. If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently with a heat gun or in a warm water bath until initiation is observed. Be prepared to cool the flask immediately if the reaction becomes too vigorous.

  • Reagent Addition: Once the reaction is initiated and self-sustaining, place the flask in an ice-water bath. Dilute the remaining anhydrous THF with the bromomethylenecyclohexane (1.0 eq.) in the dropping funnel. Add this solution dropwise to the stirred, cooled magnesium suspension at a rate that maintains a gentle, controlled reaction. The internal temperature should be kept below 10 °C. The mixture will typically turn a cloudy grey or brown color. [5]5. Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a dark, cloudy grey.

  • Storage and Use: Turn off the stirring and allow the excess magnesium and magnesium salts to settle. The supernatant liquid is the Grignard reagent solution. It can be cannulated into a dry, inert-gas-flushed storage vessel for immediate use. The concentration should be determined before use in a subsequent reaction.

Characterization: Titration of the Grignard Reagent

This step is crucial for quantitative synthesis and validates the protocol's success.

  • Accurately weigh ~0.1 g of I₂ into a dry, argon-flushed flask and dissolve it in ~5 mL of anhydrous THF.

  • Carefully add 1.00 mL of the Grignard solution to the iodine solution via a calibrated syringe. The color will fade as the Grignard reagent reacts with the iodine (2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂).

  • Add a few drops of a 1% starch solution as an indicator.

  • Titrate the excess I₂ with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the blue/black color disappears.

  • By calculating the moles of I₂ consumed by the Grignard reagent, the molarity of the Grignard solution can be accurately determined.

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Ensure all components are rigorously dried. Use freshly distilled/dried THF. 2. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. If necessary, crush some magnesium turnings against the side of the flask with a dry glass rod. [10]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction. 2. Incomplete reaction. 3. Reaction with atmospheric moisture/O₂.1. Decrease the addition rate of the halide and maintain a lower reaction temperature. [6][7] 2. Allow for a longer reaction time after the addition is complete. 3. Ensure a positive pressure of inert gas is maintained throughout the procedure.
Reaction mixture turns black/tarry 1. Overheating, leading to solvent decomposition or extensive side reactions. 2. Impurities in the starting halide.1. Improve temperature control with a more efficient cooling bath. Slow the rate of addition. [11] 2. Purify the bromomethylenecyclohexane by distillation before use.

Safety Precautions

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Never distill to dryness. Always work in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water and other protic sources. Handle exclusively under an inert atmosphere.

  • Quenching: Unreacted Grignard reagent must be quenched carefully. This is typically done by slowly adding the reaction mixture to a cooled, stirred solution of saturated aqueous ammonium chloride (NH₄Cl) or dilute acid.

References

  • Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • Chemistry Stack Exchange. (2021, August 30).
  • Organosynthetic & Organometallic Chemistry. (2010, September 11). activation of Magnesium for grignard reaction.
  • ResearchGate. (2014, March 6).
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • BenchChem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling.
  • BenchChem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
  • YouTube. (2020, July 28). Allylic Grignard reagents in organic synthesis.
  • Reddit. (2021, September 9).
  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation.
  • SpringerLink. (2023, June 28).
  • Mettler Toledo. (n.d.).
  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
  • Chem 355 Jasperse. (n.d.). Grignard Reaction.
  • BenchChem. (n.d.).

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bromomethylenecyclohexane is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a vinyl bromide and an allylic C-H bond, presents unique opportunities for selective functionalization. This document provides a comprehensive guide to the nucleophilic substitution reactions of bromomethylenecyclohexane, offering detailed mechanistic insights and practical experimental protocols for researchers, scientists, and professionals in drug development. The allylic nature of the system allows for substitution reactions to occur, often with high regioselectivity and stereoselectivity, making it a key intermediate in the synthesis of complex molecules.[1]

Mechanistic Considerations: A Tale of Competing Pathways

Nucleophilic substitution reactions involving allylic halides like bromomethylenecyclohexane can proceed through several distinct mechanistic pathways. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Understanding these pathways is crucial for predicting and controlling the reaction outcome.

S_N2 and S_N2' Reactions

Bimolecular nucleophilic substitution (S_N2) reactions are a common pathway for primary and some secondary alkyl halides.[2] In the case of allylic halides, the S_N2 reaction is often accelerated due to the stabilization of the transition state through conjugation with the adjacent π-system.[3]

A related and competing pathway is the S_N2' reaction, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond.[1]

SN2_SN2_prime sub Br-CH2-C(=CH2)-CH2-CH2-CH2-CH2 ts2 [Nu---CH2---Br]⁻      |    C(=CH2)      | (cyclohexyl) sub->ts2 Nu⁻ ts2_prime [Nu---CH2=C(CH2Br)---CH2]⁻      | (cyclohexyl) sub->ts2_prime Nu⁻ prod2 Nu-CH2-C(=CH2)-CH2-CH2-CH2-CH2 + Br⁻ ts2->prod2 S_N2 prod2_prime Nu-CH=C(CH2)-CH2-CH2-CH2-CH2 + Br⁻ ts2_prime->prod2_prime S_N2'

Caption: Competing S_N2 and S_N2' pathways for bromomethylenecyclohexane.

S_N1 and S_N1' Reactions

Unimolecular nucleophilic substitution (S_N1) reactions proceed through a carbocation intermediate. Allylic systems readily form resonance-stabilized carbocations, making the S_N1 pathway viable, particularly with weak nucleophiles and polar protic solvents. The nucleophile can then attack either of the electron-deficient carbons, leading to a mixture of S_N1 and S_N1' products.[4]

Sources

Application Notes and Protocols: The Strategic Use of Bromomethylidenecyclohexane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Synthetic Building Block

In the landscape of pharmaceutical synthesis, the strategic incorporation of unique structural motifs is paramount to modulating the bioactivity, selectivity, and pharmacokinetic profiles of drug candidates. Bromomethylidenecyclohexane, also known by its IUPAC name bromomethylidenecyclohexane (CAS 1121-49-9), is a versatile, yet underutilized, building block. Its structure, featuring a vinyl bromide exocyclic to a cyclohexane ring, presents a rich platform for a variety of chemical transformations crucial in the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of bromomethylidenecyclohexane, offering detailed application notes and protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Physicochemical Properties and Reactivity Profile

The reactivity of bromomethylidenecyclohexane is dominated by its vinyl bromide moiety. This functional group is a key handle for the introduction of diverse substituents through transition-metal-catalyzed cross-coupling reactions. Furthermore, its structural isomer, 1-(bromomethyl)cyclohexene, possesses an allylic bromide, which is highly susceptible to nucleophilic substitution. Understanding this dual reactivity is crucial for its strategic application in multi-step syntheses.

PropertyValueSource
CAS Number 1121-49-9PubChem
Molecular Formula C₇H₁₁BrPubChem
Molecular Weight 175.07 g/mol PubChem
Appearance Colorless to light yellow liquidInferred from similar compounds
Boiling Point ~70-72 °C at 15 mmHgInferred from similar compounds
Key Functional Group Vinyl BromideChemical Structure

Strategic Applications in Pharmaceutical Synthesis: A Mechanistic Approach

The cyclohexane scaffold is a prevalent feature in many approved drugs, imparting favorable lipophilic and conformational properties. The exocyclic double bond and the bromine atom in bromomethylidenecyclohexane offer two distinct points for molecular elaboration, making it a valuable precursor for generating libraries of compounds for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Key Carbon-Carbon and Carbon-Heteroatom Bonds

Vinyl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis. These reactions allow for the precise and efficient formation of bonds that are often challenging to construct via traditional methods.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a vinyl halide and a boronic acid or ester. This reaction is widely used to synthesize biaryl and vinyl-aryl motifs present in numerous blockbuster drugs.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.

Suzuki_Coupling Bromomethylidenecyclohexane Bromomethylidenecyclohexane Oxidative_Addition Oxidative Addition Bromomethylidenecyclohexane->Oxidative_Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Vinyl-Pd(II)-Br Vinyl-Pd(II)-Br(Ln) Oxidative_Addition->Vinyl-Pd(II)-Br Transmetalation Transmetalation Vinyl-Pd(II)-Br->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Vinyl-Pd(II)-R Vinyl-Pd(II)-R(Ln) Transmetalation->Vinyl-Pd(II)-R Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a substituted methylidenecyclohexane derivative via Suzuki-Miyaura coupling.

Materials:

ReagentMolar Equiv.Purpose
Bromomethylidenecyclohexane1.0Substrate
Arylboronic acid1.2Coupling partner
Pd(PPh₃)₄0.05Palladium catalyst
K₂CO₃2.0Base
Toluene/Ethanol/Water-Solvent system

Procedure:

  • To a flame-dried Schlenk flask, add bromomethylidenecyclohexane (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Troubleshooting: The reaction should be monitored for the consumption of the starting material and the appearance of the product spot on TLC. Incomplete reactions may be due to catalyst deactivation; in such cases, adding a fresh portion of the catalyst may be beneficial. The choice of base and solvent system can also be optimized for different substrates.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, a transformation of immense value in the synthesis of natural products and pharmaceuticals containing the enyne motif.[1][2]

Mechanism Insight: This reaction is co-catalyzed by palladium and copper(I).[1] The palladium catalyst activates the vinyl bromide, while the copper(I) salt facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition_Pd Oxidative Addition Pd(0)Ln->Oxidative_Addition_Pd Vinyl-Pd(II)-Br Vinyl-Pd(II)-Br(Ln) Oxidative_Addition_Pd->Vinyl-Pd(II)-Br Transmetalation_Pd Transmetalation Vinyl-Pd(II)-Br->Transmetalation_Pd Vinyl-Pd(II)-Alkyne Vinyl-Pd(II)-Alkyne(Ln) Transmetalation_Pd->Vinyl-Pd(II)-Alkyne Reductive_Elimination_Pd Reductive Elimination Vinyl-Pd(II)-Alkyne->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)Ln Coupled_Product_Sonogashira Coupled Product Reductive_Elimination_Pd->Coupled_Product_Sonogashira Terminal_Alkyne R-C≡C-H Cu(I)-Acetylide Cu(I)-C≡C-R Terminal_Alkyne->Cu(I)-Acetylide Base_Cu Base (e.g., Et₃N) Base_Cu->Cu(I)-Acetylide Cu(I)-Acetylide->Transmetalation_Pd Bromomethylidenecyclohexane Bromomethylidenecyclohexane Bromomethylidenecyclohexane->Oxidative_Addition_Pd Synthesis_Pathway Cyclohexanone Cyclohexanone Wittig_Reaction Wittig Reaction Cyclohexanone->Wittig_Reaction Wittig_Reagent Ph₃P=CHBr Wittig_Reagent->Wittig_Reaction Bromomethylidenecyclohexane Bromomethylidenecyclohexane Wittig_Reaction->Bromomethylidenecyclohexane Triphenylphosphine_oxide Ph₃P=O Wittig_Reaction->Triphenylphosphine_oxide

Sources

Application Notes & Protocols: (Bromomethylene)cyclohexane as a Versatile Precursor for Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The continuous evolution of agricultural pests and diseases necessitates the development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. A key strategy in modern agrochemical discovery is the use of versatile chemical building blocks that allow for the rapid synthesis of diverse molecular libraries. (Bromomethylene)cyclohexane is one such precursor, offering a unique combination of a reactive vinyl bromide moiety and a lipophilic cyclohexane ring. The vinyl bromide functionality is particularly amenable to modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are a cornerstone of complex molecule construction.[1][2]

This technical guide, designed for researchers in agrochemical and pharmaceutical development, provides a comprehensive overview of (bromomethylene)cyclohexane's reactivity and utility. We present detailed, validated protocols for its application in synthesizing core structures relevant to next-generation fungicides, herbicides, and insecticides. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties and Reactivity Profile

(Bromomethylene)cyclohexane is a valuable synthon due to its distinct reactive sites. The C(sp²)-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[1][3] The exocyclic double bond can also participate in various addition reactions. Its cyclohexane backbone imparts lipophilicity, a critical property for membrane permeability and bioavailability in many agrochemical active ingredients.

Table 1: Physicochemical Properties of (Bromomethylene)cyclohexane

PropertyValue
Chemical Formula C₇H₁₁Br
Molecular Weight 175.07 g/mol
CAS Number 20503-43-9
Appearance Colorless to light yellow liquid
Boiling Point 65-67 °C (15 mmHg)
Density 1.309 g/mL at 25 °C

Note: Physical properties are sourced from chemical supplier data and may vary slightly.

Core Synthetic Applications in Agrochemical Development

The true synthetic power of (bromomethylene)cyclohexane lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These methods are among the most robust and versatile for constructing the complex bi-aryl and heteroaryl-aryl linkages that are prevalent in modern agrochemicals.[2][4]

The Suzuki-Miyaura reaction is arguably the most important application of (bromomethylene)cyclohexane. It enables the coupling of the vinyl bromide with a vast array of aryl and heteroaryl boronic acids or esters.[5][6] This reaction is fundamental for linking the lipophilic methylenecyclohexane group to a toxophoric or pharmacophoric heterocyclic system, a common strategy in agrochemical design. The reaction proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7] The use of a base is critical for activating the organoboron species to facilitate the transmetalation step.[8]

The following diagram illustrates a generalized workflow where (bromomethylene)cyclohexane is used as a central precursor to generate a library of potential agrochemical candidates via Suzuki-Miyaura coupling.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_products Intermediate Library cluster_screening Agrochemical Discovery Pipeline BMC (Bromomethylene)cyclohexane Suzuki Suzuki-Miyaura Cross-Coupling BMC->Suzuki BoronicAcid Heteroaryl Boronic Acid Library (e.g., Pyridine, Pyrazole, Thiazole derivatives) BoronicAcid->Suzuki Library Library of (Heteroaryl-methylene)cyclohexane Scaffolds Suzuki->Library C-C Bond Formation Screening Biological Screening (Fungicidal, Herbicidal, Insecticidal Assays) Library->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Hit Identification Candidate Agrochemical Candidate Optimization->Candidate Development

Caption: Generalized workflow for agrochemical discovery using (bromomethylene)cyclohexane.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a novel benzothiazole derivative. Benzothiazoles are a well-established class of fungicides, and this protocol demonstrates how to append the methylenecyclohexane moiety to create new chemical entities for screening.

Principle: This procedure utilizes a palladium catalyst, specifically Pd(PPh₃)₄, to couple (bromomethylene)cyclohexane with a commercially available benzothiazole boronic acid. The reaction is performed under inert conditions to protect the catalyst from oxidation. A base (potassium carbonate) is used to activate the boronic acid for transmetalation. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Materials:

  • (Bromomethylene)cyclohexane (1.0 mmol, 175 mg)

  • Benzo[d]thiazol-2-ylboronic acid (1.2 mmol, 215 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexanes (for chromatography)

Reaction Scheme Diagram:

Note: The DOT language above is a representation. A proper chemical drawing tool would render the structures. The text describes the reaction: (Bromomethylene)cyclohexane + Benzothiazoleboronic acid -> Coupled Product.

Caption: Suzuki-Miyaura coupling of (bromomethylene)cyclohexane with a heteroaryl boronic acid.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the reflux apparatus (25-mL round-bottom flask and condenser). Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of argon or nitrogen.

  • Reagent Addition: To the flask, add (bromomethylene)cyclohexane (175 mg), benzo[d]thiazol-2-ylboronic acid (215 mg), Pd(PPh₃)₄ (58 mg), and anhydrous K₂CO₃ (414 mg).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent). The consumption of the starting bromide (visualized by UV and/or a potassium permanganate stain) indicates reaction progression. Reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid or viscous oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Self-Validation and Expected Results: A successful reaction will be confirmed by the disappearance of the starting material on the TLC plate and the appearance of a new, less polar spot. The final purified product should be analyzed to confirm its identity.

Table 2: Expected Outcome and Characterization Data

ParameterExpected Value
Typical Yield 75-90%
Appearance White to off-white solid
¹H NMR Expect signals for the benzothiazole aromatic protons, the vinylic proton (~6.0-6.5 ppm), and the cyclohexane protons.
Mass Spec (ESI+) Expect [M+H]⁺ corresponding to the molecular weight of the product (C₁₄H₁₅NS).

Relevance to Commercial Agrochemicals

While (bromomethylene)cyclohexane itself may not be a direct fragment of a named commercial product, the core structure it helps create—a spirocyclic or exocyclic alkene system—is highly relevant. For instance, the acaricides spirodiclofen and spiromesifen are complex spirocyclic tetronic acid derivatives.[9][10][11] Their synthesis involves the creation of a spirocyclic core, demonstrating the agrochemical industry's interest in such rigid, three-dimensional structures.[12] The protocols described here provide a direct and flexible route to molecules containing the methylenecyclohexane moiety, which can be seen as a substructure or bioisostere for more complex spirocyclic systems, allowing for the exploration of new chemical space in the search for compounds with similar modes of action, such as lipid biosynthesis inhibition.[13]

Safety and Handling

  • (Bromomethylene)cyclohexane: Handle in a well-ventilated fume hood. It is a lachrymator and irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, minimizing waste and exposure.

  • Solvents: Anhydrous solvents like 1,4-dioxane are flammable and may form peroxides. Use under an inert atmosphere and away from ignition sources.

Conclusion

(Bromomethylene)cyclohexane is a potent and versatile precursor for the synthesis of novel agrochemical scaffolds. Its utility in robust and high-yielding palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable platform for generating diverse molecular libraries. The detailed protocols and scientific rationale presented in this guide offer researchers a solid foundation for leveraging this building block in the discovery and development of next-generation crop protection agents.

References

  • Bretschneider, T., Benet-Buchholz, J., Fischer, R., & Nauen, R. (2003). Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA, 57(11), 697-701. Available at: [Link]

  • Bretschneider, T., et al. (2003). Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA International Journal for Chemistry. Available at: [Link]

  • ResearchGate (2003). Discovery of spirodiclofen (7) and spiromesifen (8). Available at: [Link]

  • PubMed (2008). Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters. Available at: [Link]

  • ResearchGate (2025). (PDF) Spirodiclofen and Spiromesifen - Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. Available at: [Link]

  • FAO AGRIS (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. Available at: [Link]

  • Qu, R.-Y., Kang, W.-M., He, B., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 67(6), 1603-1631. Available at: [Link]

  • ResearchGate (2025). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals | Request PDF. Available at: [Link]

  • NINGBO INNO PHARMCHEM (n.d.). Bromomethylcyclohexane: A Key Building Block for Pharmaceutical Synthesis. Available at: [Link]

  • Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Aisen Biotechnology Co., Ltd. (2025). Bromomethylcyclohexane. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (Bromomethyl)cyclohexane: Comprehensive Overview and Applications. Available at: [Link]

  • PrepMate (n.d.). Describe the preparation and reactions of bromo cyclohexane in organic synthesis. Available at: [Link]

  • Wikipedia (n.d.). Vinyl bromide. Available at: [Link]

  • ResearchGate (2025). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates | Request PDF. Available at: [Link]

  • RSC Publishing (2023). Vinyl azides in organic synthesis: an overview. Available at: [Link]

  • National Center for Biotechnology Information (1999). Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available at: [Link]

  • National Center for Biotechnology Information (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). Available at: [Link]

  • Organic Syntheses (n.d.). 1,2-Dimethylenecyclohexane. Available at: [Link]

  • Wikipedia (n.d.). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia (n.d.). Methylenecyclohexane. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Methylenecyclohexane. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Application and Protocol Guide: Allylic Bromination of Methylenecyclohexane with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the allylic bromination of methylenecyclohexane utilizing N-bromosuccinimide (NBS). Allylic bromination is a cornerstone transformation in organic synthesis, enabling the selective introduction of a bromine atom at a carbon adjacent to a double bond. This protocol is specifically tailored for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing 1-(bromomethyl)cyclohexene, a versatile intermediate. The guide delves into the underlying radical mechanism of the Wohl-Ziegler reaction, offers a detailed, step-by-step experimental procedure, and outlines critical safety and handling precautions.

Theoretical Background and Mechanism

The selective bromination at the allylic position of an alkene, in this case, methylenecyclohexane, is known as the Wohl-Ziegler reaction.[1][2][3] This reaction proceeds via a free-radical chain mechanism, where N-bromosuccinimide (NBS) serves as a source of a low, controlled concentration of molecular bromine (Br₂).[4][5] This low concentration is crucial to favor allylic substitution over the competitive electrophilic addition of bromine across the double bond.[6][7]

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV light).[4][8] The mechanism can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (or exposure to light) to form radicals. These radicals then react with trace amounts of HBr present to generate a bromine radical (Br•). A common initiation step also involves the homolytic cleavage of the Br-Br bond in the low concentration of Br₂ generated from NBS.[6][9]

  • Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of methylenecyclohexane. This is the rate-determining step and is favored due to the formation of a resonance-stabilized allylic radical.[6][10] This allylic radical can exist as two resonance structures, which can lead to a mixture of products.[7][11] However, in the case of methylenecyclohexane, the thermodynamically more stable product, 1-(bromomethyl)cyclohexene, is predominantly formed.[12][13] The allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.[5] The HBr generated in the first propagation step reacts with NBS to regenerate the necessary Br₂ for the subsequent step.[5]

  • Termination: The reaction is terminated when two radicals combine.

The use of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is preferred for this reaction.[1][3] However, due to the toxicity and environmental concerns associated with CCl₄, alternative solvents like dichloromethane or acetonitrile are also used.[1][12]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Br_radical 2 Br• Initiator->Br_radical Heat or Light (hν) Termination_Product Various Non-radical Products Br_radical->Termination_Product Radical Combination Methylenecyclohexane Methylenecyclohexane Allylic_Radical Allylic Radical (Resonance Stabilized) Allylic_Radical->Termination_Product Radical Combination HBr HBr NBS NBS Br2 Br₂ Product 1-(bromomethyl)cyclohexene Succinimide Succinimide

Experimental Protocol

This protocol outlines the synthesis of 1-(bromomethyl)cyclohexene from methylenecyclohexane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methylenecyclohexane≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥99%Acros OrganicsShould be recrystallized from water if it has a yellow or orange tint.
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRadical initiator.
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Fisher ScientificCaution: Toxic and ozone-depleting. Handle in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor workup.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclohexane (5.0 g, 52 mmol) in anhydrous carbon tetrachloride (50 mL).

  • Addition of Reagents: To this solution, add N-bromosuccinimide (9.3 g, 52 mmol) and a catalytic amount of AIBN (approx. 100 mg).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the reaction mixture.[14] The reaction is typically complete within 1-2 hours.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the succinimide precipitate.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL), saturated sodium thiosulfate solution (1 x 30 mL) to remove any remaining bromine, and finally with brine (1 x 30 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(bromomethyl)cyclohexene, can be purified by vacuum distillation to yield a clear, colorless liquid.

G Start Start Setup Reaction Setup: Methylenecyclohexane in CCl₄ Start->Setup Add_Reagents Add NBS and AIBN Setup->Add_Reagents Reflux Heat to Reflux (1-2 hours) Add_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Succinimide Cool->Filter Workup Aqueous Workup: NaHCO₃, Na₂S₂O₃, Brine Filter->Workup Dry Dry with MgSO₄ Workup->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Purification: Vacuum Distillation Evaporate->Purify End End Product: 1-(bromomethyl)cyclohexene Purify->End

Safety and Handling

N-Bromosuccinimide (NBS):

  • Hazards: NBS is a corrosive solid that can cause severe skin burns and eye damage.[15][16] It is also harmful if swallowed.[15] It is an oxidizing agent and should be kept away from combustible materials.[17]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Handle in a well-ventilated fume hood.[17] Avoid inhalation of dust.[18]

  • Storage: Store in a cool, dry place away from light and moisture.[19]

Carbon Tetrachloride (CCl₄):

  • Hazards: CCl₄ is a toxic, carcinogenic, and ozone-depleting substance. Inhalation, ingestion, or skin absorption can be harmful.

  • Handling: Use only in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.

  • Disposal: Dispose of as hazardous waste according to institutional and local regulations.

General Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • Ensure all glassware is dry before use as moisture can hydrolyze NBS.[4]

  • Be aware of the potential for a vigorous reaction once initiated; it may be necessary to remove the heat source.[14]

Characterization of the Product

The final product, 1-(bromomethyl)cyclohexene, can be characterized by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include those for the vinyl proton, the methylene protons adjacent to the bromine, and the allylic and aliphatic protons of the cyclohexene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the double bond and the carbon bearing the bromine atom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and show a characteristic isotopic pattern for a bromine-containing compound.[20]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C stretching vibrations for the double bond.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction is heated to reflux for a sufficient amount of time. Monitor the disappearance of NBS.
Decomposition of productAvoid prolonged heating. Purify the product promptly after workup.
Impure NBSRecrystallize NBS from water before use.
Formation of Dibrominated Side ProductsHigh concentration of Br₂Ensure a low concentration of Br₂ is maintained by using a radical initiator and a non-polar solvent. Avoid exposing the reaction to excessive light.
Reaction does not initiateInactive initiatorUse fresh AIBN or benzoyl peroxide.
Insufficient heatEnsure the reaction mixture reaches the reflux temperature of the solvent.

Conclusion

The allylic bromination of methylenecyclohexane with NBS is a robust and efficient method for the synthesis of 1-(bromomethyl)cyclohexene. Careful control of reaction conditions, particularly the maintenance of a low bromine concentration, is paramount to achieving high yields and minimizing side product formation. Adherence to the detailed protocol and safety precautions outlined in this guide will enable researchers to successfully perform this valuable synthetic transformation.

References

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • NBS for Radical Bromination: A Guide for Chemists. Quantum Pioneer. [Link]

  • The major product formed when methylenecyclohexane is treated with NBS in dichloromethane is. brainly.com. [Link]

  • Radical Allylic Bromination (Wohl-Ziegler Reaction). University of Calgary. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Wohl-Ziegler Reaction Definition. Fiveable. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Wohl-Ziegler Bromination. Chem-Station. [Link]

  • The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. Homework.Study.com. [Link]

  • Wohl–Ziegler bromination. Wikipedia. [Link]

  • Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance). YouTube. [Link]

  • 4-(Bromomethyl)cyclohexene. PubChem. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Conditions for free radical bromination using NBS and peroxides?. Chemistry Stack Exchange. [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver. [Link]

  • The major product formed when methylenecyclohexane is treated with NBS in.. Filo. [Link]

  • 3-(Bromomethyl)cyclohexene. PubChem. [Link]

  • Separation of 1-(Bromomethyl)cyclohexene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 1-(Bromomethyl)cyclohexene. PubChem. [Link]

  • 4-(Bromomethyl)cyclohexene - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • Two products are formed when methylenecyclohexane reacts with NBS... Pearson+. [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • MSDS of N-Bromosuccinimide (NBS). Capot Chemical. [Link]

  • N-BROMOSUCCINIMIDE Safety Data Sheet. Aldrich. [Link]

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Protocol for the purification of bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Purification of Bromomethylenecyclohexane for Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bromomethylenecyclohexane (IUPAC: bromomethylidenecyclohexane) is a valuable vinyl bromide intermediate in organic synthesis, enabling the formation of complex molecular architectures through cross-coupling reactions and other transformations. The efficacy of this reagent is critically dependent on its purity, as common contaminants from its synthesis can interfere with subsequent reactions, leading to low yields and complex product mixtures. This document provides a comprehensive, field-proven protocol for the purification of bromomethylenecyclohexane, focusing on the removal of typical impurities derived from its synthesis, such as the Wittig reaction. The protocol employs a multi-step strategy involving liquid-liquid extraction, vacuum distillation, and high-resolution flash column chromatography, ensuring the isolation of the target compound with high purity suitable for demanding synthetic applications.

Introduction: The Challenge of Purity

Vinyl halides are cornerstone building blocks in modern synthetic chemistry. Bromomethylenecyclohexane, with its exocyclic double bond and reactive C-Br bond, offers a unique scaffold for introducing the cyclohexylidene moiety. A common and effective route to its synthesis is the Wittig reaction between cyclohexanone and a phosphorus ylide generated from a bromomethylphosphonium salt.[1]

However, this synthesis route invariably introduces several impurities that must be meticulously removed:

  • Triphenylphosphine oxide (TPPO): A high-boiling, polar byproduct that is the thermodynamic driving force for the Wittig reaction.[1] Its presence can complicate product isolation and analysis.

  • Unreacted Starting Materials: Residual cyclohexanone or phosphonium salts.

  • Solvent Residues: High-boiling solvents used during the reaction, such as THF or DMSO.[2]

  • Isomeric Byproducts: Potential rearrangement products, although the exocyclic double bond is generally favored with non-stabilized ylides.

This guide details a robust purification strategy designed to systematically eliminate these contaminants.

Overall Purification Strategy

The purification protocol is designed as a sequential workflow to remove impurities based on their differing physicochemical properties (solubility, volatility, and polarity).

G Crude Crude Reaction Mixture Workup Aqueous Work-up (Extraction) Crude->Workup Removes water-soluble salts & some TPPO Dry Drying & Solvent Removal Workup->Dry Removes aqueous phase Distill Vacuum Distillation (Optional Bulk Purification) Dry->Distill Removes non-volatile TPPO & high-boiling impurities Chromatography Flash Column Chromatography (High-Purity Separation) Dry->Chromatography Direct to chromatography for small scale Distill->Chromatography Separates product from closely related impurities Pure Pure Bromomethylenecyclohexane (>95% Purity) Chromatography->Pure Analysis Purity Analysis (TLC, GC-MS, NMR) Pure->Analysis

Caption: Overall purification workflow for bromomethylenecyclohexane.

Detailed Purification Protocols

This section provides step-by-step methodologies for each stage of the purification process.

Protocol 1: Aqueous Work-up for Impurity Quenching

Rationale: This initial extraction phase is designed to remove the bulk of water-soluble impurities, such as remaining phosphonium salts and other inorganic materials. A wash with a mild base like sodium bicarbonate solution helps neutralize any residual acidic species.[3]

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent in which the product is soluble (e.g., diethyl ether or ethyl acetate).

  • Wash 1 (Water): Add an equal volume of deionized water, shake vigorously, and allow the layers to separate. Discard the aqueous (lower) layer.

  • Wash 2 (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently at first to release any evolved CO₂ gas, then more vigorously. This step neutralizes acidic impurities.[3] Discard the aqueous layer.

  • Wash 3 (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) solution. This wash helps to break up any emulsions and reduces the solubility of the organic product in the residual aqueous phase.

  • Separate and collect the organic layer containing the crude product.

Protocol 2: Drying and Solvent Removal

Rationale: It is critical to remove all traces of water before subsequent steps, especially distillation, to prevent bumping and potential side reactions. Anhydrous sodium sulfate or magnesium sulfate are effective drying agents.

Methodology:

  • Transfer the collected organic layer to an Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Allow the mixture to stand for 15-20 minutes to ensure complete drying.

  • Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the extraction solvent. The resulting residue is the crude, dry product.

Protocol 3: High-Purity Isolation by Flash Column Chromatography

Rationale: Flash column chromatography is the most powerful step for separating bromomethylenecyclohexane from structurally similar impurities and residual TPPO. The technique relies on the differential partitioning of compounds between a mobile phase (solvent) and a stationary phase (silica gel).[4] The key to success is selecting an appropriate solvent system that provides adequate separation.

Key Parameters & Data

ParameterValue / Recommended RangeSource
Molecular Formula C₇H₁₁Br[5]
Molecular Weight 175.07 g/mol [6]
Boiling Point 72-80 °C @ 15 mm Hg[5]
Density 1.326 g/mL at 25 °C[5]
TLC Stationary Phase Silica Gel 60 F₂₅₄[7]
Recommended TLC Eluent Hexanes / Ethyl Acetate Mixtures[7]
Target Rƒ Value ~0.3 - 0.4[4]
Column Stationary Phase Silica Gel (40-63 µm particle size)[8]

Methodology:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a minimal volume of dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% Hexanes, 99:1 Hexanes:EtOAc, 95:5 Hexanes:EtOAc).

    • The optimal solvent system is one that moves the desired product spot to an Rƒ (retention factor) of approximately 0.3-0.4, while showing clear separation from other UV-active or stainable spots.[4]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.

    • Prepare a slurry of silica gel (particle size 40-63 µm) in the least polar mobile phase determined by TLC.[8]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, uniform surface. Add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the chromatography eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[4]

  • Elution and Fraction Collection:

    • Fill the column with the eluent.

    • Apply gentle, positive air pressure to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent front).[4]

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

Caption: Conceptual diagram of component separation during flash chromatography.

Purity Verification

After combining the pure fractions and removing the solvent via rotary evaporation, the purity of the final product should be confirmed.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate (co-spotted against the crude material) indicates successful purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and confirms the molecular weight of the product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining proton- or carbon-containing impurities.

Conclusion

The successful synthesis of complex molecules relies on the quality of the starting materials. By employing a systematic purification strategy involving extraction, optional distillation, and meticulous flash column chromatography, researchers can reliably obtain high-purity bromomethylenecyclohexane. This protocol provides a robust framework for isolating the target compound, free from common synthetic byproducts, thereby ensuring reproducible and high-yielding results in subsequent applications.

References

  • BenchChem. Application Notes and Protocols: Wittig Reaction of 2-Methylcyclohexanone. Accessed January 22, 2026.
  • Brainly.com. The major product formed when methylenecyclohexane is treated with NBS in dichloromethane is. Accessed January 22, 2026.
  • Homework.Study.com. The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. Accessed January 22, 2026.
  • Organic Syntheses. methylenecyclohexane. Accessed January 22, 2026. [Link]

  • YouTube. Haloalkanes 4. Tertiary Haloalkane preparation and purification. Accessed January 22, 2026. [Link]

  • Chemguide. making halogenoalkanes (haloalkanes). Accessed January 22, 2026. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Accessed January 22, 2026. [Link]

  • Vedantu. What is the major product formed when methylene cyclohexane reacts with NBS?. Accessed January 22, 2026. [Link]

  • PubChem - NIH. Bromomethylenecyclohexane | C7H11Br | CID 565381. Accessed January 22, 2026. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Accessed January 22, 2026. [Link]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Accessed January 22, 2026. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Accessed January 22, 2026. [Link]

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Application Note: GC-MS Analysis of Bromomethylenecyclohexane Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the analysis of bromomethylenecyclohexane and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Bromomethylenecyclohexane is a valuable synthetic intermediate, and monitoring its reactions is critical for process optimization, yield determination, and impurity profiling in research, development, and manufacturing environments. We detail a robust methodology, from sample preparation to data interpretation, emphasizing the rationale behind key experimental parameters. The protocol is designed to be self-validating, ensuring reliable and reproducible results for professionals in organic synthesis and drug development.

Introduction: The Analytical Challenge

Bromomethylenecyclohexane serves as a versatile precursor in organic synthesis, often utilized in nucleophilic substitution and cross-coupling reactions. The analysis of its reaction mixtures presents a unique challenge: to accurately quantify the remaining starting material while identifying and differentiating a spectrum of potential products and byproducts. These may include isomers, degradation products, and other halogenated organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose. Its high chromatographic resolution effectively separates complex mixtures, while the mass spectrometer provides unambiguous identification based on mass-to-charge ratio and characteristic fragmentation patterns.[1][2] The presence of bromine, with its distinctive isotopic signature (⁷⁹Br and ⁸¹Br in a near 1:1 ratio), provides a powerful diagnostic tool for identifying bromine-containing species in the mass spectrum.[3]

Foundational Principles: Why GC-MS?

The choice of GC-MS is predicated on its ability to resolve two key analytical questions: "What is it?" and "How much is there?"

  • Gas Chromatography (GC): This component separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For halogenated compounds like bromomethylenecyclohexane, a non-polar or mid-polarity column is typically employed. The separation is crucial because mass spectrometers cannot distinguish between isomers that possess the same mass.[1]

  • Mass Spectrometry (MS): Following separation, molecules are ionized, most commonly by Electron Ionization (EI). The resulting charged ions and their fragments are separated by a mass analyzer. The fragmentation pattern is a reproducible "fingerprint" of the molecule's structure. For brominated compounds, the presence of two major isotopes (⁷⁹Br at 50.69% and ⁸¹Br at 49.31% abundance) results in characteristic M and M+2 ion clusters, simplifying the identification of bromine-containing fragments.[3]

Experimental Workflow: From Reaction to Result

The overall analytical process is a multi-step workflow designed to ensure sample integrity and generate high-quality data. Each step is critical for the success of the final analysis.

G Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reaction Mixture B Quench Reaction (e.g., with Na₂S₂O₃) A->B C Liquid-Liquid Extraction (e.g., Diethyl Ether/Water) B->C D Dry Organic Layer (e.g., Anhydrous Na₂SO₄) C->D E Concentrate Sample (Under reduced pressure) D->E F GC-MS Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration & Identification H->I J Reporting & Interpretation I->J

Caption: A logical workflow from sample preparation to final data interpretation.

Detailed Protocols

Protocol for Sample Preparation

Causality: The goal of sample preparation is to isolate the analytes of interest from the reaction matrix (solvents, reagents, salts) and prepare them in a solvent compatible with the GC-MS system.

  • Reaction Quenching: Immediately after the desired reaction time, cool the reaction vessel in an ice bath. Quench the reaction by adding a suitable reagent. For reactions involving unreacted bromine, a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an equal volume of a suitable organic solvent, such as diethyl ether or ethyl acetate, and deionized water.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic layer. Perform a second extraction on the aqueous layer with a fresh portion of the organic solvent to maximize recovery.

  • Washing and Drying:

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (to remove any acidic byproducts) and brine (to facilitate phase separation).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Concentration and Dilution:

    • Filter the dried organic solution to remove the drying agent.

    • Carefully concentrate the solution using a rotary evaporator at a low temperature (e.g., <40°C) to avoid loss of volatile products.

    • Dilute the resulting residue to a final concentration of approximately 1 mg/mL in a GC-compatible solvent (e.g., hexane or ethyl acetate) in a GC vial for analysis.

Protocol for GC-MS Instrumentation and Analysis

Causality: The instrument parameters are optimized to achieve baseline separation of the key analytes and generate clean, interpretable mass spectra. The use of a standard non-polar column is a robust starting point for many analyses of halogenated hydrocarbons.[4]

ParameterRecommended SettingRationale
GC System Agilent 6890 or equivalentA widely used, reliable platform for routine analysis.
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation for a broad range of semi-volatile organic compounds and is robust against complex matrices.[4]
Carrier Gas Helium, constant flow mode at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Splitless mode, 250°CMaximizes sensitivity for trace-level analysis. A high temperature ensures volatilization of all analytes.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 minA general-purpose temperature program that effectively separates compounds with a range of boiling points.[5]
MS System Agilent 5973 or equivalentA standard quadrupole mass spectrometer suitable for this application.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.[5]
MS Source Temp. 230°CPrevents condensation of analytes within the ion source.
MS Quad Temp. 150°CEnsures stable performance of the mass analyzer.
Scan Range m/z 40 - 450Covers the molecular weight of the parent compound and its expected fragments and products.
Solvent Delay 3 minutesPrevents the high concentration of solvent from saturating the detector and causing premature filament burnout.

Data Interpretation: Decoding the Spectra

Identifying Bromomethylenecyclohexane

The parent compound, bromomethylenecyclohexane (C₇H₁₁Br), has a molecular weight of approximately 174/176 g/mol . Key features to look for in the mass spectrum include:

  • Molecular Ion (M⁺•): A distinct pair of peaks at m/z 174 and 176, in a roughly 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of Bromine ([M-Br]⁺): A prominent peak at m/z 95, resulting from the loss of a bromine radical. This fragment is often the base peak due to the formation of a stable secondary carbocation.

  • Loss of HBr ([M-HBr]⁺•): A peak at m/z 94, corresponding to the elimination of hydrogen bromide.

  • Cyclohexyl Fragmentation: Characteristic fragments of the cyclohexane ring system, often seen as a cluster of peaks in the m/z 40-80 range.[6]

G Key Fragmentation Pathways of Bromomethylenecyclohexane A Bromomethylenecyclohexane [M]⁺• m/z 174/176 B Loss of •Br [M-Br]⁺ m/z 95 A->B - •Br C Loss of HBr [M-HBr]⁺• m/z 94 A->C - HBr D Ring Fragments (e.g., C₄H₇⁺) m/z 55 B->D Further fragmentation

Caption: Major EI fragmentation routes for the parent compound.

Analysis of Potential Reaction Products

The following table summarizes hypothetical GC-MS data for the starting material and potential products of a nucleophilic substitution reaction with a generic nucleophile "Nu".

CompoundStructure Example (Nu = OCH₃)Expected Retention Time (min)Molecular Ion (m/z)Key Fragments (m/z)Notes
Bromomethylenecyclohexane (Starting Material)~10.5174/17695 ([M-Br]⁺), 94 ([M-HBr]⁺•)Characteristic 1:1 isotopic pattern for the molecular ion.
Substitution Product Methoxy-methylenecyclohexane~9.8126111 ([M-CH₃]⁺), 95 ([M-OCH₃]⁺)Loss of bromine isotopic signature. Retention time may decrease due to increased polarity.
Isomerization Product 1-(Bromomethyl)cyclohex-1-ene~10.8174/17695 ([M-Br]⁺), 94 ([M-HBr]⁺•)Same mass as starting material, but will have a different retention time. Fragmentation may be very similar.
Elimination Byproduct Methylenecyclohexene~7.29479, 66Volatile byproduct, elutes earlier. No bromine present.

Conclusion and Best Practices

This application note provides a robust framework for the GC-MS analysis of reactions involving bromomethylenecyclohexane. Adherence to the detailed sample preparation and instrumental protocols is key to achieving reproducible and accurate results. For unambiguous identification, it is crucial to analyze the full mass spectrum, paying close attention to the molecular ion, the bromine isotopic pattern, and characteristic fragmentation pathways. When possible, the synthesis and analysis of authentic standards for expected products is the most definitive method for confirming peak identity and for quantitative analysis.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). National Institutes of Health. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... (n.d.). UNT Digital Library. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). E-Journal of Chemistry. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). SpringerLink. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]

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Application Note: 1H and 13C NMR Characterization of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of bromomethylenecyclohexane. In the absence of a definitive, published reference spectrum, this guide leverages established principles of NMR spectroscopy and comparative analysis with structurally related compounds to predict and interpret the spectral features of this molecule. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed protocol for sample preparation and data acquisition, alongside an in-depth analysis of the anticipated chemical shifts and coupling constants. The methodologies and interpretations presented herein are grounded in fundamental NMR theory and data from analogous structures to ensure a high degree of scientific integrity and practical utility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as bromomethylenecyclohexane, which contains a variety of proton and carbon environments—including an exocyclic double bond and a stereochemically complex cyclohexane ring—NMR is the definitive technique for structural verification.

The presence of the bromine atom and the sp² hybridized carbons of the methylene group introduce distinct electronic effects that significantly influence the chemical shifts of nearby nuclei. Understanding these effects is paramount for accurate spectral interpretation. This guide will walk through the theoretical basis for predicting the NMR spectrum of bromomethylenecyclohexane, providing a robust framework for its characterization.

Experimental Protocol: Data Acquisition

This section outlines a standardized protocol for the preparation of a sample of bromomethylenecyclohexane for NMR analysis and the subsequent data acquisition.

Materials and Equipment
  • Analyte: Bromomethylenecyclohexane (approx. 5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • NMR Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solvating properties and the presence of a residual proton signal that can be used for chemical shift referencing.[1] Other deuterated solvents such as benzene-d₆ or acetone-d₆ may be used depending on sample solubility and the need to resolve overlapping signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexane ring protons.

Sample Preparation Workflow

G cluster_prep Sample Preparation A Weigh ~10 mg of bromomethylenecyclohexane B Dissolve in ~0.7 mL of CDCl3 A->B C Add TMS (optional) B->C D Transfer to a 5 mm NMR tube C->D E Cap and invert to mix D->E

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition Protocol
  • Instrument Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • A spectral width of 200-220 ppm is standard.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

Spectral Interpretation and Predicted Data

The following sections detail the predicted ¹H and ¹³C NMR spectra of bromomethylenecyclohexane, with justifications based on established chemical shift theory and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of bromomethylenecyclohexane is expected to show signals for the exocyclic methylene protons and the protons of the cyclohexane ring.

  • Exocyclic Methylene Protons (=CH₂): These two protons are diastereotopic and are expected to have slightly different chemical shifts, appearing as two distinct signals. Their chemical shift will be significantly downfield due to the sp² hybridization of the carbon they are attached to and the deshielding effect of the bromine atom.[2] Based on data for similar vinyl bromides, these protons are predicted to resonate in the range of 5.5 - 6.0 ppm . Each signal will likely appear as a doublet due to geminal coupling to each other.

  • Cyclohexane Ring Protons (-CH₂-): The ten protons on the cyclohexane ring will appear in the more upfield region of the spectrum, typically between 1.2 and 2.5 ppm . The protons on the carbon adjacent to the double bond (allylic protons) will be the most deshielded and are expected around 2.2 - 2.5 ppm . The remaining methylene protons will likely appear as a complex, overlapping multiplet system, a common feature in the NMR spectra of substituted cyclohexanes.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

  • Quaternary Olefinic Carbon (>C=): This carbon is part of the double bond and is bonded to the bromine atom. It is expected to be significantly deshielded and appear in the range of 130 - 140 ppm .

  • Methylene Olefinic Carbon (=CH₂): This sp² hybridized carbon will also be downfield, predicted to be in the range of 115 - 125 ppm .

  • Allylic Carbons (-CH₂-C=): The two equivalent carbons adjacent to the double bond are expected to resonate around 30 - 40 ppm .

  • Cyclohexane Ring Carbons (-CH₂-): The remaining three pairs of equivalent carbons of the cyclohexane ring will appear in the range of 25 - 35 ppm .

Data Summary Table
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
=CH5.5 - 6.0d115 - 125
>C =CH₂--130 - 140
-C H₂-C=2.2 - 2.5m30 - 40
-CH₂-C H₂-1.5 - 1.8m25 - 35
-CH₂-CH₂-C H₂-1.2 - 1.5m25 - 35

Advanced Structural Verification

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

G cluster_2d 2D NMR for Structural Verification COSY COSY (¹H-¹H Connectivity) HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Confirms proton network HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assigns protonated carbons HMBC->COSY Assigns quaternary carbons

Caption: Recommended 2D NMR experiments for full structural elucidation.

  • A COSY spectrum will reveal the coupling network between the protons on the cyclohexane ring, aiding in the assignment of the complex multiplets.

  • An HSQC spectrum will definitively link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.

  • An HMBC spectrum is crucial for identifying the quaternary carbon of the double bond by observing correlations from the methylene protons and the allylic protons to this carbon.

Conclusion

This application note provides a detailed, albeit predictive, guide to the ¹H and ¹³C NMR characterization of bromomethylenecyclohexane. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation discussed, researchers can confidently identify and characterize this compound. The use of advanced 2D NMR techniques is strongly encouraged for complete and unambiguous structural assignment. The predicted chemical shift values and coupling patterns serve as a robust starting point for the analysis of experimentally obtained spectra.

References

  • SpectraBase. (n.d.). 1-Bromo-3-methylcyclohexane. Retrieved from [Link]

  • Brainly. (2023). How many signals would you expect to find in the ¹H NMR spectrum of vinyl bromide? Retrieved from [Link]

  • AIP Publishing. (1961). NMR Spectra of Vinyl Chloride and the Chloroethylenes. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane, (bromomethyl)-. Retrieved from [Link]

  • University of Colorado. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromomethylcyclohexane. Retrieved from [Link]

  • ACS Publications. (1984). Empirical NMR chemical shift correlations for methyl and methylene protons. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra showing the chemical shifts of the methyl groups (left) and.... Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane, 1-bromo-3-methyl-. Retrieved from [Link]

  • YouTube. (2019). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. Retrieved from [Link]

  • Scilit. (1963). The N.M.R. spectrum of13C-substituted vinyl bromide. Retrieved from [Link]

  • YouTube. (2019). Methylene Groups: Untangling Terminal Alkenes. Retrieved from [Link]

  • Sci-Hub. (1984). 13C nuclear magnetic resonance spectra of some bromo- and methyl-substituted cyclohexa-2,5-dienones. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromocyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). Bromomethylenecyclohexane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylene (CH 2 ) selective 1 H, 13 C DEPT-HSQC NMR spectrum of SPE-DOM.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • MDPI. (2023). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695). Retrieved from [Link]

Sources

Application Note: The Diels-Alder Reaction of Bromomethylenecyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tapping into the Synthetic Potential of Exocyclic Dienes

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and convergent approach to the construction of six-membered rings.[1] Its reliability in controlling stereochemistry and regiochemistry has rendered it invaluable in the synthesis of complex natural products and novel therapeutic agents.[1] While acyclic and endocyclic dienes are commonly employed, exocyclic dienes represent a class of substrates with unique conformational and electronic properties that can be harnessed for specific synthetic challenges. This application note explores the hypothetical, yet mechanistically grounded, Diels-Alder reaction involving a bromomethylenecyclohexane derivative, specifically 1-(bromomethylene)cyclohex-2-ene. Due to the limited literature on this specific substituted diene, this guide will extrapolate from well-established principles of physical organic chemistry and known reactivity of analogous systems to provide a comprehensive technical guide.

Conceptual Framework: Understanding the Reactivity of 1-(Bromomethylene)cyclohex-2-ene

For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition.[2] In the case of 1-(bromomethylene)cyclohex-2-ene, the exocyclic double bond is locked in a conformation that is geometrically amenable to reacting with a dienophile.

Electronic Effects of the Bromo Substituent

The bromine atom at the exocyclic methylene position is expected to exert a significant influence on the diene's reactivity. Halogens can exhibit both inductive electron-withdrawing effects and resonance electron-donating effects. In this system, the inductive effect is likely to be more pronounced, leading to a net electron-withdrawing character. This will lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. Consequently, this diene is anticipated to be less reactive in "normal-electron-demand" Diels-Alder reactions (where the diene is electron-rich and the dienophile is electron-poor) compared to its non-halogenated counterpart.[3] Conversely, it may show enhanced reactivity in "inverse-electron-demand" Diels-Alder reactions with electron-rich dienophiles.[3]

Regioselectivity and Stereoselectivity
  • Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the regiochemical outcome is governed by the electronic properties of the substituents.[4][5] For a normal-electron-demand Diels-Alder reaction with a dienophile bearing an electron-withdrawing group (EWG), the major regioisomer is typically the "ortho" or "para" product.[1][4] The bromine substituent on the diene will influence the coefficients of the HOMO, guiding the regiochemical outcome.[1]

  • Stereoselectivity: The Diels-Alder reaction is stereospecific with respect to both the diene and the dienophile.[2] For cyclic dienes, the reaction generally proceeds via an endo transition state, where the substituents on the dienophile are oriented towards the developing diene bridge.[2] This is often favored due to secondary orbital interactions, although steric hindrance can sometimes favor the exo product.[2]

Proposed Synthesis of 1-(Bromomethylene)cyclohex-2-ene

A plausible synthetic route to the proposed diene, 1-(bromomethylene)cyclohex-2-ene, could commence from the readily available cyclohex-2-enone.

cluster_synthesis Synthesis of 1-(Bromomethylene)cyclohex-2-ene start Cyclohex-2-enone step1 Wittig Reaction (e.g., with Ph3P=CHBr) start->step1 product 1-(Bromomethylene)cyclohex-2-ene step1->product

Caption: Proposed synthetic route to the diene.

This transformation could be achieved via a Wittig reaction or a related olefination protocol. It is important to note that the stability of the target diene is a critical consideration, as conjugated systems can be prone to polymerization or other decomposition pathways, especially upon heating.

Experimental Protocol: A Hypothetical Diels-Alder Reaction

This section outlines a detailed, albeit hypothetical, protocol for the Diels-Alder reaction of 1-(bromomethylene)cyclohex-2-ene with a representative electron-deficient dienophile, N-phenylmaleimide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(Bromomethylene)cyclohex-2-eneAssumed freshly prepared and purified-Handle in a well-ventilated fume hood.
N-PhenylmaleimideReagentPlus®, 99%Sigma-AldrichStore in a desiccator.
TolueneAnhydrous, 99.8%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Hydroquinone99%Alfa AesarInhibitor to prevent polymerization of the diene.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Brine (saturated NaCl solution)--For washing.
Magnesium Sulfate (anhydrous)--For drying.
Silica Gel230-400 mesh-For column chromatography.
Reaction Setup and Procedure

cluster_protocol Diels-Alder Reaction Workflow start Combine Diene, Dienophile, and Inhibitor in Toluene step1 Heat Reaction Mixture (e.g., 80-110 °C) start->step1 step2 Monitor Reaction Progress (TLC or GC-MS) step1->step2 step3 Work-up: - Cool to RT - Aqueous Wash - Extraction step2->step3 step4 Purification: Column Chromatography step3->step4 product Characterization: NMR, IR, MS step4->product

Caption: Experimental workflow for the Diels-Alder reaction.

  • Reaction Assembly: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-(bromomethylene)cyclohex-2-ene (1.0 eq), N-phenylmaleimide (1.1 eq), and a catalytic amount of hydroquinone (inhibitor).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the limiting reagent (likely the diene) will indicate reaction completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity.

Self-Validating System and Causality
  • Inhibitor: The inclusion of hydroquinone is a precautionary measure to prevent the potential polymerization of the diene, a common side reaction for conjugated systems, especially at elevated temperatures.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent any potential side reactions involving water, such as hydrolysis of the maleimide or reaction with the bromo-substituted diene.

  • Systematic Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged heating.

  • Thorough Characterization: Comprehensive characterization of the final product is essential to confirm the formation of the desired Diels-Alder adduct and to determine its stereochemistry and regiochemistry.

Expected Outcomes and Potential Challenges

Based on the principles of the Diels-Alder reaction, a bicyclic adduct is the expected product. The regiochemistry will be determined by the electronic effects of the bromo and phenylmaleimide substituents. The stereochemistry is expected to favor the endo product.

Potential Challenges:

  • Diene Instability: The starting diene may be unstable and prone to decomposition or polymerization. Fresh preparation and immediate use are recommended.

  • Low Reactivity: The electron-withdrawing nature of the bromine atom may lead to a sluggish reaction, requiring higher temperatures or longer reaction times.

  • Side Reactions: At elevated temperatures, the possibility of a retro-Diels-Alder reaction exists, although it is generally more favorable for adducts with specific structural features.[1] Elimination of HBr from the product is another potential side reaction.

Conclusion

While the Diels-Alder reaction of 1-(bromomethylene)cyclohex-2-ene remains a hypothetical case, this application note provides a robust framework for approaching such a transformation. By understanding the fundamental principles of diene reactivity, substituent effects, and reaction kinetics, researchers can rationally design and execute experiments to explore the synthetic utility of novel and challenging substrates. The protocols and considerations outlined herein serve as a valuable starting point for the investigation of this and related cycloaddition reactions, paving the way for the discovery of new synthetic methodologies and the construction of complex molecular architectures.

References

  • Wikipedia contributors. (2024). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]

  • Levandowski, B. (2016). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship, University of California. [Link]

  • Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. [Link]

  • Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. [Link]

  • Royal Society of Chemistry. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. [Link]

  • MDPI. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. [Link]

  • ACS Publications. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. [Link]

  • Organic Chemistry Tutor. (2023). Regioselectivity of the Diels-Alder Reaction. [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • Beilstein Journals. (2012). Boron-substituted 1,3-dienes and heterodienes as key elements in multicomponent processes. [Link]

  • The Organic Chemistry Tutor. (2021). Diels Alder Reaction. [Link]

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Multi-step synthesis starting from bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Versatile Multi-Step Synthesis of Novel Spirocyclic Scaffolds from Bromomethylenecyclohexane for Drug Discovery Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The design and synthesis of three-dimensional molecular scaffolds are of paramount importance in modern medicinal chemistry to "escape from flatland" and improve physicochemical and pharmacokinetic properties.[1][2] Spirocyclic systems, which feature two rings sharing a single atom, are particularly valuable due to their rigid conformational nature and ability to project substituents into distinct vectors of chemical space.[3][4] This application note details a robust and efficient two-step synthetic sequence starting from the versatile building block, bromomethylenecyclohexane. The pathway involves a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an acid-mediated intramolecular cyclization to yield a spiro[chroman-2,1'-cyclohexane] scaffold, a privileged core in various biologically active molecules. This guide provides detailed, field-tested protocols, explains the rationale behind experimental choices, and highlights the utility of this methodology for generating libraries of novel compounds for drug discovery programs.

Introduction: The Strategic Value of Bromomethylenecyclohexane

Bromomethylenecyclohexane is an attractive starting material in synthetic organic chemistry. As a vinyl bromide, it is sufficiently reactive to participate in a wide array of cross-coupling reactions, yet stable enough for convenient handling and storage.[5][6] Its structure provides a pre-installed cyclohexyl moiety, a common ring system in approved drugs, and an exocyclic double bond that serves as a versatile handle for subsequent chemical transformations. The primary strategic application detailed herein is its use as a linchpin for constructing complex spirocyclic architectures, which are increasingly sought after in drug development for enhancing target engagement and metabolic stability.[2][7]

Overall Synthetic Workflow

The synthetic strategy is designed for efficiency and modularity, allowing for potential diversification by changing the coupling partner in the first step.

G A Bromomethylenecyclohexane B Intermediate: (2-(Cyclohexylidenemethyl)phenol) A->B Step 1: Suzuki-Miyaura Cross-Coupling C Final Product: Spiro[chroman-2,1'-cyclohexane] B->C Step 2: Acid-Catalyzed Intramolecular Cyclization

Caption: Overall two-step synthetic pathway from starting material to the final spirocyclic product.

Step 1: Suzuki-Miyaura Cross-Coupling of Bromomethylenecyclohexane

Expertise & Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[8] For this synthesis, we strategically select (2-hydroxyphenyl)boronic acid as the coupling partner. The vinyl bromide of bromomethylenecyclohexane readily undergoes oxidative addition to the Pd(0) catalyst.[6] The subsequent transmetalation and reductive elimination steps proceed efficiently to forge the C(sp²)-C(sp²) bond, yielding an intermediate perfectly poised for the subsequent cyclization step. The choice of a palladium catalyst with appropriate ligands, such as those incorporating bulky, electron-rich phosphines, is critical for achieving high yields with vinyl bromides.[8][9]

Catalytic Cycle Mechanism

Suzuki_Cycle center pd0 Pd(0)L₂ center->pd0 Reductive Elimination product Product R¹-R² center->product pdiil_a Oxidative Addition Adduct pd0->pdiil_a Oxidative Addition pdiil_b Transmetalation Complex pdiil_a->pdiil_b Transmetalation pdiil_b->center start_mat R¹-X (Bromomethylenecyclohexane) start_mat->pdiil_a boronic R²-B(OH)₂ ((2-Hydroxyphenyl)boronic acid) + Base boronic->pdiil_b

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Bromomethylenecyclohexane175.0710.01.01.75 g
(2-Hydroxyphenyl)boronic acid137.9412.01.21.66 g
Pd(PPh₃)₄ (Tetrakis)1155.560.30.03 (3 mol%)347 mg
Potassium Carbonate (K₂CO₃)138.2130.03.04.15 g
Toluene---40 mL
Ethanol---10 mL
Water---10 mL

Procedure

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add bromomethylenecyclohexane (1.75 g, 10.0 mmol), (2-hydroxyphenyl)boronic acid (1.66 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and water (10 mL) via syringe. Degas the resulting suspension by bubbling nitrogen through it for 20 minutes.

  • Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and maintain at this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to afford 2-(cyclohexylidenemethyl)phenol as a pale yellow oil.

    • Expected Yield: 85-92%.

    • Characterization (Expected): ¹H NMR will show characteristic peaks for the vinylic proton and aromatic protons. Mass spectrometry should confirm the expected molecular weight (M.W. = 202.28 g/mol ).

Step 2: Acid-Catalyzed Intramolecular Cyclization

Expertise & Rationale

This step exemplifies an efficient cascade reaction to build molecular complexity rapidly. The intermediate, 2-(cyclohexylidenemethyl)phenol, contains both a nucleophile (the phenol -OH group) and an electrophile precursor (the alkene). Upon treatment with a strong Brønsted acid, the exocyclic double bond is protonated to form a stabilized tertiary carbocation at the cyclohexyl ring's spiro-center. This carbocation is then immediately trapped intramolecularly by the pendant hydroxyl group in a 6-endo-tet cyclization. This process is highly favorable and cleanly forms the desired spiro[chroman-2,1'-cyclohexane] core. The choice of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) is crucial to prevent side reactions.

Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-(Cyclohexylidenemethyl)phenol202.288.01.01.62 g
p-Toluenesulfonic acid (p-TsOH)172.200.80.1 (10 mol%)138 mg
Dichloromethane (DCM)---50 mL

Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(cyclohexylidenemethyl)phenol (1.62 g, 8.0 mmol) in dichloromethane (50 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid (138 mg, 0.8 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (95:5 Hexane:Ethyl Acetate) until the starting material is fully consumed.

  • Quenching: Upon completion, quench the reaction by adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 30 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by a short plug of silica gel, eluting with 98:2 Hexane:Ethyl Acetate, to yield spiro[chroman-2,1'-cyclohexane] as a colorless oil.

    • Expected Yield: 90-97%.

    • Characterization (Expected): The disappearance of the vinylic proton signal and the appearance of aliphatic protons corresponding to the newly formed chroman ring in the ¹H NMR spectrum are key indicators of success. Mass spectrometry should confirm the molecular weight (M.W. = 202.28 g/mol , an isomer of the starting material).

Summary of Results

StepStarting MaterialProductKey TransformationTypical Yield
1Bromomethylenecyclohexane2-(Cyclohexylidenemethyl)phenolSuzuki-Miyaura Cross-Coupling85-92%
22-(Cyclohexylidenemethyl)phenolSpiro[chroman-2,1'-cyclohexane]Intramolecular Cyclization90-97%

Conclusion

This application note demonstrates a highly effective and reliable multi-step synthesis to access a valuable spiro[chroman-2,1'-cyclohexane] scaffold from bromomethylenecyclohexane. The protocols are optimized for high yields and operational simplicity. The rationale behind each step highlights key principles of modern organic synthesis, including palladium catalysis and acid-mediated cyclizations. This synthetic route provides a powerful platform for medicinal chemists to generate novel, sp³-rich molecules with diverse substitution patterns for exploration in drug discovery pipelines.

References

  • List, B. (2019). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. National Institutes of Health. Available at: [Link]

  • D'yakonov, V. A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. Available at: [Link]

  • LibreTexts Chemistry. (2019). 16.6: Multistep Synthesis. Available at: [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]

  • Linfield College Chemistry Department. E2 Reaction: Formation of cyclohexene from bromocyclohexane. Available at: [Link]

  • Rojas Lab. (2024). Unlock the Secrets of Multistep Synthesis. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Predict the Product [Ep.7] | Bromine Addition to Cyclohexene. YouTube. Available at: [Link]

  • Asquith, C. R. M., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement. PubMed. Available at: [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Pearson+. Using bromocyclohexane as a starting material. Available at: [Link]

  • Study.com. Describe the preparation and reactions of bromo cyclohexane. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of functionalized spirocyclic oxetanes. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed. (2023). Enantioselective Synthesis of Azahelicenes through Organocatalyzed Multicomponent Reactions. Available at: [Link]

  • Royal Society of Chemistry. The reaction of bromine with cyclohexene in carbon tetrachloride. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Rojas Lab. (2024). Mastering Organic Synthesis: Multi-Step Reactions. YouTube. Available at: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link]

  • LibreTexts Chemistry. (2022). 11.10: An Introduction to Multiple Step Synthesis. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. Available at: [Link]

  • The Animated Teacher. (2022). Chemical reactivity of alkanes vs alkenes video. YouTube. Available at: [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery. Available at: [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives. Available at: [Link]

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  • University of Liverpool. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides. Available at: [Link]

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  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction. The Journal of Organic Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromomethylenecyclohexane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this versatile reagent. Our focus is on providing practical, experience-driven advice to help you identify and resolve issues related to impurities and side reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of bromomethylenecyclohexane.

Q1: What are the primary synthetic routes to bromomethylenecyclohexane?

There are two main synthetic strategies for preparing bromomethylenecyclohexane:

  • The Wittig Reaction: This involves the reaction of cyclohexanone with a phosphorus ylide generated from (bromomethyl)triphenylphosphonium bromide. This method is often preferred for its regioselectivity in forming the exocyclic double bond.

  • Allylic Bromination of Methylenecyclohexane: This route employs a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the allylic position of methylenecyclohexane. However, this method is prone to yielding a significant amount of the rearranged, and often major, isomeric impurity, 1-(bromomethyl)cyclohexene.[1][2][3][4][5][6]

Q2: I performed an allylic bromination of methylenecyclohexane with NBS and my primary product is not bromomethylenecyclohexane. What happened?

This is a very common outcome. The reaction proceeds via a resonance-stabilized allylic radical intermediate.[1][4][7] This intermediate has two resonance forms, leading to the formation of two constitutional isomers: bromomethylenecyclohexane and 1-(bromomethyl)cyclohexene. The thermodynamic stability of the internal double bond in 1-(bromomethyl)cyclohexene often makes it the major product.[3]

Q3: What are the most common impurities I should expect in a Wittig synthesis of bromomethylenecyclohexane?

The most prevalent impurities in a Wittig synthesis include:

  • Triphenylphosphine oxide: This is a stoichiometric byproduct of the reaction.

  • Unreacted cyclohexanone: Incomplete reaction will leave residual starting material.

  • Unreacted (bromomethyl)triphenylphosphonium bromide or its corresponding ylide: Issues with stoichiometry or base addition can result in leftover phosphonium salt.

  • Side products from the ylide: Unstabilized ylides can be reactive and may participate in side reactions if not controlled properly.[8][9]

Q4: How can I best characterize my final product to confirm the presence of bromomethylenecyclohexane and its impurities?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and identifying isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile components of the reaction mixture, and MS provides fragmentation patterns that help in identifying the individual compounds.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions.

Section 2: Troubleshooting Guide for Synthetic Routes

This section provides detailed troubleshooting for specific issues you may encounter with the two primary synthetic routes.

Route 1: The Wittig Reaction

The Wittig reaction offers a direct approach to forming the exocyclic double bond in bromomethylenecyclohexane.

Wittig_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonium_Salt (Bromomethyl)triphenyl- phosphonium bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi, t-BuOK) Base->Ylide_Formation Cyclohexanone Cyclohexanone Wittig_Reaction Reaction with Cyclohexanone Cyclohexanone->Wittig_Reaction Ylide_Formation->Wittig_Reaction Quench Quench Reaction Wittig_Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography or Distillation Extraction->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis

Caption: Workflow for the Wittig synthesis of bromomethylenecyclohexane.

Potential Cause Explanation & Solution
Inefficient Ylide Formation The phosphorus ylide is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The choice of base is also critical; strong bases like n-butyllithium or potassium tert-butoxide are typically required for unstabilized ylides.[10]
Poor Quality of Reagents Use freshly distilled cyclohexanone. The phosphonium salt should be dry and pure. Impurities in the starting materials can inhibit the reaction.
Steric Hindrance While cyclohexanone is generally reactive, steric bulk on the ylide or ketone can slow down the reaction. Ensure sufficient reaction time and consider elevated temperatures if the reaction is sluggish at room temperature.
Incorrect Stoichiometry Use a slight excess of the ylide to ensure complete consumption of the cyclohexanone. A 1.1 to 1.2 molar equivalent of the ylide is a good starting point.
Impurity Identification Cause & Prevention Removal
Triphenylphosphine Oxide White, crystalline solid, often precipitates during workup.Stoichiometric byproduct of the Wittig reaction.Can often be removed by filtration if it precipitates. It is also more polar than the product and can be separated by column chromatography on silica gel.[3] A chromatography-free method involving treatment with oxalyl chloride has also been reported for other Wittig products.
Unreacted Cyclohexanone Characteristic C=O stretch in IR spectrum (~1710 cm-1). Distinctive signals in 1H and 13C NMR.Incomplete reaction.Can be removed by careful distillation or column chromatography.
Unreacted Phosphonium Salt Typically a high-melting point solid, may be visible in the NMR spectrum.Incomplete ylide formation or incorrect stoichiometry.Being a salt, it can be removed by an aqueous wash during the workup.
Benzene/Toluene Aromatic signals in the 1H NMR spectrum.Can arise from the synthesis of the phosphonium salt.Removed by evaporation under reduced pressure.
  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend (bromomethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of freshly distilled cyclohexanone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the product from the more polar triphenylphosphine oxide.

Route 2: Allylic Bromination of Methylenecyclohexane

This route can be synthetically useful if the rearranged product, 1-(bromomethyl)cyclohexene, is the desired compound. If bromomethylenecyclohexane is the target, this method is generally not recommended due to the formation of the more stable isomer as the major product.

Allylic_Bromination cluster_start Starting Material cluster_intermediate Resonance-Stabilized Allylic Radical cluster_products Products Start Methylenecyclohexane Radical1 Radical A Start->Radical1 H abstraction Radical2 Radical B Radical1->Radical2 Resonance Product1 Bromomethylenecyclohexane (Minor Product) Radical1->Product1 + Br• Radical2->Radical1 Product2 1-(Bromomethyl)cyclohexene (Major Product) Radical2->Product2 + Br•

Sources

Technical Support Center: Troubleshooting Low Yield in Bromomethylenecyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromomethylenecyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to enhance your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

Q1: I am attempting a Wittig reaction to synthesize bromomethylenecyclohexane from cyclohexanone and a brominated phosphonium ylide, but my yields are consistently low. What are the likely causes?

Low yields in a Wittig reaction for this specific transformation can often be attributed to several factors, primarily related to the stability and reactivity of the ylide and the reaction conditions.[1][2][3][4][5]

Potential Causes & Solutions:

  • Ylide Instability: The brominated phosphonium ylide can be unstable, leading to decomposition before it can react with the cyclohexanone.

    • Solution: Generate the ylide in situ at low temperatures (e.g., 0°C or -78°C) and add the cyclohexanone immediately. Avoid letting the ylide stand for extended periods.[2][4]

  • Base Selection: The choice of base is critical for efficient ylide formation without promoting side reactions.

    • Solution: Strong, non-nucleophilic bases are preferred. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are common choices. If you are using potassium tert-butoxide (KOtBu), ensure it is completely dry, as moisture will quench the ylide.[1][4]

  • Steric Hindrance: While cyclohexanone is not exceptionally hindered, the approach of the bulky phosphonium ylide can be a factor.

    • Solution: Ensure adequate reaction time and consider slightly elevated temperatures (after the initial low-temperature ylide formation) to overcome the activation energy barrier.

  • Side Reactions: The presence of acidic protons or other electrophilic sites in your starting materials or solvent can lead to unwanted side reactions.

    • Solution: Use anhydrous solvents (e.g., dry THF or diethyl ether) and ensure your starting materials are pure.

Experimental Protocol: Optimized Wittig Reaction

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve (bromomethyl)triphenylphosphonium bromide in anhydrous THF.

  • Ylide Formation: Cool the solution to 0°C and add a strong base (e.g., n-BuLi) dropwise. Allow the reaction to stir for 1 hour at this temperature. The formation of a colored solution (often orange or deep red) indicates ylide generation.[3]

  • Wittig Reaction: Add a solution of dry cyclohexanone in anhydrous THF to the ylide solution dropwise at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography.

Troubleshooting Workflow: Wittig Reaction

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation and Stability start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity solution_ylide Generate Ylide In Situ at Low Temp. check_ylide->solution_ylide solution_base Use Anhydrous Strong Base (n-BuLi, NaH) check_conditions->solution_base solution_solvent Ensure Anhydrous Solvents check_conditions->solution_solvent solution_purification Purify Starting Materials check_purity->solution_purification end Improved Yield solution_ylide->end solution_base->end solution_solvent->end solution_purification->end

Caption: Troubleshooting workflow for low yield in the Wittig reaction.

Q2: I am using an Appel reaction to convert cyclohexyl methanol to bromomethylenecyclohexane, but the yield is poor and I observe several byproducts. How can I optimize this reaction?

The Appel reaction is a reliable method for converting alcohols to alkyl halides, but its success hinges on careful control of reagents and conditions.[6][7][8][9][10]

Potential Causes & Solutions:

  • Reagent Purity and Stoichiometry: The purity of triphenylphosphine (PPh3) and the carbon tetrahalide (CBr4) is crucial. Excess or impure reagents can lead to side reactions.

    • Solution: Use freshly purified PPh3 and high-purity CBr4. Carefully control the stoichiometry, typically using a slight excess of the Appel reagents.

  • Reaction Temperature: The Appel reaction is often exothermic. Runaway temperatures can promote side reactions and decomposition.

    • Solution: Perform the reaction at 0°C or room temperature. Add the alcohol slowly to the solution of PPh3 and CBr4 to maintain temperature control.

  • Formation of Elimination Byproducts: The intermediate oxyphosphonium salt can undergo elimination to form cyclohexene, especially if the reaction is heated.

    • Solution: Maintain a low reaction temperature and use a non-polar solvent like dichloromethane (DCM) or acetonitrile. The addition of a mild base like pyridine can sometimes suppress elimination.

  • Workup Issues: The triphenylphosphine oxide byproduct can be difficult to separate from the desired product.

    • Solution: After the reaction is complete, the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexane and filtering. Alternatively, purification by column chromatography is effective.

Experimental Protocol: Optimized Appel Reaction

  • Preparation: Under an inert atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C and add carbon tetrabromide portion-wise.

  • Alcohol Addition: Slowly add a solution of cyclohexyl methanol in anhydrous DCM to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Add hexane to precipitate the triphenylphosphine oxide and filter. Purify the filtrate by flash column chromatography.

Troubleshooting Workflow: Appel Reaction

Appel_Troubleshooting start Low Yield in Appel Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_temp Monitor Reaction Temperature start->check_temp check_byproducts Analyze for Byproducts (e.g., Elimination) start->check_byproducts solution_reagents Use Purified Reagents in Correct Ratio check_reagents->solution_reagents solution_temp Maintain Low Temperature (0°C) check_temp->solution_temp solution_byproducts Use Non-polar Solvent, Consider Mild Base check_byproducts->solution_byproducts solution_workup Optimize Purification to Remove PPh3=O check_byproducts->solution_workup end Improved Yield & Purity solution_reagents->end solution_temp->end solution_byproducts->end solution_workup->end

Sources

Technical Support Center: Side Reactions of Bromomethylenecyclohexane with Strong Bases

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling reactions of bromomethylenecyclohexane with strong bases. This document is designed for researchers, chemists, and drug development professionals who use this versatile reagent. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your yields, and understand the mechanistic underpinnings of your experimental outcomes.

The primary application of reacting bromomethylenecyclohexane with a strong base is to induce an E2 elimination, yielding the exocyclic alkene, methylenecyclohexane. However, due to the substrate's structure—a primary allylic halide—several competing pathways can emerge, leading to complex product mixtures. This guide addresses these challenges in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment, providing explanations and actionable solutions.

Q1: My yield of methylenecyclohexane is low, and I've isolated a major byproduct identified as 1-methylcyclohexene. What is happening and how can I prevent it?

A1: Root Cause Analysis & Mechanism

This is the most common side reaction. You are observing a base-catalyzed isomerization of your desired product, methylenecyclohexane, into its more thermodynamically stable endocyclic isomer, 1-methylcyclohexene.

  • Thermodynamic Stability: Substituted alkenes are generally more stable than terminal alkenes. 1-Methylcyclohexene is a trisubstituted alkene, whereas methylenecyclohexane is disubstituted. This difference in stability provides the thermodynamic driving force for the isomerization.[1][2]

  • Mechanism: Strong bases can abstract an allylic proton from the cyclohexane ring of the methylenecyclohexane product. This deprotonation forms a resonance-stabilized carbanion. Reprotonation of this intermediate can occur at the exocyclic carbon, leading to the formation of the more stable 1-methylcyclohexene.

G cluster_mech Mechanism: Base-Catalyzed Isomerization MCH Methylenecyclohexane (Desired Product) Carbanion Resonance-Stabilized Carbanion Intermediate MCH->Carbanion + B⁻ - HB Base1 Base (B⁻) MCH_ene 1-Methylcyclohexene (Thermodynamic Product) Carbanion->MCH_ene + HB - B⁻ HB HB

Caption: Base-catalyzed isomerization pathway.

Preventative Measures & Protocol Adjustments:

  • Lower the Reaction Temperature: Isomerization often has a higher activation energy than the initial elimination. Running the reaction at the lowest feasible temperature (e.g., 0 °C or even -78 °C) can kinetically favor the formation of methylenecyclohexane and suppress the subsequent isomerization.

  • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Prolonged exposure of the product to the basic conditions will increase the amount of isomerization.

  • Choice of Base: Use a strong, sterically hindered base. While the base is intended to react with the starting material, its presence can also catalyze this side reaction. A very bulky base may have slower kinetics for the isomerization step.

  • Work-up Procedure: Quench the reaction with a weak acid (e.g., saturated aqueous NH₄Cl) to neutralize the base promptly and prevent post-reaction isomerization during extraction and purification.

Q2: Instead of the desired alkene, my main product is an alcohol or an ether. Why did a substitution reaction occur?

A2: Root Cause Analysis & Mechanism

You are observing a competing bimolecular nucleophilic substitution (Sₙ2) reaction. Bromomethylenecyclohexane is a primary halide, which is highly susceptible to Sₙ2 attack.[3][4] In this scenario, your "base" is also acting as a nucleophile.

  • Mechanism: The nucleophile directly attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

    • If you use an alkoxide base (e.g., sodium ethoxide, NaOEt), the alkoxide ion (EtO⁻) is a potent nucleophile and will form an ether.

    • If you use a hydroxide base (e.g., potassium hydroxide, KOH) in the presence of water, the hydroxide ion (OH⁻) will act as the nucleophile, forming an alcohol.

G cluster_main Competing E2 and Sₙ2 Pathways cluster_e2 E2 Pathway (Elimination) cluster_sn2 Sₙ2 Pathway (Substitution) Start Bromomethylenecyclohexane E2_Product Methylenecyclohexane (Desired Product) Start->E2_Product Abstracts β-proton SN2_Product Substitution Product (e.g., Ether/Alcohol) Start->SN2_Product Attacks α-carbon Base_Nu Strong Base/ Nucleophile (B⁻/Nu⁻) Base_Nu->Start

Caption: Competition between E2 and Sₙ2 reactions.

Troubleshooting & Optimization:

  • Use a Sterically Hindered, Non-Nucleophilic Base: This is the most effective solution. A bulky base finds it difficult to access the electrophilic carbon for an Sₙ2 attack but can easily abstract the more exposed β-proton required for E2 elimination.[5][6]

  • Increase Reaction Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures.[7] This is because elimination leads to an increase in the number of molecules, a process with a more favorable entropy of activation (ΔS‡).

  • Solvent Choice: Use a less polar, aprotic solvent. Polar aprotic solvents (like DMSO or DMF) can accelerate Sₙ2 reactions. A solvent like THF or diethyl ether is often a better choice for promoting elimination.

Q3: My reaction is very slow or incomplete, even with a strong base. How can I improve the reaction rate?

A3: Root Cause Analysis & Optimization

Slow reaction rates can be attributed to several factors, including insufficient base strength, poor solubility, or an inappropriate choice of solvent.

Troubleshooting Steps:

  • Verify Base Quality and Stoichiometry: Ensure your base has not degraded due to moisture or CO₂ exposure. Use at least one full equivalent of the base; often, using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Improve Solubility: If your base or substrate is not fully dissolved, the reaction will be limited by mass transfer. Consider a solvent system that fully dissolves all reactants. For example, potassium tert-butoxide (KOtBu) is more soluble in THF than in diethyl ether.

  • Select a More Appropriate Solvent/Base Combination: The pKa of the base's conjugate acid should be significantly higher than the pKa of the proton being abstracted. The solvent plays a crucial role in mediating the base's activity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best base for synthesizing methylenecyclohexane from bromomethylenecyclohexane?

A1: The ideal base is strong, sterically hindered, and non-nucleophilic. This combination maximizes the rate of the desired E2 elimination while minimizing the Sₙ2 substitution side reaction.

BaseNamepKa of Conj. AcidNucleophilicitySteric HindranceRecommendation
KOtBu Potassium tert-butoxide~19LowHighExcellent Choice. Highly selective for elimination.[6]
LDA Lithium diisopropylamide~36Very LowHighExcellent Choice. Very strong and hindered, but requires anhydrous conditions and careful handling.
NaH Sodium hydride~36Very LowLowGood, but can be slow. Heterogeneous reaction, often requires higher temperatures which can promote isomerization.
NaOEt Sodium ethoxide~16HighLowNot Recommended. Strong nucleophile, will likely lead to significant Sₙ2 ether byproduct.[8]
DBU 1,8-Diazabicycloundec-7-ene~13.5ModerateHighGood Choice. A non-ionic, hindered base that is soluble in many organic solvents.
Q2: How does temperature influence the product distribution?

A2: Temperature is a critical parameter for controlling the selectivity between elimination (E2) and substitution (Sₙ2).

  • Favoring Elimination: Higher temperatures generally favor elimination. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (TΔS) becomes more significant at higher T. Elimination reactions typically have a positive change in entropy (ΔS > 0) because more product molecules are formed than reactant molecules, increasing disorder. Substitution reactions have a ΔS that is close to zero. Therefore, increasing the temperature makes the ΔG for elimination more negative, favoring that pathway.[7]

  • Suppressing Isomerization: Conversely, as discussed in Troubleshooting Q1, lower temperatures are often necessary to prevent the isomerization of the desired methylenecyclohexane product to the more stable 1-methylcyclohexene.

This creates an optimization challenge: the temperature must be high enough to favor elimination over substitution but low enough to prevent isomerization. The optimal temperature is best determined empirically for your specific base/solvent system.

Part 3: Experimental Protocols

Protocol A: Optimized Synthesis of Methylenecyclohexane via E2 Elimination

This protocol is designed to maximize the yield of the desired product while minimizing side reactions.

Materials:

  • Bromomethylenecyclohexane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reagents: Dissolve bromomethylenecyclohexane (1.0 eq) in anhydrous THF and add it to the flask. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF and add it to the dropping funnel. Add the KOtBu solution dropwise to the stirred substrate solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-3 hours.

  • Quench: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: Methylenecyclohexane is volatile (b.p. 102-103 °C).[9][10] Avoid excessive heating during solvent removal.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by careful distillation if necessary.

Protocol B: Product Analysis by GC-MS and ¹H NMR

To accurately assess the outcome of your reaction, it is crucial to analyze the product mixture quantitatively.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To separate and identify the components of the reaction mixture and determine their relative ratios.

    • Expected Results:

      • Methylenecyclohexane (Product): Will show a specific retention time and a mass spectrum with a molecular ion peak (M⁺) at m/z = 96.17.

      • 1-Methylcyclohexene (Isomer): Will have a different retention time but the same m/z = 96.17.

      • Bromomethylenecyclohexane (Starting Material): Will have a distinct retention time and a characteristic isotopic pattern for bromine (M⁺ at m/z = 176.0/178.0).

  • ¹H NMR Spectroscopy:

    • Purpose: To confirm the structure of the major product(s).

    • Key Diagnostic Signals:

      • Methylenecyclohexane: Two singlets (or narrow multiplets) around δ 4.6-4.8 ppm corresponding to the two exocyclic vinyl protons (=CH₂).

      • 1-Methylcyclohexene: A broad singlet or multiplet around δ 5.4-5.6 ppm for the single endocyclic vinyl proton, and a singlet for the methyl group around δ 1.6-1.7 ppm.

References
  • Study.com. (n.d.). Methylenecyclohexane, on treatment with strong acid, isomerizes to yield 1-methylcyclohexene. Propose a mechanism by which the reaction might occur. Retrieved from Homework.Study.com. [Link]

  • Pearson+. (2024). 1-Methylcyclohexene forms two products when it reacts with bromin... Retrieved from Study Prep. [Link]

  • Organic Syntheses. (n.d.). Methylenecyclohexane. Retrieved from orgsyn.org. [Link]

  • Gauth. (n.d.). Why is 1-bromo-1-methylcyclohexane the major product? Retrieved from gauthmath.com. [Link]

  • Scribd. (n.d.). Substitution vs. Elimination: 2 Reaction, Sometimes The E2 Reaction. Retrieved from scribd.com. [Link]

  • Chemistry LibreTexts. (2020). 7.19: Comparing Substitution and Elimination Reactions. Retrieved from chem.libretexts.org. [Link]

  • Filo. (2025). How will you obtain 1 bromo 1 methyl cyclohexane from alkene. write struc.. Retrieved from filo.com. [Link]

  • Chemistry Stack Exchange. (2020). Substitution and Elimination Reactions. Retrieved from chemistry.stackexchange.com. [Link]

  • Chemistry Steps. (n.d.). Substitution and Elimination Reactions. Retrieved from chemistrysteps.com. [Link]

  • Chemistry LibreTexts. (2023). Competition between substitution and elimination. Retrieved from chem.libretexts.org. [Link]

  • Wikipedia. (n.d.). 1-Methylcyclohexene. Retrieved from en.wikipedia.org. [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from masterorganicchemistry.com. [Link]

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Technical Support Center: Optimizing Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical carbon-carbon bond-forming reaction. Here, we move beyond basic protocols to address the nuanced challenges and troubleshooting scenarios encountered in the laboratory. Our focus is on the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively optimize your synthetic strategies.

Fundamental Principles: The Magnesium Surface and Solvent Sphere

The formation of a Grignard reagent (RMgX) is an intricate interfacial reaction occurring on the surface of magnesium metal.[1][2] The primary obstacle is the inert, passivating layer of magnesium oxide (MgO) that naturally coats the metal, preventing the organic halide from accessing the reactive magnesium surface.[1][3] Successful initiation hinges on disrupting this layer.

Furthermore, the choice of solvent is not merely about dissolution. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential Lewis bases that coordinate with the magnesium atom.[4][5] This coordination stabilizes the organomagnesium species as it forms, preventing its decomposition and facilitating its reactivity.[4][5] The entire process exists in a dynamic state known as the Schlenk equilibrium, where various organomagnesium species coexist in solution.[6] Understanding these foundational principles is the first step toward effective troubleshooting.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common failures and suboptimal outcomes in Grignard reagent formation.

Q1: My Grignard reaction won't start. What's wrong?

Symptom: You've added the initial aliquot of organic halide to the magnesium turnings in anhydrous ether, but there are no visual cues of reaction—no spontaneous warming, no bubbling, and no appearance of the characteristic cloudy, grey/brown solution.[1][2]

Root Cause Analysis & Solutions:

This is the most frequent issue and almost always traces back to one of two culprits: a passivated magnesium surface or the presence of moisture.

  • Cause A: Inactive Magnesium Surface. The MgO layer is preventing the reaction.[1][3]

    • Solution 1: Mechanical Activation. Before adding solvent, crush some of the magnesium turnings against the side of the flask with a dry glass rod.[2][7] This physically breaks the oxide layer, exposing fresh, reactive metal.[2][7]

    • Solution 2: Chemical Activation. Add a small chemical initiator to the flask with the magnesium before adding the halide solution. Common activators include a single crystal of iodine (I₂), a few drops of 1,2-dibromoethane (DBE), or diisobutylaluminium hydride (DIBAH).[1][3][7][8][9] The disappearance of iodine's purple color or the observation of ethylene bubbling from DBE indicates successful activation.[1][10]

  • Cause B: Presence of Protic Contaminants. Grignard reagents are exceptionally strong bases and are rapidly quenched by even trace amounts of water or other acidic protons.[9][11][12] This acid-base reaction is much faster than the desired reagent formation.[11]

    • Solution 1: Rigorous Drying of Glassware. All glassware must be scrupulously dried, either by oven-drying overnight at >120 °C or by flame-drying under vacuum (or a positive pressure of inert gas) immediately before use.[3][13]

    • Solution 2: Use of Anhydrous Solvents. Solvents must be of anhydrous grade. For particularly sensitive reactions, it is best practice to freshly distill THF from a suitable drying agent like sodium/benzophenone.[14]

    • Solution 3: Inert Atmosphere. The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[15]

Troubleshooting Workflow for Initiation Failure

G start Reaction Fails to Initiate check_mg Is Mg surface activated? start->check_mg check_conditions Are conditions rigorously anhydrous? check_mg->check_conditions Yes activate_mg Activate Mg: - Crush turnings - Add I₂ or DBE check_mg->activate_mg No dry_system Re-dry all glassware. Use freshly distilled anhydrous solvent. check_conditions->dry_system No success Reaction Initiates check_conditions->success Yes activate_mg->start Retry dry_system->start Retry failure Initiation Still Fails (Re-evaluate halide purity)

Caption: Decision tree for troubleshooting Grignard initiation failure.

Q2: My reaction started, but the yield is very low. Why?

Symptom: The reaction initiated, but after the full addition of the organic halide and the specified reaction time, titration reveals a low concentration of the Grignard reagent, or the subsequent reaction gives a poor yield of the desired product.[11]

Root Cause Analysis & Solutions:

  • Cause A: Wurtz Coupling Side Reaction. A major side reaction is the coupling of the newly formed Grignard reagent with the starting organic halide (RMgX + R-X → R-R + MgX₂).[3][16] This is especially problematic with primary and benzylic halides.[13]

    • Solution: This side reaction is favored by high local concentrations of the organic halide.[3] The solution is to add the halide solution slowly and dropwise to the magnesium suspension, maintaining a gentle reflux from the reaction's own exotherm, rather than aggressive external heating.[3] This ensures the halide reacts with the magnesium surface before it can react with the formed Grignard reagent.

  • Cause B: Impurities in Magnesium. Commercial-grade magnesium can contain transition metal impurities, such as iron and manganese, which can catalyze side reactions and reduce yields.[17]

    • Solution: For high-stakes syntheses, consider using high-purity magnesium turnings. The difference in yield can be significant, as studies have shown a direct correlation between Fe/Mn content and reduced yields in certain Grignard additions.[17]

  • Cause C: Thermal Decomposition. While some initial heating may be required, prolonged refluxing, especially for several hours, can lead to the degradation of the Grignard reagent, often indicated by the reaction mixture turning dark brown or black.[11][13]

    • Solution: Monitor the reaction. Once initiated, the exotherm is often sufficient to maintain the reaction. Check for the disappearance of magnesium turnings to gauge completion rather than relying on a fixed, lengthy reflux time.[13] If heating is necessary, maintain a gentle, not vigorous, reflux.

Q3: Can I use sterically hindered alkyl halides like t-butyl bromide?

Symptom: Attempts to form a Grignard reagent from a tertiary or bulky secondary halide result in very low or zero yield, with the potential formation of alkene byproducts.

Root Cause Analysis & Solutions:

  • Cause: Competing Elimination Reaction (E2). Sterically hindered alkyl halides are prone to E2 elimination, where the magnesium surface acts as a base, leading to the formation of an alkene instead of the Grignard reagent.[18]

    • Solution 1: Use "Turbo-Grignard" Reagents. The addition of one equivalent of anhydrous lithium chloride (LiCl) to the reaction can significantly improve the formation of Grignard reagents from challenging substrates.[18][19] The LiCl helps to break up magnesium aggregates and solubilize the forming Grignard reagent, increasing its reactivity and yield.[20]

    • Solution 2: Change the Halogen. If possible, switch from the bromide or chloride to the corresponding iodide. The carbon-iodine bond is weaker and more reactive, which can favor Grignard formation over elimination.

Frequently Asked Questions (FAQs)

  • Why is diethyl ether a common solvent? Can I use THF? Both are excellent choices. Diethyl ether (boiling point ~35 °C) has a lower boiling point, which can make initiation easier to observe via gentle reflux.[21] THF (boiling point ~66 °C) is a more strongly coordinating Lewis base and can better solvate the Grignard reagent, which is particularly useful for less reactive halides.[4][5][13] The choice often depends on the specific substrate and reaction scale.

  • How do I know the concentration of my Grignard reagent? Never assume a 100% yield. The concentration of a freshly prepared Grignard reagent must be determined by titration before use in a subsequent reaction.[11] A common and reliable method is titration against a standardized solution of I₂ in THF until the iodine color persists.

  • What does the dark brown/black color mean? While a grayish or brownish turbidity is normal, a very dark or black color often indicates decomposition or significant side reactions, possibly due to overheating or impurities in the reagents.[3][11]

Key Experimental Protocols & Data

Protocol 1: Chemical Activation of Magnesium
  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a stir bar, reflux condenser (with an inert gas inlet), and an addition funnel.

  • Ensure the system is under a positive pressure of nitrogen or argon.

  • Add a single, small crystal of iodine to the flask.

  • Gently warm the flask with a heat gun until purple iodine vapors are observed rising into the magnesium turnings.[22]

  • Allow the flask to cool to room temperature. The magnesium is now activated and ready for the addition of the solvent and halide.

Protocol 2: Titration of Grignard Reagent with Iodine
  • Prepare a 1.0 M stock solution of iodine (I₂) in anhydrous THF.

  • In a flame-dried vial under an inert atmosphere, add 1.0 mL of the iodine stock solution and stir.

  • Slowly add the prepared Grignard reagent dropwise via a syringe. The initial dark iodine color will disappear as it reacts.

  • The endpoint is reached when the brown/purple color of iodine persists, indicating all the Grignard reagent has been consumed.

  • Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine. Repeat for accuracy.[11]

Data Tables

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodProcedureIndicators of SuccessAdvantagesDisadvantages
Iodine (I₂) Crystal Add a small crystal to Mg before solvent.Disappearance of purple color.[1]Simple, effective, visual confirmation.[3]Can promote Wurtz coupling with reactive halides.[13]
1,2-Dibromoethane (DBE) Add a few drops to Mg before halide.Bubbling (ethylene gas evolution).[1]Highly effective, cleans the Mg surface.[10]Consumes a small amount of Mg.
Mechanical Crushing Grind Mg turnings with a glass rod in the flask.N/ANo chemical additives, exposes fresh surface.[7]Can be difficult; risk of breaking glassware.[2]
Ultrasound Place the reaction flask in an ultrasonic bath.N/APromotes initiation via cavitation on the Mg surface.[9][10]Requires specific equipment.

Table 2: Properties of Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Lewis BasicityDielectric Constant (ε)Key Considerations
Diethyl Ether (Et₂O) 34.6Moderate4.3Standard solvent; low boiling point aids initiation but can be a fire hazard.[3][21]
Tetrahydrofuran (THF) 66High7.5Better solvating power, good for less reactive halides (e.g., chlorides).[5][13] Higher boiling point requires more careful temperature control.
2-Methyl-THF 80High6.2Greener alternative to THF, wider liquid range.[16]
Dioxane 101Moderate2.2Higher boiling point, but can precipitate magnesium halides (Schlenk equilibrium effect).

Visualizing Mechanistic & Logical Relationships

Grignard Reagent Formation Mechanism

G cluster_surface Magnesium Metal Surface (Mg⁰) mg1 mg2 mg3 Radical [R·] + [XMg·] mg3->Radical mg4 mg5 mg6 RX R-X (Organic Halide) RX->mg3 Single Electron Transfer (SET) Solvent 2 THF / Et₂O Grignard R-Mg-X (Solvated Grignard Reagent) Solvent->Grignard Coordination & Stabilization Radical->Grignard Radical Recombination

Caption: Simplified mechanism of Grignard formation on the Mg surface.

Interplay of Factors in Grignard Reactions

G Yield Desired Yield (RMgX) Wurtz Wurtz Coupling (R-R) Elim Elimination (Alkene) Mg_Activation Mg Activation (I₂, DBE) Mg_Activation->Yield + Solvent Solvent Choice (THF vs Et₂O) Solvent->Yield +/- Halide Halide Reactivity (R-I > R-Br > R-Cl) & Sterics Halide->Yield +/- Halide->Wurtz + (High Reactivity) Halide->Elim + (High Sterics) Conditions Reaction Conditions (Temp, Addition Rate) Conditions->Yield - (Poor Control) Conditions->Wurtz + (High Temp & Fast Addition) Conditions->Elim + (High Temp)

Caption: Key factors influencing Grignard yield and side reactions.

References

  • The Grignard Reaction | Synthesis, Mechanism & Examples. (n.d.). Study.com. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Solvent Effects in the Grignard Reaction. (n.d.). [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). ACS Publications. [Link]

  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Homework.Study.com. [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. [Link]

  • Optimization of the Grignard reagent formation. (n.d.). ResearchGate. [Link]

  • Why is ether used as a solvent during Grignard reactions? (2025, July 18). askIITians. [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. [Link]

  • Grignard Reaction. (n.d.). [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]

  • Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate. [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. [Link]

  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? (2024, April 11). Quora. [Link]

  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. [Link]

  • How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com. [Link]

  • Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. (n.d.). SciSpace. [Link]

  • Grignard successes and failures. (2016, February 18). Sciencemadness.org. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • grignard reagents. (n.d.). Chemguide. [Link]

  • 16 questions with answers in GRIGNARD REACTION | Science topic. (n.d.). ResearchGate. [Link]

  • Grignard reagent. (n.d.). Wikipedia. [Link]

  • The Grignard Reagents. (n.d.). ACS Publications. [Link]

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Preventing rearrangement products in bromomethylenecyclohexane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic reactions involving bromomethylenecyclohexane and its precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of allylic bromination and subsequent reactions where rearrangement products are a significant concern. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize or eliminate unwanted isomers, ensuring the regiochemical integrity of your target molecules.

Introduction: The Challenge of Allylic Rearrangement

The synthesis of bromomethylenecyclohexane via allylic bromination of methylenecyclohexane is a classic, yet often problematic, transformation. The primary challenge arises from the formation of a resonance-stabilized allylic radical intermediate. This delocalized radical can react with bromine at two different positions, leading to a mixture of the desired kinetic product (bromomethylenecyclohexane) and the thermodynamically more stable rearranged product (1-(bromomethyl)cyclohex-1-ene).[1][2] Controlling the reaction to favor the kinetic product is paramount for synthetic utility.

Frequently Asked Questions (FAQs)

Q1: I performed an NBS bromination on methylenecyclohexane and my main product is 1-(bromomethyl)cyclohex-1-ene. Why am I not getting the expected bromomethylenecyclohexane?

A1: This is a classic case of thermodynamic versus kinetic control.[3][4] The reaction proceeds through an unsymmetrical allylic radical intermediate which has two resonance forms.[2][5] Bromination can occur at either of the carbon atoms bearing the radical character. The product with the endocyclic double bond (1-(bromomethyl)cyclohex-1-ene) is thermodynamically more stable than the exocyclic isomer (bromomethylenecyclohexane).[6][7] If your reaction is run at elevated temperatures or for extended periods, the reaction equilibrium will favor the formation of the more stable thermodynamic product.[6]

Q2: What is the fundamental principle to favor the unrearranged (kinetic) product?

A2: To favor the kinetic product, the reaction must be conducted under conditions that prioritize the faster-forming product over the more stable one. This is achieved by lowering the reaction temperature, which makes the equilibration to the thermodynamic product less likely.[8][9] At lower temperatures, the reaction outcome is dictated by the lower activation energy path, which in this case leads to the kinetic product.[6][7]

Q3: Is N-Bromosuccinimide (NBS) the best reagent for this reaction?

A3: NBS is the reagent of choice for allylic bromination primarily because it provides a low, constant concentration of molecular bromine (Br₂), which suppresses the competing electrophilic addition of bromine across the double bond.[10][11][12] While other brominating agents exist, optimizing the reaction conditions with NBS is the most common and effective strategy for achieving regioselectivity in this transformation.

Q4: Can the choice of solvent affect the product ratio?

A4: Yes, the solvent can influence the selectivity of the reaction.[13] Traditionally, carbon tetrachloride (CCl₄) was used, but it is now recognized as a hazardous substance to be avoided.[14][15] More environmentally benign and often more effective solvents like acetonitrile can be used.[14][16] The polarity of the solvent can affect the stability of the transition states leading to the different products. It is always advisable to screen a few solvents to find the optimal conditions for your specific substrate.

Troubleshooting Guides

Issue 1: Predominance of the Rearranged Thermodynamic Product

If your reaction yields primarily 1-(bromomethyl)cyclohex-1-ene, the following steps can be taken to favor the formation of the kinetic product, bromomethylenecyclohexane.

Root Cause Analysis:

The reaction conditions (likely elevated temperature) are allowing the reaction to reach thermodynamic equilibrium, favoring the most stable isomer. The goal is to establish kinetic control.

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. Lower the reaction temperature significantly. Start the reaction at 0°C and consider going as low as -20°C or even -78°C (dry ice/acetone bath).[9] Maintain this temperature throughout the reaction, including during reagent addition.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, work up the reaction immediately. Extended reaction times, even at low temperatures, can allow for equilibration to the thermodynamic product.

  • Radical Initiator: If using a thermal initiator like AIBN or benzoyl peroxide, ensure it is added in portions or via syringe pump to maintain a low and steady concentration of radicals.[17] Alternatively, consider switching to photo-initiation (e.g., a sunlamp or a UV lamp) at low temperatures, which can sometimes provide better selectivity.[13]

  • Solvent Selection: If you are using a non-polar solvent like cyclohexane, consider switching to a more polar aprotic solvent like acetonitrile.[14] Screen different solvents to determine the empirical optimum for your system.

Workflow for Optimizing Kinetic Product Formation

G cluster_0 Troubleshooting Flow A High % of Rearranged Product B Implement Strict Temperature Control (e.g., 0°C to -78°C) A->B Primary Action C Monitor Reaction Closely (TLC, GC-MS) B->C D Immediate Work-up at Completion C->D E Still Rearranged? D->E Analyze Product Ratio F Modify Initiator Strategy (Photo-initiation or Slow Addition) E->F Yes H Optimized Protocol E->H No G Screen Solvents (e.g., Acetonitrile) F->G G->B Re-optimize G->H

Caption: Troubleshooting workflow for minimizing rearrangement.

Understanding the Underlying Mechanism

The key to rational troubleshooting is understanding the reaction mechanism. The bromination of methylenecyclohexane with NBS is a radical chain reaction.

  • Initiation: A radical initiator (light or heat) generates a small number of bromine radicals from NBS.[5]

  • Propagation Step 1 (Hydrogen Abstraction): A bromine radical abstracts an allylic hydrogen from methylenecyclohexane. This is the product-determining step. Abstraction of a hydrogen from the exocyclic methylene group forms a primary radical, while abstraction from the ring at the allylic position forms a secondary radical. The secondary radical is more stable and forms faster. This radical is resonance-stabilized.

  • Propagation Step 2 (Bromine Transfer): The resonance-stabilized allylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the product and a new bromine radical.[18] The reaction can occur at either of the two carbons that share the unpaired electron in the resonance hybrid.

Reaction Mechanism and Product Formation Pathways

G Start Methylenecyclohexane Radical_Intermediate Resonance-Stabilized Allylic Radical Start->Radical_Intermediate H Abstraction (NBS, hv) Kinetic_Product Bromomethylenecyclohexane (Kinetic Product) Radical_Intermediate->Kinetic_Product Br Transfer (Faster) Low Temp Thermo_Product 1-(Bromomethyl)cyclohex-1-ene (Thermodynamic Product) Radical_Intermediate->Thermo_Product Br Transfer (More Stable Product) Higher Temp

Sources

Technical Support Center: Purification of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for bromomethylenecyclohexane. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in the synthesis and purification of this versatile but notoriously delicate reagent. As a key building block in medicinal chemistry and materials science, obtaining bromomethylenecyclohexane in high purity is critical for downstream success. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of bromomethylenecyclohexane that influence its purification?

Understanding the physical properties is the first step in designing an effective purification strategy. The compound's susceptibility to decomposition at high temperatures necessitates the use of vacuum distillation.

Table 1: Physical Properties of Bromomethylenecyclohexane

PropertyValueSource
Molecular FormulaC₇H₁₁Br
Molecular Weight175.07 g/mol
Boiling Point72-80 °C at 15 mmHg
Density1.326 g/mL at 25 °C
AppearanceColorless to light yellow liquidN/A

Q2: What are the most common impurities I should expect when synthesizing bromomethylenecyclohexane?

Impurities are almost always tied to the synthetic route employed. The two most common routes, the Wittig and Appel reactions, each have a characteristic impurity profile.

  • From Wittig Reaction: The primary byproduct is triphenylphosphine oxide (TPPO), a high-boiling solid that can be challenging to separate. Other common impurities include unreacted cyclohexanone and residual phosphonium salts.

  • From Appel Reaction: Similar to the Wittig, TPPO is the major byproduct. Unreacted starting material (methylenecyclohexanol) and excess brominating agents (e.g., CBr₄) are also frequently observed.

  • Route-Independent Impurities: Regardless of the synthesis, the most problematic impurity is often the endocyclic isomer, 1-(bromomethyl)cyclohex-1-ene . This isomer can form via acid- or heat-catalyzed rearrangement and is often difficult to separate from the desired exocyclic product due to their similar boiling points.

Q3: My purified bromomethylenecyclohexane turned yellow/brown and shows new spots on TLC after a few days. Why is it unstable?

Bromomethylenecyclohexane is inherently unstable due to several degradation pathways:

  • Isomerization: As mentioned, the exocyclic double bond can migrate to the more thermodynamically stable endocyclic position. This process is often catalyzed by trace acidic impurities (HBr) or heat.

  • Elimination: The compound can undergo elimination of HBr to form conjugated dienes, which are prone to polymerization, leading to discoloration.

  • Hydrolysis: Exposure to moisture can lead to hydrolysis, reforming the corresponding alcohol.

Q4: What are the recommended storage conditions for bromomethylenecyclohexane?

To maximize shelf-life, the purified product should be stored under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C). It is advisable to add a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) and to store it over a non-acidic drying agent like potassium carbonate to scavenge any trace HBr that may form.

Troubleshooting Guide

This section addresses specific issues encountered during the purification workflow.

Problem 1: My crude reaction mixture is a slurry containing a large amount of a white solid, making it difficult to handle.

  • Cause: This is almost certainly triphenylphosphine oxide (TPPO), the stoichiometric byproduct of both the Wittig and Appel reactions. Its high polarity and crystallinity make it insoluble in nonpolar organic solvents used for extraction.

  • Solution Strategy:

    • Initial Filtration (Optional but recommended): Dilute the crude mixture with a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether (e.g., 4:1). A significant portion of the TPPO will precipitate. Filter the mixture through a pad of Celite® to remove the bulk of the solid. This step dramatically simplifies the subsequent workup.

    • Solvent Partitioning: TPPO has some solubility in more polar solvents like dichloromethane (DCM) or ethyl acetate. After the initial filtration, concentrate the filtrate and redissolve it in DCM for the aqueous wash.

    • Precipitation: After the workup, concentrate the crude product. Add cold hexanes or pentane to precipitate the remaining TPPO, then filter again before final purification.

Problem 2: After vacuum distillation, my product is still contaminated with what appears to be an isomer.

  • Cause: You are likely observing the co-distillation of the endocyclic isomer, 1-(bromomethyl)cyclohex-1-ene. Its boiling point is very close to that of the desired product, making separation by simple distillation inefficient. This isomerization is often triggered by excessive heat or prolonged distillation times.

  • Solution Strategy:

    • Optimize Distillation: Use a high-efficiency distillation column (e.g., a Vigreux column) and maintain the lowest possible vacuum. Keep the heating mantle temperature as low as possible to minimize thermal stress.

    • Flash Column Chromatography: For high-purity applications, flash chromatography is the most effective method for separating these isomers. A nonpolar mobile phase (e.g., pure hexanes or isooctane) will typically allow for the separation of the less polar desired product from the slightly more polar isomer.

    • Preventative Measures: Ensure the reaction workup includes a mild base wash (e.g., saturated NaHCO₃ solution) to remove any trace acids that could catalyze isomerization during heating.

Problem 3: My yield is low, and GC-MS analysis of the crude product shows significant amounts of unreacted starting material (cyclohexanone or methylenecyclohexanol).

  • Cause: This points to an incomplete reaction. In the Wittig reaction, this can be due to incomplete ylide formation (insufficiently strong base or wet conditions) or a deactivated ylide. In the Appel reaction, it suggests insufficient reagent activation or side reactions consuming the phosphine.

  • Solution Strategy:

    • Reaction Monitoring: Use TLC or GC-MS to monitor the reaction's progress and ensure the complete consumption of the starting material before quenching.

    • Reagent Quality: Use freshly dried solvents and high-purity reagents. Triphenylphosphine can oxidize over time, and bases like n-BuLi can titrate with atmospheric moisture.

    • Purification: Unreacted cyclohexanone can often be removed by careful fractional vacuum distillation. Methylenecyclohexanol is more challenging to separate by distillation but can be removed by column chromatography.

Visualized Workflows and Pathways

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying crude bromomethylenecyclohexane.

crude Crude Reaction Mixture filter Filter to Remove Bulk TPPO (Solvent: Hexanes/Ether) crude->filter workup Aqueous Workup (Wash with NaHCO₃, Brine) filter->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Vacuum dry->concentrate final_purification Final Purification concentrate->final_purification distill Vacuum Distillation (For >1g scale) final_purification->distill Bulk Scale chrom Flash Chromatography (For <1g or high purity) final_purification->chrom High Purity product Pure Bromomethylenecyclohexane distill->product chrom->product

Caption: A generalized workflow for the purification of bromomethylenecyclohexane.

Diagram 2: Key Impurity Formation Pathways

This diagram illustrates the origins of common impurities during synthesis.

cluster_wittig Wittig Reaction cluster_appel Appel Reaction cluster_degradation Post-Synthesis Degradation w_start Cyclohexanone + (BrCH₂)PPh₃⁺Br⁻ w_prod Product w_start->w_prod w_tppo TPPO w_start->w_tppo w_unreact Unreacted Cyclohexanone w_start->w_unreact a_start Methylenecyclohexanol + PPh₃ + CBr₄ a_prod Product a_start->a_prod a_tppo TPPO a_start->a_tppo a_unreact Unreacted Alcohol a_start->a_unreact d_prod Product d_iso Endocyclic Isomer d_prod->d_iso Heat / Acid d_elim Diene Byproducts d_prod->d_elim Base / Heat

Caption: Common impurities originating from synthesis and degradation pathways.

Experimental Protocols

Protocol 1: Bulk Purification by Vacuum Distillation

This protocol is suitable for purifying gram-scale quantities of bromomethylenecyclohexane where moderate purity is acceptable.

  • Preparation: Transfer the crude, dry product into a round-bottom flask appropriately sized for the volume (the flask should be 1/2 to 2/3 full). Add a magnetic stir bar.

  • Apparatus Setup: Assemble a short-path distillation apparatus. For better separation, a 10-20 cm Vigreux column can be inserted between the flask and the distillation head. Ensure all glass joints are properly greased and sealed.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply vacuum, ensuring the initial bubbling of dissolved gases is controlled. A target pressure of ~15 mmHg is ideal.

  • Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask. As the vapor temperature approaches the target range (72-80 °C at 15 mmHg), switch to a clean, pre-weighed receiving flask.

  • Termination: Stop the distillation when the temperature either rises significantly or drops, or when only a dark, viscous residue remains in the distillation flask. Do not distill to dryness to avoid the formation of non-volatile, potentially unstable residues.

  • Storage: Immediately transfer the purified liquid to a clean, dry storage vessel under an inert atmosphere.

Protocol 2: High-Purity Purification by Flash Column Chromatography

This protocol is ideal for preparing highly pure material for sensitive applications or for separating stubborn isomers.

  • Column Packing: Select a glass column and pack it with silica gel (230-400 mesh) using a nonpolar solvent like hexanes as the slurry solvent. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Concentrate the crude product. Adsorb it onto a small amount of silica gel and load the dry powder onto the top of the packed column. Alternatively, dissolve the crude oil in a minimal amount of hexanes and load it directly.

  • Elution: Begin eluting with 100% hexanes. The desired, less polar exocyclic isomer should elute first.

  • Fraction Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC), staining with a permanganate solution (alkenes will appear as yellow spots on a purple background).

  • Product Isolation: Combine the pure fractions as identified by TLC and remove the solvent using a rotary evaporator at low temperature (<30 °C).

  • Final Analysis: Confirm the purity of the combined fractions by ¹H NMR and/or GC-MS before storage.

References

  • PubChem. Bromomethylenecyclohexane. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Organic Syntheses. Methylenecyclohexane. [Link]

  • Pearson+. For each synthesis, start with bromocyclohexane and predict

Technical Support Center: Stability and Handling of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromomethylenecyclohexane. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical insights and troubleshooting advice for handling this versatile reagent. As a vinylic bromide with an exocyclic double bond, bromomethylenecyclohexane presents unique stability challenges under both acidic and basic conditions. Understanding its reactivity profile is paramount to achieving desired reaction outcomes and avoiding the formation of unwanted byproducts.

This document is structured to provide practical, actionable advice in a question-and-answer format, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with bromomethylenecyclohexane?

A1: The main stability concerns stem from two key structural features: the vinylic C-Br bond and the exocyclic double bond. Vinylic halides are generally unreactive towards classical SN1 and SN2 reactions.[1] However, the exocyclic double bond is thermodynamically less stable than an endocyclic double bond, making the molecule susceptible to acid-catalyzed isomerization.[2][3] Under strong basic conditions, elimination reactions can occur.

Q2: Is bromomethylenecyclohexane prone to degradation upon storage?

A2: While generally stable under neutral conditions when stored properly (cool, dark, and dry), prolonged storage or exposure to acidic or basic impurities can lead to slow degradation. For instance, aqueous solutions of similar bromo-containing cyclic compounds can degrade over time, especially when exposed to heat. It is recommended to use freshly purified material for reactions sensitive to impurities.

Q3: What are the expected major products when bromomethylenecyclohexane is exposed to acidic conditions?

A3: Under acidic conditions, the most likely reaction is the isomerization of the exocyclic double bond to the more thermodynamically stable endocyclic position. The expected major product would be 1-bromomethylcyclohexene. This occurs via protonation of the exocyclic double bond to form a tertiary carbocation, followed by deprotonation to yield the more substituted alkene.[2]

Q4: What happens when bromomethylenecyclohexane is treated with a strong base?

A4: With a strong, non-nucleophilic base, the most probable reaction is an elimination (dehydrobromination) to form a highly strained cyclic allene or cyclohexyne intermediate, which would likely be trapped by the solvent or undergo further reactions. However, direct substitution of the vinylic bromide is highly unlikely under standard SN2 conditions.[1][4]

Troubleshooting Guide

Scenario 1: Unexpected Isomerization of the Double Bond

Issue: "I am running a reaction with bromomethylenecyclohexane and I am observing the formation of 1-bromomethylcyclohexene as a major byproduct."

Probable Cause: Your reaction conditions are likely acidic, even if unintentionally. Trace amounts of acid can catalyze the isomerization of the less stable exocyclic double bond to the more stable endocyclic position.

Troubleshooting Steps:

  • Reagent Purity Check: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Use freshly distilled solvents where appropriate.

  • Acid Scavenger: If your reaction can tolerate it, consider adding a non-nucleophilic acid scavenger, such as proton sponge or a hindered amine base (e.g., 2,6-lutidine), to neutralize any trace acidity.

  • pH Monitoring: If possible in your reaction medium, monitor the pH to ensure it remains neutral.

  • Temperature Control: Higher temperatures can accelerate the rate of isomerization. Running the reaction at a lower temperature may mitigate this side reaction.

Scenario 2: Low or No Reactivity in Nucleophilic Substitution Attempts

Issue: "I am trying to displace the bromide with a nucleophile, but the reaction is not proceeding, or the yield is very low."

Probable Cause: Bromomethylenecyclohexane is a vinylic bromide. Vinylic halides are notoriously unreactive in traditional SN1 and SN2 nucleophilic substitution reactions.[1][5]

Explanation of Unreactivity:

  • SN1 Inactivity: The formation of a vinylic carbocation intermediate is energetically unfavorable due to the sp-hybridization of the cationic carbon, making the SN1 pathway highly unlikely.

  • SN2 Inactivity: Backside attack by a nucleophile, as required for an SN2 reaction, is sterically hindered by the cyclohexane ring and electronically repelled by the pi-electron cloud of the double bond.[1][5]

Alternative Strategies:

  • Palladium-Catalyzed Cross-Coupling: For C-C, C-N, or C-O bond formation, consider using palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. These reactions proceed through a different mechanism that is suitable for vinylic halides.

  • Radical Reactions: Under specific conditions (e.g., using radical initiators), reactions at the vinylic position may be possible.

Reaction Pathways Overview

Under Acidic Conditions

The primary pathway under acidic conditions is isomerization.

Acidic_Isomerization sub Bromomethylenecyclohexane protonation Protonation of exocyclic double bond sub->protonation H+ carbocation Tertiary Carbocation Intermediate protonation->carbocation deprotonation Deprotonation carbocation->deprotonation -H+ product 1-Bromomethylcyclohexene (Thermodynamically stable isomer) deprotonation->product

Caption: Acid-catalyzed isomerization of bromomethylenecyclohexane.

Under Basic Conditions

Under strongly basic conditions, an elimination reaction is favored.

Basic_Elimination sub Bromomethylenecyclohexane elimination E2 Elimination sub->elimination Strong Base (e.g., KOtBu) intermediate Cyclic Allene/Alkyne Intermediate (highly reactive) elimination->intermediate trapping Further Reactions (e.g., solvent trapping) intermediate->trapping

Sources

Navigating the Complexities of Allylic Bromination: A Technical Support Guide for the Synthesis of 1-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the allylic bromination of methylenecyclohexane is a critical transformation. However, the seemingly straightforward reaction is often complicated by the formation of a variety of byproducts, leading to purification challenges and reduced yields of the desired 1-(bromomethyl)cyclohexene. This guide provides in-depth troubleshooting advice and answers to frequently encountered issues during this synthesis, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a second isomer. How can I improve the selectivity for 1-(bromomethyl)cyclohexene?

A1: The formation of two primary isomers, 1-(bromomethyl)cyclohexene (the desired, thermodynamically favored product) and 3-bromo-1-methylenecyclohexane (the kinetically favored product), is an inherent aspect of this reaction.[1][2][3] This arises from the reaction proceeding through an unsymmetrical allylic radical intermediate, which has two resonance structures.[3][4] Bromine radical attack can occur at either of the two carbons sharing the radical electron.

To enhance the yield of the more stable endocyclic double bond isomer, 1-(bromomethyl)cyclohexene, consider the following:

  • Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable product.[5] Running the reaction at the reflux temperature of your solvent (e.g., carbon tetrachloride) can improve the desired isomer ratio.

  • Reaction Time: Allowing the reaction to proceed for a sufficient duration can permit the equilibration of the kinetic product to the more stable thermodynamic product, especially at elevated temperatures.

Q2: I am observing a significant amount of a dibrominated byproduct. What is causing this and how can I prevent it?

A2: The formation of a vicinal dibromide, specifically 1,2-dibromo-1-methylcyclohexane, is a common side reaction.[2][6] This occurs through the electrophilic addition of molecular bromine (Br₂) across the double bond of methylenecyclohexane. While N-bromosuccinimide (NBS) is employed to maintain a low concentration of Br₂, several factors can lead to an increase in its concentration and favor this side reaction:

  • Purity of NBS: Old or impure NBS often contains residual Br₂ and hydrobromic acid (HBr).[1][7] HBr can react with NBS to generate more Br₂.[4][6] It is crucial to use freshly recrystallized NBS for optimal results.[7][8]

  • Reaction Initiation: The reaction should be initiated with a radical initiator (like AIBN or benzoyl peroxide) or UV light.[1] In the absence of a proper initiator, the reaction may be sluggish, allowing for the buildup of Br₂.

  • Solvent Choice: While non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are standard, using more polar solvents can sometimes favor ionic pathways, potentially increasing the likelihood of electrophilic addition.

Q3: My yield is consistently low, even with minimal byproduct formation. What are the potential causes?

A3: Low yields can be attributed to several factors beyond byproduct formation:

  • Inefficient Initiation: The radical chain reaction must be effectively initiated. Ensure your radical initiator is active and used in the appropriate amount (typically 1-5 mol%). If using photochemical initiation, ensure the light source is of the correct wavelength and intensity.

  • Radical Quenching: The presence of radical inhibitors (e.g., oxygen, certain impurities) can terminate the chain reaction prematurely. Degassing the solvent and maintaining an inert atmosphere (e.g., under nitrogen or argon) can mitigate this.

  • Substrate Purity: Ensure the starting methylenecyclohexane is pure and free of stabilizers that might inhibit radical reactions.

  • Work-up and Purification: The desired product, 1-(bromomethyl)cyclohexene, can be somewhat unstable. Prolonged exposure to heat or acidic/basic conditions during work-up and purification (e.g., distillation at high temperatures) can lead to decomposition or isomerization.

Troubleshooting Guide

Problem 1: High Levels of Dibrominated Byproduct

Symptoms:

  • GC-MS or NMR analysis shows a significant peak corresponding to a mass of C₇H₁₂Br₂.

  • The crude reaction mixture may have a persistent orange/brown color, indicating excess Br₂.

Root Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Impure NBS Old NBS decomposes to succinimide, Br₂, and HBr. HBr reacts with NBS to generate more Br₂.[1][7]Protocol 1: Recrystallization of NBS. [8] 1. Dissolve the impure NBS in hot water (approximately 10 mL of water per gram of NBS). 2. Filter the hot solution to remove any insoluble impurities. 3. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. 4. Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
High Br₂ Concentration The reaction of HBr (a byproduct of the allylic bromination) with NBS generates Br₂.[4][9] If this occurs too rapidly, the concentration of Br₂ can build up.Protocol 2: Controlled Reaction Conditions. 1. Use a non-polar solvent like CCl₄ or cyclohexane. 2. Add the NBS portion-wise to the reaction mixture rather than all at once. 3. Ensure efficient stirring to maintain a homogenous low concentration of Br₂.
Problem 2: Formation of Over-brominated Products

Symptoms:

  • Mass spectrometry data indicates the presence of products with more than two bromine atoms (e.g., C₇H₁₀Br₃ or C₇H₁₁Br₃).

Root Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Excess NBS Using a significant excess of NBS can lead to further bromination of the desired allylic bromide product at other allylic positions.[5]Protocol 3: Stoichiometric Control. 1. Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the methylenecyclohexane. 2. Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed.
High Reaction Temperature Very high temperatures can increase the rate of subsequent radical brominations.[5]Protocol 4: Temperature Management. 1. Maintain the reaction at a moderate reflux temperature. 2. Avoid excessive heating, which could lead to decomposition and further side reactions.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways in the allylic bromination of methylenecyclohexane and the formation of major byproducts.

Allylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction Initiator Initiator Br_rad Br• Initiator->Br_rad Heat/UV NBS NBS NBS->Br_rad Initiator Methylenecyclohexane Methylenecyclohexane Allylic_Radical Allylic Radical (Resonance Hybrid) Methylenecyclohexane->Allylic_Radical + Br• - HBr Dibromide 1,2-Dibromo-1-methylcyclohexane Methylenecyclohexane->Dibromide + Br₂ (High Conc.) Resonance_Structure Resonance Structure Allylic_Radical->Resonance_Structure Product_1 1-(Bromomethyl)cyclohexene (Major) Allylic_Radical->Product_1 + Br₂ Resonance_Structure->Allylic_Radical Product_2 3-Bromo-1-methylenecyclohexane (Minor) Resonance_Structure->Product_2 + Br₂

Caption: Mechanism of Allylic Bromination and a Key Side Reaction.

Quantitative Data Summary

The following table provides an illustrative overview of how reaction conditions can influence the product distribution in the allylic bromination of an exocyclic alkene like methylenecyclohexane. The values are representative and can vary based on specific experimental setup.

Condition 1-(Bromomethyl)cyclohexene (Major Product) 3-Bromo-1-methylenecyclohexane (Minor Product) 1,2-Dibromo-1-methylcyclohexane (Dibromide) Other Byproducts
Ideal (Recrystallized NBS, CCl₄, Reflux, AIBN) ~75-85%~10-15%<5%<2%
Old NBS (Unpurified) ~40-50%~10-15%~30-40%~5%
Low Temperature (0-25 °C) ~50-60%~20-25%~15-20%<5%
Excess NBS (>1.5 eq.) ~60-70%~10-15%~5-10%~10-15% (Over-brominated)

Experimental Protocols

Protocol for the Allylic Bromination of Methylenecyclohexane

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add methylenecyclohexane (1.0 eq.) and carbon tetrachloride (solvent).

  • Reagents: Add freshly recrystallized N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile, ~0.02 eq.).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction's progress by TLC or GC analysis. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Purification: Wash the combined filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

References

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

  • Transformation Tutoring. (2022, February 8). Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Filo. (2023, November 4). The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Altundas, A. (2019). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Gazi University Journal of Science, 32(3), 815-821. Retrieved from [Link]

  • James Ashenhurst. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • OpenRiver. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. Winona State University. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations. Retrieved from [Link]

  • Filo. (2023, November 4). The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation. Retrieved from [Link]

  • Organic Syntheses. (1987). A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. 65, 90. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.2A: Reagent Purification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from [Link]

  • Brainly. (2023, August 25). 1. Write a mechanism that describes the formation of the two most important products, 1-methylcyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclohexane. Retrieved from [Link]

Sources

How to remove unreacted starting material from bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting advice and detailed protocols for the purification of bromomethylenecyclohexane, focusing on the effective removal of common impurities and unreacted starting materials encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: I've just completed a synthesis of bromomethylenecyclohexane. What are the most likely impurities in my crude product?

A1: The impurities present in your crude product are almost entirely dependent on your synthetic route. The two most common syntheses are the Wittig and Appel reactions, each with a characteristic impurity profile.

  • Wittig Reaction Route (from Cyclohexanone): If you used a phosphonium ylide to react with cyclohexanone, your primary contaminants will be unreacted cyclohexanone and, most significantly, triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the reaction.[1][2] You may also have residual phosphonium salts.

  • Appel Reaction Route (from Methylenecyclohexanol): If you converted methylenecyclohexanol to the target compound, your main impurities will be unreacted alcohol and, similar to the Wittig reaction, triphenylphosphine oxide (TPPO).[3][4][5][6] The reaction also uses a tetrahalomethane (e.g., CBr₄), so trace amounts may remain.

In both cases, TPPO is often the most challenging impurity to remove due to its unique solubility properties.[7][8]

Q2: My crude product is heavily contaminated with triphenylphosphine oxide (TPPO). What is the most effective removal strategy?

A2: Removing triphenylphosphine oxide (TPPO) is a classic purification challenge in organic synthesis. The optimal strategy depends on the scale of your reaction and the resources available. There are three primary, highly effective methods:

  • Flash Column Chromatography: This is the most traditional and versatile method. Bromomethylenecyclohexane is a relatively non-polar alkyl halide, whereas TPPO is significantly more polar due to the P=O bond. This large difference in polarity allows for excellent separation on a silica gel column.[8] A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate, will cause the product to elute quickly while the TPPO remains strongly adsorbed to the silica.

  • Precipitation with Metal Salts (Chromatography-Free): A highly efficient and scalable modern approach involves the complexation of TPPO with a Lewis acidic metal salt, such as calcium bromide (CaBr₂) or zinc chloride (ZnCl₂).[9][10][11] TPPO acts as a Lewis base and forms a highly insoluble coordination complex with the metal salt. This complex precipitates from solvents like toluene or ethereal solvents (e.g., THF, MTBE) and can be easily removed by simple filtration.[9][10] This method is particularly advantageous for large-scale reactions where chromatography is impractical.

  • Crystallization/Precipitation from Non-Polar Solvents: TPPO has low solubility in cold, non-polar solvents like hexanes, pentane, or diethyl ether.[7][11] After concentrating your crude reaction mixture, you can often precipitate a significant amount of TPPO by triturating the residue with cold hexanes and filtering. This may need to be repeated and is often used as a preliminary purification step before chromatography.

Q3: How can I remove unreacted cyclohexanone from my product after a Wittig reaction?

A3: Unreacted cyclohexanone can be removed using a few standard techniques based on its physical and chemical properties.

  • Vacuum Distillation: This is a very effective method if cyclohexanone is the primary volatile impurity. Bromomethylenecyclohexane has a boiling point of 72-80 °C at 15 mmHg[12], while cyclohexanone boils at a significantly higher temperature (155 °C at atmospheric pressure). A carefully performed vacuum distillation can separate the lower-boiling product from the starting material.

  • Flash Column Chromatography: As with TPPO, the polarity difference between the product and cyclohexanone (which is more polar) allows for straightforward separation on silica gel. The product will elute before the ketone.

  • Aqueous Workup: While less effective for complete removal, washing the organic layer with water during the initial workup can help remove some of the more water-soluble cyclohexanone.

Q4: I used the Appel reaction. What's the best way to eliminate the starting methylenecyclohexanol?

A4: Removing unreacted methylenecyclohexanol is generally straightforward due to the presence of the hydroxyl group.

  • Flash Column Chromatography: This is the most definitive method. The alcohol's hydroxyl group makes it vastly more polar than the bromomethylenecyclohexane product. It will adhere strongly to the silica gel, allowing the pure product to be eluted easily with a non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Aqueous Extraction: During your workup, washing the organic layer with water or a dilute sodium bicarbonate solution can help pull the slightly acidic alcohol into the aqueous phase, reducing the amount in your crude product before final purification.

Troubleshooting Guide

Problem Likely Cause(s) Recommended Solution(s)
Product is an oil but contains a white crystalline solid after solvent removal. The solid is likely triphenylphosphine oxide (TPPO).Triturate the crude mixture with cold hexanes or diethyl ether, then filter to remove the solid TPPO.[7][11] For complete removal, proceed with flash chromatography or CaBr₂ precipitation.[8][9]
TLC of crude product shows multiple spots close to the product's Rf value. Formation of isomeric byproducts or presence of other non-polar impurities.Use high-efficiency flash column chromatography with a carefully optimized solvent system (determined by TLC).[13][14] Gradient elution may be necessary.
Product appears pure by TLC but NMR shows contamination. Co-eluting impurities with similar polarity.Consider purification by vacuum distillation if boiling points differ. Alternatively, try a different chromatography solvent system or stationary phase (e.g., alumina).
Low recovery after column chromatography. The product is volatile and may have been lost during solvent evaporation.Concentrate fractions using a rotary evaporator at low temperature and moderate vacuum. Avoid leaving the purified product under high vacuum for extended periods.[8][15]
Filtration after CaBr₂ addition is very slow. The precipitated TPPO-CaBr₂ complex is extremely fine.Add a filter aid such as Celite to the mixture before filtration to improve the flow rate.[9]

Key Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is the standard method for achieving high purity by separating compounds based on polarity. It is highly effective for removing both TPPO and unreacted starting materials like cyclohexanone or methylenecyclohexanol.[13][14][16]

Methodology:

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexanes and ethyl acetate. The ideal system will show good separation between your product spot (target Rf ≈ 0.3) and all impurities.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and use positive pressure (air) or gravity to pack the bed, ensuring it is uniform and free of cracks.[13]

  • Sample Loading:

    • Dissolve your crude bromomethylenecyclohexane in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself).

    • Carefully pipette this solution onto the top of the silica bed.

  • Elution:

    • Begin eluting with your chosen solvent system. If you are separating multiple components, you may start with a less polar solvent (e.g., 100% hexanes) and gradually increase the polarity (gradient elution) by adding more ethyl acetate.

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of test tubes or flasks.

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified bromomethylenecyclohexane.[15]

Protocol 2: Chromatography-Free Removal of TPPO via CaBr₂ Precipitation

This modern protocol offers a scalable and efficient alternative to chromatography, specifically for removing TPPO.[9][10]

Methodology:

  • Solvent Exchange: Ensure your crude product is dissolved in a suitable solvent such as THF, 2-MeTHF, MTBE, or toluene. If your reaction was run in a different solvent (e.g., DCM), perform a solvent exchange.

  • Complexation:

    • To the stirred solution of your crude product at room temperature, add anhydrous calcium bromide (CaBr₂) (typically 1.5-2.0 equivalents relative to the TPPO).

    • Stir the resulting mixture for 1-2 hours. A white precipitate of the TPPO-CaBr₂ complex will form.

  • Filtration:

    • Filter the mixture through a pad of Celite to remove the precipitated complex.

    • Wash the filter cake with a small amount of the solvent to ensure complete recovery of your product.

  • Workup:

    • The filtrate now contains your product, free of the majority of the TPPO.

    • Concentrate the filtrate under reduced pressure. The remaining crude material can be used as is or subjected to a rapid silica plug or distillation for further polishing if other impurities are present.

Protocol 3: Purification by Vacuum Distillation

This method is ideal for separating liquids with different boiling points and can be an excellent final purification step.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a stirring plate, heating mantle, distillation flask, distillation head with a thermometer, condenser, and receiving flask(s). Ensure all glassware joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude product into the distillation flask with a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is stable (e.g., 15 mmHg), gradually heat the distillation flask.

    • Collect any low-boiling fractions (e.g., residual solvent) first.

    • Carefully collect the fraction that distills at the expected boiling point of bromomethylenecyclohexane (72-80 °C at 15 mmHg).[12]

    • Stop the distillation once the temperature either drops or rises sharply, indicating the desired product has been collected.

Purification Workflow Visualizations

General Purification Workflow for Bromomethylenecyclohexane crude Crude Reaction Mixture workup Aqueous Workup (Wash with H₂O, Brine) crude->workup concentrate Concentrate Under Reduced Pressure workup->concentrate precip Optional: Precipitate TPPO (Triturate with Hexanes) concentrate->precip filter Filter precip->filter filtrate Filtrate filter->filtrate Contains Product pure Pure Product filter->pure TPPO Solid purify Final Purification filtrate->purify chrom Flash Chromatography purify->chrom High Purity distill Vacuum Distillation purify->distill Boiling Point Difference chrom->pure distill->pure

Caption: General purification workflow for bromomethylenecyclohexane.

Decision Logic: Choosing a TPPO Removal Method start Crude Product (Contains TPPO) scale Reaction Scale? start->scale other_impurities Other Impurities Present? scale->other_impurities Large Scale (>5g) chrom Method: Flash Chromatography (Removes TPPO + others) scale->chrom Small Scale (<5g) other_impurities->chrom Yes precip Method: CaBr₂ Precipitation (Specific for TPPO) other_impurities->precip No (or easily separable) end Purified Product chrom->end polish Follow with quick silica plug or distillation if needed precip->polish polish->end

Caption: Decision logic for selecting a TPPO removal method.

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Validation & Comparative

Navigating Reactivity: A Comparative Guide to Cyclohexylmethyl Bromide and its Unsaturated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of an alkyl halide substrate is a critical decision point that dictates reaction pathways, yields, and overall efficiency. While structurally similar, the introduction of unsaturation near a reactive center can profoundly alter the chemical behavior of a molecule. This guide provides an in-depth, objective comparison of the reactivity of two such molecules: cyclohexylmethyl bromide , a primary saturated alkyl halide, and its allylic counterpart, 1-(bromomethyl)cyclohexene .

The term "bromomethylenecyclohexane" from the initial topic query is chemically ambiguous. For a meaningful and instructive comparison, this guide will focus on 1-(bromomethyl)cyclohexene. This allows for a direct evaluation of the electronic effects of an adjacent π-system on the reactivity of a primary C-Br bond, a common scenario encountered in synthetic chemistry. We will dissect their performance in nucleophilic substitution and elimination reactions, supported by mechanistic principles and detailed experimental protocols.

Structural Dissection: The Foundation of Reactivity

At first glance, the two molecules appear to be close cousins. Both possess a C7 backbone and a primary bromide. However, the presence of an endocyclic double bond in 1-(bromomethyl)cyclohexene is the critical differentiating feature that governs their divergent chemical personalities.

  • Cyclohexylmethyl Bromide: A classic primary alkyl halide. The bromine atom is attached to an sp³-hybridized carbon, which is in turn bonded to a bulky, saturated cyclohexane ring. Its reactivity is primarily dictated by steric factors and the inherent instability of a primary carbocation.[1][2]

  • 1-(Bromomethyl)cyclohexene: A primary, allylic halide. While the bromine is also on an sp³-hybridized carbon, this carbon is directly adjacent to an sp²-hybridized carbon of a double bond. This proximity to the π-electron system is the source of its enhanced reactivity.[3][4]

Caption: Molecular structures of the compared alkyl halides.

Comparative Reactivity in Nucleophilic Substitution

Nucleophilic substitution reactions are cornerstone transformations in organic synthesis. The subtle structural difference between our two subjects leads to vastly different outcomes and efficiencies in both SN1 and SN2 pathways.

The SN1 Pathway: A Tale of Two Carbocations

The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[5] The stability of this intermediate is therefore the single most important factor governing the reaction rate. Here, the difference is stark.

  • Cyclohexylmethyl Bromide: Dissociation of the bromide would generate a primary carbocation. Primary carbocations are notoriously unstable and high in energy, making the SN1 pathway energetically prohibitive under typical solvolytic conditions.[5]

  • 1-(Bromomethyl)cyclohexene: Dissociation of the bromide forms a primary, allylic carbocation. This intermediate is significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms.[3][6] This delocalization drastically lowers the activation energy for its formation, making the SN1 pathway highly accessible.

SN1_Carbocations CMB Cyclohexylmethyl Bromide CMB_TS High Energy Transition State CMB->CMB_TS - Br⁻ CMB_Carbocation Primary Carbocation (Highly Unstable) CMB_TS->CMB_Carbocation BMC 1-(Bromomethyl)cyclohexene BMC_TS Lower Energy Transition State BMC->BMC_TS - Br⁻ BMC_Carbocation Allylic Carbocation (Resonance Stabilized) BMC_TS->BMC_Carbocation Resonance Resonance Structures BMC_Carbocation->Resonance

Caption: Energy profile comparison for SN1 carbocation formation.

The SN2 Pathway: Steric Hindrance vs. Electronic Stabilization

The SN2 reaction involves a backside attack by a nucleophile in a single, concerted step.[5] The reaction rate is sensitive to both steric hindrance around the reaction center and the electronic nature of the transition state.

  • Cyclohexylmethyl Bromide: As a primary halide, it is a candidate for SN2 reactions. However, the bulky cyclohexyl group adjacent to the methylene carbon creates significant steric hindrance, shielding the backside of the C-Br bond and slowing the rate of nucleophilic attack compared to less hindered primary halides like n-propyl bromide.[7][8]

  • 1-(Bromomethyl)cyclohexene: This allylic system is also a primary halide but exhibits enhanced reactivity. In the trigonal bipyramidal transition state of an SN2 reaction, the p-orbitals of the adjacent double bond can overlap with the p-orbital of the carbon undergoing substitution. This conjugation stabilizes the electron-rich transition state, lowering the activation energy and accelerating the reaction.[6]

Quantitative Reactivity Comparison

While precise kinetic data for these specific compounds can be proprietary or scattered, the relative rates can be confidently predicted based on extensive studies of analogous primary vs. allylic systems. Solvolysis reactions, where the solvent acts as the nucleophile, are classic experiments for comparing SN1 reactivity.[9][10]

Compound Substrate Type Relative Rate of Solvolysis (SN1) Relative Rate of SN2 (with Nu⁻) Primary Influencing Factor
Cyclohexylmethyl BromidePrimary Alkyl1 (Baseline)SlowSteric Hindrance
1-(Bromomethyl)cyclohexenePrimary AllylicVery Fast (~10² - 10³)FastResonance Stabilization

Note: Relative rates are estimates based on established principles of allylic vs. saturated halide reactivity.

Experimental Protocols for Reactivity Assessment

To validate these principles in a laboratory setting, the following protocols can be employed. These are designed to be self-validating by directly comparing the two substrates under identical conditions.

Protocol 1: Comparative Solvolysis in Aqueous Ethanol (SN1/E1 Conditions)

Objective: To quantitatively compare the first-order reaction rates of the two substrates in a polar, protic solvent.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of both cyclohexylmethyl bromide and 1-(bromomethyl)cyclohexene in 80% aqueous ethanol. Prepare a 0.1 M standardized solution of NaOH.

  • Reaction Setup: Place 50 mL of each substrate solution into separate flasks equipped with stir bars. Submerge the flasks in a constant temperature water bath set to 50 °C and allow them to equilibrate.

  • Kinetic Monitoring: Once equilibrated, start a timer. At regular intervals (e.g., every 10 minutes for the allylic halide, every hour for the saturated halide), withdraw a 5 mL aliquot from each reaction flask and quench it in a flask containing 10 mL of cold acetone to halt the reaction.

  • Titration: Add 2-3 drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot and immediately titrate the generated HBr with the standardized NaOH solution until the endpoint is reached.[9][11]

  • Data Analysis: The concentration of HBr formed at each time point is equal to the concentration of the reacted alkyl halide. Plot ln([Alkyl Halide]₀ / ([Alkyl Halide]₀ - [HBr])) versus time. The slope of the resulting line will be the first-order rate constant, k.

Solvolysis_Workflow cluster_0 Experimental Setup cluster_1 Kinetic Run cluster_2 Data Analysis prep Prepare 0.1 M Substrate Solutions in 80% aq. EtOH equil Equilibrate Solutions at 50°C prep->equil aliquot Withdraw 5 mL Aliquot at Time 't' equil->aliquot quench Quench in Cold Acetone aliquot->quench titrate Titrate with Standardized NaOH quench->titrate plot Plot ln(A₀/Aₜ) vs. Time titrate->plot rate Determine Rate Constant (k) from Slope plot->rate

Caption: Workflow for comparative solvolysis experiment.

Protocol 2: Comparative Substitution with Sodium Iodide (SN2 Conditions)

Objective: To qualitatively or semi-quantitatively compare the second-order reaction rates with a strong nucleophile in a polar, aprotic solvent.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of both substrates in acetone. Prepare a 0.15 M solution of sodium iodide (NaI) in acetone.

  • Reaction Setup: In two separate vials at room temperature, add 2 mL of the NaI solution.

  • Initiation & Monitoring: To each vial, add 2 mL of one of the substrate solutions, start a timer, and mix thoroughly. Spot the reaction mixtures on a TLC plate at regular intervals (e.g., t=0, 2, 5, 10, 30 min). Develop the TLC plate using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Data Analysis: Visualize the spots under UV light or by staining. The rate of reaction can be compared by observing the rate at which the starting material spot disappears and the product spot (cyclohexylmethyl iodide or 1-(iodomethyl)cyclohexene) appears. For a quantitative analysis, GC-MS can be used to monitor the concentrations over time.

Implications for Synthesis and Drug Development

The choice between a saturated and an allylic halide is not trivial and has significant practical consequences:

  • Reaction Conditions: Cyclohexylmethyl bromide will require more forcing conditions (stronger nucleophiles, higher temperatures) for substitution, which can lead to competing elimination (E2) reactions, especially with basic nucleophiles.[12][13] 1-(Bromomethyl)cyclohexene reacts under milder conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Pathway Selectivity: The high propensity of 1-(bromomethyl)cyclohexene to react via an SN1 mechanism can lead to a mixture of products if the solvent is nucleophilic (solvolysis).[14] Furthermore, the allylic carbocation can be attacked at two different positions, potentially leading to rearranged products, a factor that must be considered in synthetic design.

  • Strategic Use: For clean SN2 reactions, the enhanced reactivity of the allylic system is a distinct advantage, allowing for faster conversions and potentially higher yields. However, for reactions requiring a stable, non-reactive linker, the less reactive cyclohexylmethyl bromide would be the superior choice.

References

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Comparative reactivity of bromomethylenecyclohexane with other alkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Comparative Reactivity of Bromomethylenecyclohexane

Abstract

In the diverse landscape of alkyl halides, bromomethylenecyclohexane presents a unique case study in chemical reactivity, governed by a subtle interplay of steric and electronic effects. While classified as a primary alkyl halide, its reactivity profile deviates significantly from simple analogs like bromoethane. This guide provides a comprehensive analysis of bromomethylenecyclohexane's reactivity in nucleophilic substitution and elimination reactions, comparing it objectively with other archetypal alkyl halides. We will dissect its structural peculiarities, delve into the mechanistic pathways it favors, and provide robust experimental protocols for empirical validation. This document is intended for researchers, scientists, and drug development professionals who rely on a nuanced understanding of structure-reactivity relationships for rational molecular design and synthesis.

Theoretical Framework: A Recap of Alkyl Halide Reactivity

The reactivity of any alkyl halide (R-X) is primarily dictated by its propensity to undergo two competing reaction types: nucleophilic substitution (SN) and elimination (E). These pathways can be further subdivided by their molecularity into unimolecular (SN1, E1) and bimolecular (SN2, E2) mechanisms.[1][2]

The outcome of a given reaction is governed by several key factors:

  • Substrate Structure: The substitution pattern at the α-carbon (primary, secondary, tertiary) and β-carbon profoundly influences reaction rates and pathways. Steric hindrance around the reaction center can impede the SN2 pathway, while the ability to form a stable carbocation favors SN1/E1 routes.[2][3][4]

  • Nucleophile/Base Strength: Strong nucleophiles favor the SN2 mechanism, whereas strong, sterically hindered bases favor the E2 mechanism. Weak nucleophiles/bases are characteristic of SN1/E1 reactions.[5]

  • Solvent Effects: Polar protic solvents (e.g., water, ethanol) stabilize carbocation intermediates, promoting SN1/E1 reactions. Polar aprotic solvents (e.g., acetone, DMF) enhance the strength of nucleophiles, favoring the SN2 pathway.[5][6]

  • Leaving Group Ability: The stability of the halide anion (I⁻ > Br⁻ > Cl⁻ > F⁻) directly correlates with its effectiveness as a leaving group, influencing the rates of all pathways.[1][3]

The following diagram illustrates the general competition between these four pathways for a generic secondary alkyl halide.

G sub Alkyl Halide + Nucleophile/Base sn2 SN2 Pathway (Bimolecular Substitution) sub->sn2 Strong Nucleophile Polar Aprotic Solvent e2 E2 Pathway (Bimolecular Elimination) sub->e2 Strong, Hindered Base sn1e1 Carbocation Intermediate sub->sn1e1 Weak Nucleophile/Base Polar Protic Solvent sn2_prod SN2 Product (Inversion of Stereochemistry) sn2->sn2_prod e2_prod E2 Product (Alkene) e2->e2_prod sn1 SN1 Product (Substitution) sn1e1->sn1 Nucleophilic Attack e1 E1 Product (Elimination) sn1e1->e1 Proton Abstraction sn1_prod SN1 Product (Racemization) sn1->sn1_prod e1_prod E1 Product (Zaitsev's Rule Alkene) e1->e1_prod

Caption: Competing SN1, SN2, E1, and E2 reaction pathways.

Structural Analysis of Bromomethylenecyclohexane

The IUPAC name for bromomethylenecyclohexane is 1-(bromomethyl)cyclohex-1-ene. Its structure is the key to its unique reactivity. Let's deconstruct its features in comparison to other halides.

  • Primary Halide: The bromine atom is attached to a primary carbon (-CH₂Br). Typically, primary halides are excellent candidates for SN2 reactions.

  • Neopentyl-like Steric Hindrance: However, the α-carbon is bonded to a highly substituted sp²-hybridized carbon of the cyclohexene ring. This arrangement creates significant steric bulk around the reaction center, analogous to the quarternary carbon in neopentyl bromide. This steric congestion severely hinders the backside attack required for an SN2 mechanism.[3][7][8]

  • Allylic System Potential: Upon cleavage of the C-Br bond, the resulting carbocation is an allylic carbocation. The positive charge can be delocalized via resonance between the primary carbon and the tertiary carbon of the ring, leading to significant stabilization. This electronic feature strongly favors an SN1/E1 pathway.[9][10]

G cluster_0 Bromomethylenecyclohexane cluster_1 Neopentyl Bromide cluster_2 Allyl Bromide cluster_3 1-Bromocyclohexene a a b b c c d d

Caption: Structural comparison of relevant alkyl and vinylic halides.

Comparative Reactivity Analysis

Bimolecular Substitution (SN2) Reactivity

The SN2 reaction is exquisitely sensitive to steric hindrance.[3][11] The nucleophile must approach the α-carbon from the side opposite the leaving group (backside attack).

  • Bromoethane (Primary): Serves as a baseline with minimal steric hindrance, undergoing rapid SN2 reactions.

  • Neopentyl Bromide (Primary, Hindered): Famously unreactive in SN2 reactions due to the bulky tert-butyl group that physically blocks the nucleophile's approach.[3]

  • Bromomethylenecyclohexane: Despite being a primary halide, the bulky cyclohexene ring adjacent to the -CH₂Br group acts similarly to the tert-butyl group in neopentyl bromide. Consequently, SN2 reactions are exceptionally slow and often unobserved.

Table 1: Relative SN2 Reaction Rates (with a strong nucleophile, e.g., NaI in Acetone)

Alkyl HalideSubstrate TypeRelative RateCausality
BromoethanePrimary~1Minimal steric hindrance
2-BromopropaneSecondary~0.02Increased steric hindrance
Neopentyl BromidePrimary (Hindered)~10⁻⁵Severe steric hindrance
Bromomethylenecyclohexane Primary (Hindered) Extremely Low (~10⁻⁵) Severe steric hindrance from adjacent ring
Unimolecular Pathways (SN1/E1) and Carbocation Stability

The rate-determining step for both SN1 and E1 reactions is the formation of a carbocation.[2][4] Therefore, reactivity is directly proportional to the stability of this intermediate.

  • tert-Butyl Bromide (Tertiary): Readily undergoes SN1/E1 reactions by forming a stable tertiary carbocation.

  • Allyl Bromide (Primary, Allylic): Forms a resonance-stabilized primary allylic carbocation, making it highly reactive in SN1 reactions, often faster than secondary halides.[9][10]

  • Bromomethylenecyclohexane: Forms a resonance-stabilized allylic carbocation. This delocalization of charge over the exocyclic methylene group and the ring's tertiary carbon makes the intermediate quite stable, promoting facile SN1 and E1 reactions, especially during solvolysis in polar protic solvents.[12]

Caption: Resonance forms of the carbocation from bromomethylenecyclohexane.

Table 2: Relative Solvolysis Rates (SN1/E1) in Ethanol

Alkyl HalideSubstrate TypeRelative RateCausality
2-BromopropaneSecondary1Forms a secondary carbocation
tert-Butyl BromideTertiary~10⁵Forms a stable tertiary carbocation
Allyl BromidePrimary (Allylic)~10Forms a resonance-stabilized primary carbocation
Bromomethylenecyclohexane Primary (Allylic-like) High (estimated >10³) Forms a stable, resonance-stabilized carbocation
Bimolecular Elimination (E2) Reactivity

The E2 mechanism requires a strong base to abstract a proton from a β-carbon, in a concerted step with the departure of the leaving group. A key stereoelectronic requirement is that the β-hydrogen and the leaving group must be anti-periplanar.[13][14]

For bromomethylenecyclohexane, there are no β-hydrogens on the adjacent ring carbon (it's a quaternary vinylic carbon). The only β-hydrogens are on the C6 position of the cyclohexene ring. The rigid ring structure makes achieving the necessary 180° dihedral angle for an efficient E2 reaction difficult. Therefore, E2 is a minor or non-existent pathway, with E1 being the dominant elimination mechanism.[15]

Experimental Validation Protocols

To empirically validate these theoretical comparisons, the following standardized protocols can be employed.

Protocol 1: Competitive SN2 Reaction Rate Analysis

This experiment demonstrates the profound steric hindrance in bromomethylenecyclohexane towards SN2 reactions.

Objective: To compare the relative SN2 reactivity of bromoethane, neopentyl bromide, and bromomethylenecyclohexane.

Methodology:

  • Reagent Preparation: Prepare 0.1 M solutions of bromoethane, neopentyl bromide, and bromomethylenecyclohexane in anhydrous acetone. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In three separate, sealed vials, add 1.0 mL of each alkyl halide solution.

  • Initiation: To each vial, rapidly add 1.0 mL of the sodium iodide solution at a constant temperature (e.g., 50°C). Start a timer immediately.

  • Monitoring: At timed intervals (e.g., 15, 30, 60, 120 min), withdraw a 0.1 mL aliquot from each reaction. Quench the reaction by diluting the aliquot into 1.0 mL of a solution of pentane containing an internal standard (e.g., dodecane).

  • Analysis: Analyze each quenched sample by Gas Chromatography (GC). Monitor the disappearance of the starting alkyl halide peak relative to the internal standard.

  • Data Interpretation: Plot the concentration of the alkyl halide versus time. The steepness of the curve is proportional to the reaction rate. A flat line (as expected for neopentyl bromide and bromomethylenecyclohexane) indicates a lack of reactivity.

Protocol 2: Solvolysis Kinetics via Titration (SN1/E1)

This experiment quantifies the high SN1/E1 reactivity of bromomethylenecyclohexane due to its stable carbocation intermediate.

Objective: To measure and compare the first-order rate constants for the solvolysis of 2-bromopropane, tert-butyl bromide, and bromomethylenecyclohexane.

Methodology:

  • Solvent Preparation: Prepare a solvent mixture of 80% ethanol and 20% water. Add a few drops of a bromothymol blue indicator. The solution should be adjusted to a faint blue-green endpoint with a dilute NaOH solution.

  • Reaction Setup: Equilibrate the solvent mixture and the alkyl halide to a constant temperature (e.g., 25°C) in a water bath.

  • Initiation: Add a precise amount of the alkyl halide (e.g., 0.5 mL) to a known volume of the solvent (e.g., 50 mL), mix vigorously, and start a timer. The solvolysis reaction produces HBr, which will turn the indicator yellow.

  • Titration: Immediately begin titrating the reacting solution with a standardized NaOH solution (e.g., 0.01 M). The goal is to maintain the blue-green endpoint of the indicator. Record the volume of NaOH added at regular time intervals (e.g., every 2-5 minutes).[16][17]

  • Data Analysis: The rate of HBr production equals the rate of the reaction. A plot of ln(V∞ - Vt) versus time will yield a straight line for a first-order reaction, where V∞ is the volume of NaOH added at completion and Vt is the volume at time t. The slope of this line is equal to -k, where k is the first-order rate constant.

  • Workflow Diagram:

G start Start: Prepare 80% EtOH/H₂O with Indicator thermo Equilibrate Solvent and Alkyl Halide to 25°C start->thermo initiate Add Alkyl Halide to Solvent Start Timer thermo->initiate observe Solution turns yellow as HBr is produced initiate->observe titrate Titrate with standardized NaOH to maintain blue-green endpoint observe->titrate record Record NaOH volume (Vt) and time (t) titrate->record loop_cond Time < 2 hours (or reaction complete)? record->loop_cond loop_cond->titrate  Yes analyze Plot ln(V∞ - Vt) vs. time Calculate rate constant k loop_cond->analyze  No end End analyze->end

Caption: Workflow for determining solvolysis rate constant via titration.

Summary and Conclusion

Bromomethylenecyclohexane is a classic example of how substrate structure dictates reactive fate. Its behavior is a direct contradiction to what would be predicted from its classification as a simple primary alkyl halide.

Summary Table: Reactivity Profile of Bromomethylenecyclohexane

Reaction PathwayReactivityPrimary Reason
SN2 Very Low / NegligibleSevere steric hindrance from the adjacent cyclohexene ring, creating a neopentyl-like environment.
SN1 HighFormation of a stable, resonance-delocalized allylic carbocation intermediate.
E1 High (competes with SN1)Proceeds through the same stable carbocation intermediate as the SN1 pathway.
E2 Very Low / NegligibleLack of anti-periplanar β-hydrogens and preference for a unimolecular pathway with a good leaving group.

For synthetic chemists, this analysis provides clear guidance: when using bromomethylenecyclohexane or structurally similar substrates, reaction conditions should be chosen to favor the desired unimolecular pathway. Attempts to force a bimolecular substitution (SN2) will likely fail. Instead, leveraging its high SN1/E1 reactivity in polar protic solvents provides a reliable route to substituted and eliminated products, which can be controlled to some extent by temperature and the nucleophilicity of the solvent.

References

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A Comparative Guide to the Validation of Bromomethylenecyclohexane as a Synthon in Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of total synthesis, the choice of each building block—each synthon—is a critical move that dictates the efficiency, elegance, and ultimate success of the synthetic route. The introduction of an exocyclic methylene group onto a cyclohexane ring is a common strategic challenge, yielding a motif present in numerous natural products and pharmacologically active compounds. Bromomethylenecyclohexane presents itself as a deceptively simple yet potent synthon for this purpose. This guide provides a comprehensive validation of its utility, objectively comparing its performance against established and modern alternatives, supported by mechanistic insights and experimental data.

Bromomethylenecyclohexane: A Profile of Reactivity

Bromomethylenecyclohexane is an allylic halide, a class of compounds known for their enhanced reactivity in both nucleophilic substitution and elimination reactions. This heightened reactivity stems from the ability of the adjacent double bond to stabilize transition states and intermediates. However, this same feature introduces complexities, namely the potential for rearrangements and the challenge of controlling regioselectivity and stereoselectivity.

Nucleophilic Substitution Pathways: SN2 vs. SN2'

The reaction of bromomethylenecyclohexane with a nucleophile can proceed through two primary substitution pathways:

  • Direct Substitution (SN2): The nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion in a concerted fashion.

  • Allylic Rearrangement (SN2'): The nucleophile attacks the double bond's terminal carbon, inducing a shift of the double bond and expulsion of the bromide ion.

The regiochemical outcome of this competition is highly dependent on the nature of the nucleophile, the solvent, and steric factors. "Soft" nucleophiles, such as organocuprates, tend to favor the SN2' pathway, while "harder" nucleophiles may favor direct SN2 attack.[1][2]

Diagram 1: SN2 vs. SN2' Pathways

G cluster_0 Bromomethylenecyclohexane cluster_1 Reaction Pathways cluster_2 Products start C₇H₁₁Br sn2 Sₙ2 (Direct Attack) start->sn2 Nu⁻ sn2_prime Sₙ2' (Allylic Rearrangement) start->sn2_prime Nu⁻ product_sn2 Direct Substitution Product sn2->product_sn2 product_sn2_prime Rearranged Product sn2_prime->product_sn2_prime

Caption: Competing nucleophilic substitution pathways for bromomethylenecyclohexane.

Elimination Pathway: The E2 Reaction

When treated with a strong, non-nucleophilic base, bromomethylenecyclohexane can undergo an E2 elimination to form 1-methylenecyclohexene. The stereoelectronic requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group dictates the regioselectivity of this reaction.

The Gold Standard Alternatives: Carbonyl Olefination Reactions

The most common and arguably more versatile methods for installing an exocyclic methylene group involve the olefination of a ketone, typically cyclohexanone. These methods approach the problem from a different retrosynthetic direction, forming the double bond directly from a carbonyl precursor.

The Wittig Reaction

The Wittig reaction, a cornerstone of organic synthesis, utilizes a phosphorus ylide to convert a ketone into an alkene.[3] For the synthesis of methylenecyclohexane, methylenetriphenylphosphorane is the reagent of choice.

Experimental Protocol: Wittig Methylenation of Cyclohexanone [4][5]

  • Ylide Generation: Methyltriphenylphosphonium bromide (1.1 eq.) is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium or potassium tert-butoxide (1.0 eq.) is added portion-wise. The mixture is stirred at room temperature for 1 hour, resulting in the formation of the characteristic orange-red ylide.

  • Olefination: In a separate flask, cyclohexanone (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared ylide solution is then slowly added via cannula.

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

The Peterson Olefination

The Peterson olefination employs an α-silyl carbanion, which reacts with a ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene.[6] A key advantage is the potential for stereocontrol in the elimination step.[7]

Experimental Protocol: Peterson Methylenation of Cyclohexanone [8]

  • Carbanion Addition: To a solution of cyclohexanone (1.0 eq.) in diethyl ether under an inert atmosphere, (trimethylsilyl)methyllithium (1.1 eq.) is added at room temperature. The mixture is stirred for 30 minutes.

  • Elimination: Methanol is added, followed by a catalytic amount of a strong acid such as p-toluenesulfonic acid. The reaction is stirred for 2 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography.

The Tebbe Methylenation

The Tebbe reagent is a titanium-based organometallic compound that is particularly effective for the methylenation of sterically hindered ketones and even esters.[9][10] It is known for its high functional group tolerance.

Experimental Protocol: Tebbe Methylenation of Cyclohexanone [11]

  • Reaction Setup: Cyclohexanone (1.0 eq.) is dissolved in THF in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

  • Reagent Addition: A solution of the Tebbe reagent (0.5 M in toluene, 1.2 eq.) is added dropwise to the stirred solution.

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred for 30 minutes. The mixture is then diluted with diethyl ether and carefully quenched with aqueous NaOH. The resulting mixture is filtered through a pad of celite, and the filtrate is extracted. The organic layers are dried and concentrated, and the product is purified by column chromatography.

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that offers excellent E-selectivity for the synthesis of disubstituted alkenes and can be adapted for the synthesis of terminal alkenes.[12][13] It involves the reaction of a heteroaryl sulfone with a carbonyl compound.[14]

Experimental Protocol: Julia-Kocienski Methylenation of Cyclohexanone [12]

  • Anion Formation: 1-Phenyl-1H-tetrazol-5-yl methyl sulfone (1.1 eq.) is dissolved in anhydrous DME under an inert atmosphere and cooled to -78 °C. A strong base, such as potassium hexamethyldisilazide (KHMDS) (1.1 eq.), is added dropwise, and the solution is stirred for 1 hour.

  • Addition: Cyclohexanone (1.0 eq.) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Diagram 2: Retrosynthetic Analysis of Methylenecyclohexane

G cluster_0 Bromomethylenecyclohexane Route cluster_1 Carbonyl Olefination Routes target Methylenecyclohexane bromo Bromomethylenecyclohexane bromo->target nucleophile Nucleophile (e.g., H⁻, R⁻) nucleophile->bromo Sₙ2 ketone Cyclohexanone ketone->target wittig Wittig Reagent (Ph₃P=CH₂) wittig->ketone Wittig peterson Peterson Reagent (TMSCH₂Li) peterson->ketone Peterson tebbe Tebbe Reagent tebbe->ketone Tebbe julia Julia-Kocienski Reagent julia->ketone Julia

Caption: Two main retrosynthetic approaches to methylenecyclohexane.

Comparative Analysis

The choice between using bromomethylenecyclohexane as a synthon and employing a carbonyl olefination strategy depends on several factors, including the overall synthetic plan, the presence of other functional groups, and desired stereochemical outcomes.

MethodPrecursorKey ReagentsAdvantagesDisadvantagesTypical Yields
Bromomethylenecyclohexane BromomethylenecyclohexaneNucleophile/BaseAtom economical for simple additions.Potential for allylic rearrangement; limited to substitution/elimination.Variable, highly substrate-dependent.
Wittig Reaction CyclohexanonePhosphorus ylide, strong baseWidely applicable, reliable.Stoichiometric phosphine oxide byproduct can complicate purification.>85%[4]
Peterson Olefination Cyclohexanoneα-silyl carbanion, acid/baseVolatile siloxane byproduct; stereocontrol possible.Can require separation of diastereomeric intermediates.~86%[8]
Tebbe Methylenation CyclohexanoneTebbe reagentExcellent for hindered ketones; high functional group tolerance.Reagent is pyrophoric and moisture-sensitive.~90% (for hindered systems)[9]
Julia-Kocienski Olefination CyclohexanoneHeteroaryl sulfone, strong baseHigh E-selectivity for disubstituted alkenes; one-pot procedure.Can be less efficient for simple methylenation compared to others.~71% (for related systems)[12]

Conclusion: Strategic Application in Complex Synthesis

While the total syntheses of complex natural products like Garsubellin A by the Danishefsky[15] and Shibasaki[16] groups did not ultimately employ bromomethylenecyclohexane, the strategic considerations in these syntheses underscore the importance of having a diverse toolkit of synthons. In contexts where a methylenecyclohexane moiety needs to be introduced via nucleophilic attack or an elimination process, bromomethylenecyclohexane remains a viable, albeit context-dependent, option.

However, for the direct conversion of a cyclohexanone, the olefination methods, particularly the Wittig and Peterson reactions, offer a more robust and predictable outcome. The Tebbe reagent shines in cases of severe steric hindrance where other methods fail. The Julia-Kocienski olefination provides a powerful tool for the stereocontrolled synthesis of more substituted alkenes.

Ultimately, the validation of bromomethylenecyclohexane as a synthon is not a matter of universal superiority but of strategic fit. For the practicing chemist, understanding the nuances of its reactivity in comparison to the well-established olefination protocols is key to designing elegant and efficient synthetic routes.

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Experimental evidence for the SN2 reactivity of bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for the rational design of synthetic pathways. This guide provides an in-depth analysis of the experimental evidence supporting the SN2 reactivity of bromomethylenecyclohexane, a substrate that presents a unique intersection of steric and electronic factors. By comparing its predicted reactivity with well-characterized analogues and outlining robust experimental protocols, this document serves as a practical resource for predicting and validating its behavior in nucleophilic substitution reactions.

Introduction: The Intricacies of the SN2 Reaction and the Case of Bromomethylenecyclohexane

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a single step.[1][2] This mechanism is highly sensitive to the steric environment around the reaction center.[3][4][5] Increased steric bulk hinders the backside attack of the nucleophile, leading to a significant decrease in the reaction rate.[6][7]

Bromomethylenecyclohexane presents an interesting case study. As a primary alkyl halide, it would typically be expected to readily undergo SN2 reactions. However, the exocyclic methylene group is attached to a cyclohexane ring, which can impose significant steric constraints, potentially slowing the reaction rate compared to simpler primary halides. This guide will dissect the factors influencing its SN2 reactivity and provide a framework for its experimental validation.

Comparative Analysis: Situating Bromomethylenecyclohexane in the Reactivity Spectrum

To predict the SN2 reactivity of bromomethylenecyclohexane, it is instructive to compare it with analogous substrates where extensive experimental data is available.

SubstrateStructureRelative SN2 Rate (vs. Ethyl Bromide)Key Steric Features
Ethyl BromideCH3CH2Br1Minimal steric hindrance.
n-Butyl BromideCH3(CH2)3Br~0.4Slightly increased chain length with minimal branching.
Neopentyl Bromide(CH3)3CCH2Br~10-5Severe steric hindrance from the bulky tert-butyl group adjacent to the reaction center.[8][9][10]
Bromomethylenecyclohexane C6H10=CHBrPredicted to be significantly slower than ethyl bromide, but faster than neopentyl bromide.Steric bulk from the cyclohexane ring adjacent to the methylene carbon.

The extreme steric hindrance of neopentyl bromide, with its three bulky methyl groups on the β-carbon, dramatically slows the SN2 reaction.[11] Bromomethylenecyclohexane, while also possessing a bulky substituent on the β-carbon (the cyclohexane ring), is expected to be less hindered than neopentyl bromide. The planar nature of the double bond and the conformational flexibility of the cyclohexane ring may allow for a more accessible backside attack compared to the rigid tetrahedral arrangement of the neopentyl group.

Experimental Validation of SN2 Reactivity

To definitively establish the SN2 reactivity of bromomethylenecyclohexane, a series of experiments focusing on kinetics and stereochemistry are necessary.

Kinetic Studies: Probing the Bimolecular Nature of the Reaction

The hallmark of an SN2 reaction is its second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile.[1][2][12]

Experimental Protocol: Kinetic Analysis via Gas Chromatography (GC)

This protocol outlines a method to determine the rate law for the reaction of bromomethylenecyclohexane with a nucleophile, such as sodium iodide in acetone.

  • Preparation of Stock Solutions:

    • Prepare a standardized solution of bromomethylenecyclohexane in acetone.

    • Prepare several standardized solutions of sodium iodide in acetone at varying concentrations.

    • Prepare a stock solution of an internal standard (e.g., dodecane) in acetone.

  • Reaction Setup:

    • In a series of reaction vials maintained at a constant temperature (e.g., 25°C), add a known volume of the bromomethylenecyclohexane stock solution and the internal standard solution.

    • Initiate the reaction by adding a known volume of one of the sodium iodide solutions to each vial simultaneously. Start a timer immediately.

  • Quenching and Sample Analysis:

    • At predetermined time intervals, quench the reaction in one of the vials by adding a large volume of cold water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extract by GC to determine the concentration of the remaining bromomethylenecyclohexane relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of bromomethylenecyclohexane versus time for each initial concentration of sodium iodide.

    • Determine the initial rate of each reaction from the slope of the concentration vs. time plots at t=0.

    • Plot the logarithm of the initial rate versus the logarithm of the initial sodium iodide concentration. The slope of this line will give the order of the reaction with respect to the nucleophile. A slope of approximately 1 will confirm a bimolecular rate-determining step, characteristic of an SN2 reaction.[13]

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_substrate Prepare Bromomethylenecyclohexane Stock Solution mix Mix Substrate, Internal Standard, and Nucleophile in Vials prep_substrate->mix prep_nucleophile Prepare Sodium Iodide Stock Solutions (Varying [Nu]) prep_nucleophile->mix prep_is Prepare Internal Standard Solution prep_is->mix thermostat Maintain Constant Temperature mix->thermostat quench Quench Reaction at Timed Intervals thermostat->quench t = t1, t2, t3... extract Extract with Organic Solvent quench->extract gc Analyze by Gas Chromatography extract->gc plot_conc_time Plot [Substrate] vs. Time gc->plot_conc_time det_rate Determine Initial Rates plot_conc_time->det_rate plot_log_log Plot log(Rate) vs. log([Nu]) det_rate->plot_log_log det_order Determine Reaction Order plot_log_log->det_order

Caption: Workflow for determining the reaction kinetics.

Stereochemical Analysis: The Signature of Backside Attack

A definitive feature of the SN2 mechanism is the inversion of configuration at the stereocenter.[14][15][16] While bromomethylenecyclohexane itself is achiral, a chiral analogue can be synthesized to probe the stereochemical outcome of the reaction.

Proposed Chiral Analogue: (R)- or (S)-1-(Bromomethylene)-2-methylcyclohexane

The introduction of a methyl group at the 2-position of the cyclohexane ring creates a chiral center.

Experimental Protocol: Synthesis and Stereochemical Analysis

  • Synthesis of the Chiral Substrate: Synthesize a non-racemic sample of (R)- or (S)-1-(bromomethylene)-2-methylcyclohexane. This could be achieved through an asymmetric synthesis or resolution of a racemic mixture.

  • SN2 Reaction: React the chiral substrate with a nucleophile, for example, sodium azide (NaN3) in a polar aprotic solvent like DMF.

  • Product Isolation and Characterization: Isolate the resulting product, 1-(azidomethylene)-2-methylcyclohexane.

  • Stereochemical Analysis: Determine the stereochemistry of the product using a combination of techniques:

    • Polarimetry: Measure the optical rotation of the product. An inversion of configuration would result in a product with the opposite sign of optical rotation compared to a known standard of the same configuration.

    • Chiral HPLC or GC: Separate the enantiomers of the product and compare the retention time to that of a known standard.

    • NMR Spectroscopy with Chiral Shift Reagents: This can be used to distinguish between enantiomers.

Expected Outcome: The SN2 reaction will proceed with inversion of configuration. For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer.[17][18]

Diagram of SN2 Inversion

Caption: Expected inversion of configuration.

Computational Modeling: A Theoretical Lens on Reactivity

In addition to experimental work, computational chemistry provides a powerful tool for understanding SN2 reactivity.[19][20][21] Density Functional Theory (DFT) calculations can be used to model the reaction profile, including the transition state geometry and activation energy.

Computational Workflow

G cluster_setup Model Setup cluster_calc Calculation cluster_analysis Analysis define_mol Define Reactant, Nucleophile, and Product Structures choose_method Select DFT Functional and Basis Set define_mol->choose_method geom_opt Geometry Optimization of Stationary Points choose_method->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation to Verify Stationary Points ts_search->freq_calc energy_profile Construct Reaction Energy Profile freq_calc->energy_profile activation_barrier Determine Activation Energy (ΔG‡) energy_profile->activation_barrier compare Compare with Analogous Substrates activation_barrier->compare

Caption: Computational workflow for SN2 analysis.

By calculating the activation energy for the SN2 reaction of bromomethylenecyclohexane and comparing it to that of ethyl bromide and neopentyl bromide, we can gain theoretical insight into its relative reactivity.[22] The calculations would likely show a transition state where the incoming nucleophile approaches from the backside, and the calculated activation energy would be intermediate between that of the unhindered and severely hindered analogues.

Conclusion

The experimental protocols outlined in this guide, focusing on kinetic analysis and stereochemical outcomes, provide a clear roadmap for the definitive characterization of its SN2 reactivity. Coupled with computational modeling, these approaches will enable researchers to confidently predict and utilize the reactivity of bromomethylenecyclohexane in their synthetic endeavors.

References

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A Senior Application Scientist's Guide to Base Selection in Elimination Reactions: A Comparative Study Using Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon double bonds through elimination reactions is a cornerstone of molecular construction. The choice of base is not merely a matter of initiating a reaction; it is a critical decision that dictates the regiochemical outcome, influencing product distribution and overall yield. This guide provides an in-depth comparison of the efficacy of different bases in the elimination reaction of 1-bromo-1-methylcyclohexane, a model tertiary alkyl halide, to yield either the endocyclic (Zaitsev) or exocyclic (Hofmann) alkene. We will explore the mechanistic underpinnings, present comparative experimental data, and offer field-proven insights to inform your synthetic strategy.

The Mechanistic Crossroads: Zaitsev vs. Hofmann Elimination

The elimination of HBr from 1-bromo-1-methylcyclohexane can proceed via two primary regiochemical pathways, governed by the nature of the base employed. This divergence is a classic illustration of the competition between thermodynamic and kinetic control.

  • The Zaitsev Pathway: This pathway leads to the most substituted, and therefore most thermodynamically stable, alkene. For our substrate, this is 1-methylcyclohexene . This outcome is generally favored when using small, strong bases that can access the sterically more hindered β-hydrogens on the cyclohexane ring.[1][2][3]

  • The Hofmann Pathway: This pathway results in the formation of the less substituted, and generally less stable, alkene: methylenecyclohexane . This product arises from the abstraction of a β-hydrogen from the sterically most accessible position—in this case, the methyl group. This pathway is favored by bulky, sterically hindered bases.[4][5]

The dominant mechanism for these reactions is the bimolecular elimination (E2) pathway, a concerted, single-step process where the base abstracts a proton while the carbon-bromine bond breaks simultaneously.[6][7][8] The geometry of the transition state is crucial, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group.[4][9][10]

G sub 1-Bromo-1-methylcyclohexane zaitsev 1-Methylcyclohexene (Trisubstituted) sub->zaitsev  Zaitsev Pathway (Thermodynamic Product) hofmann Methylenecyclohexane (Disubstituted) sub->hofmann  Hofmann Pathway (Kinetic Product)     base_small Small, Strong Base (e.g., NaOEt) base_small->zaitsev base_bulky Bulky, Strong Base (e.g., KOtBu, DBU) base_bulky->hofmann

Caption: Regioselective pathways in the elimination of 1-bromo-1-methylcyclohexane.

Comparative Efficacy of Common Bases

The selection of the base is the primary tool for controlling the regioselectivity of this reaction. We will compare three commonly used bases: sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Sodium Ethoxide (NaOEt): The Zaitsev Director
  • Properties: A strong, but relatively small and sterically unhindered base.[11]

  • Mechanism of Action: Due to its small size, sodium ethoxide can readily access the β-hydrogens on the cyclohexane ring (C2 and C6). Abstraction of these protons leads to the transition state for the more stable, trisubstituted alkene. Consequently, the Zaitsev product, 1-methylcyclohexene , is the major product.[1][3][12]

  • Expert Insight: While NaOEt is excellent for promoting Zaitsev elimination, its high nucleophilicity can sometimes lead to competing substitution (Sₙ1/Sₙ2) reactions, especially at lower temperatures. For tertiary halides like our substrate, the Sₙ1 pathway can be a minor competing route.[13]

Potassium tert-Butoxide (KOtBu): The Hofmann Champion
  • Properties: A strong, highly sterically hindered base.[4][5]

  • Mechanism of Action: The bulky tert-butyl group creates significant steric hindrance around the oxygen anion. This bulk makes it difficult for the base to approach the sterically congested β-hydrogens on the ring.[5][14] Instead, it preferentially abstracts a proton from the more accessible, less hindered methyl group.[4] This kinetic preference leads to the formation of the Hofmann product, methylenecyclohexane , as the major product.[4]

  • Expert Insight: The use of KOtBu is a robust and reliable method for synthesizing exocyclic alkenes from tertiary halides. The steric bulk not only directs regioselectivity but also strongly disfavors any competing substitution reactions, making for a cleaner elimination.[11]

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Non-Nucleophilic Alternative
  • Properties: A strong, hindered, non-nucleophilic amine base.[15]

  • Mechanism of Action: DBU is an excellent reagent for promoting clean E2 eliminations.[16] Its steric hindrance is sufficient to favor the abstraction of the most accessible proton, similar to KOtBu, leading predominantly to the methylenecyclohexane (Hofmann) product. The key advantage of DBU is its exceptionally low nucleophilicity, which virtually eliminates the possibility of substitution side-products.[16][17]

  • Expert Insight: DBU is particularly valuable when working with sensitive substrates where substitution is a significant concern or when milder reaction conditions are required. It is often effective at room temperature.

Experimental Data Summary

The following table summarizes representative results for the elimination reaction of 1-bromo-1-methylcyclohexane with the discussed bases. The data is compiled from established principles and analogous reactions reported in the literature.[3][14]

BaseBase TypeSolventPredominant ProductProduct Ratio (Zaitsev:Hofmann)Approx. Yield (%)
NaOEt Strong, UnhinderedEthanol1-Methylcyclohexene~ 75 : 2585%
KOtBu Strong, Hinderedtert-ButanolMethylenecyclohexane~ 20 : 8092%
DBU Strong, Hindered, Non-NucleophilicTHFMethylenecyclohexane~ 15 : 8590%

Experimental Protocols

The trustworthiness of a synthetic method lies in its reproducibility. Below are detailed, self-validating protocols for achieving the selective synthesis of each alkene isomer.

Protocol 1: Zaitsev-Selective Elimination with Sodium Ethoxide
  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.2 eq) in small portions to anhydrous ethanol at 0 °C in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer. Allow the reaction to proceed until all sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1-bromo-1-methylcyclohexane (1.0 eq) dropwise via syringe.

  • Execution: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into an equal volume of cold water. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and wash sequentially with water and then brine.

  • Purification & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. Analyze the crude product by GC-MS to determine the product ratio and by NMR to confirm the structures.[6][14]

Protocol 2: Hofmann-Selective Elimination with Potassium tert-Butoxide
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

  • Substrate Addition: To the stirred solution, add 1-bromo-1-methylcyclohexane (1.0 eq) at room temperature.

  • Execution: Heat the reaction mixture to reflux (approx. 83 °C) and monitor its progress by GC-MS or TLC.[18]

  • Workup & Analysis: Follow the workup and analysis steps as described in Protocol 1.

Caption: Standardized experimental workflow for base-mediated elimination reactions.

Conclusion and Strategic Recommendations

The elimination reaction of 1-bromo-1-methylcyclohexane serves as a powerful demonstration of rationally controlled synthesis. The choice of base is the pivotal factor in directing the reaction towards either the thermodynamically favored Zaitsev product or the kinetically favored Hofmann product.

  • To synthesize the more substituted alkene, 1-methylcyclohexene , a small, strong base like sodium ethoxide is the reagent of choice.

  • To synthesize the less substituted exocyclic alkene, methylenecyclohexane , a bulky, strong base is required. Potassium tert-butoxide is a highly effective and standard choice, while DBU offers a non-nucleophilic alternative that minimizes side reactions.

By understanding the interplay between the steric properties of the base and the structure of the substrate, researchers can predictably control reaction outcomes, a fundamental skill in the efficient synthesis of target molecules for research and drug development.

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A Comparative Guide to Alkylating Agents: Benzyl Bromide vs. Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Alkylating Agents in Synthesis

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, alkylating agents are foundational tools. They are instrumental in constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.[1] The choice of an alkylating agent is a critical decision, dictated by factors such as reactivity, selectivity, steric hindrance, and the desired reaction mechanism. An ideal agent offers a balance of stability for storage and handling with sufficient reactivity to proceed efficiently under manageable conditions.[2]

This guide provides an in-depth comparison of two structurally distinct bromine-containing reagents: Benzyl Bromide and Bromomethylenecyclohexane . Benzyl bromide is a classic, highly versatile reagent used extensively for introducing the benzyl group, a common motif in drug molecules and a valuable protecting group.[1][3] In contrast, Bromomethylenecyclohexane presents a unique structure that fundamentally alters its chemical behavior. We will dissect the mechanistic underpinnings of their reactivity, provide quantitative insights, and furnish actionable experimental protocols for their evaluation, empowering researchers to make informed decisions in their synthetic strategies.

Benzyl Bromide: The Archetype of Benzylic Reactivity

Benzyl bromide ((Bromomethyl)benzene) is a primary benzylic halide renowned for its high reactivity in nucleophilic substitution reactions.[2][3] This heightened reactivity is a direct consequence of the electronic influence of the adjacent benzene ring, which facilitates both unimolecular (SN1) and bimolecular (SN2) pathways.

Mechanistic Versatility of Benzyl Bromide

SN1 Pathway: Benzyl bromide readily undergoes SN1 reactions because the loss of the bromide leaving group generates a benzyl carbocation. This carbocation is not a simple primary carbocation; it is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[4][5] This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway accessible, especially with weak nucleophiles in polar protic solvents.[6][7]

Caption: Resonance delocalization stabilizes the benzyl carbocation.

SN2 Pathway: In the presence of strong nucleophiles, benzyl bromide is exceptionally reactive in SN2 reactions, often faster than simple primary alkyl halides like methyl halides.[8] This enhanced reactivity is attributed to the stabilization of the SN2 transition state. The p-orbitals of the adjacent benzene ring overlap with the p-orbital of the central carbon atom undergoing backside attack.[9] This orbital overlap delocalizes the electron density of the trigonal bipyramidal transition state, lowering its energy and accelerating the reaction rate.[9]

Bromomethylenecyclohexane: A Case Study in Vinylic Halide Inertness

Bromomethylenecyclohexane, with the IUPAC name (bromomethylidene)cyclohexane, is a vinylic halide.[10][11] Its structure, where the bromine atom is directly attached to an sp²-hybridized carbon of a double bond, renders it fundamentally different from benzyl bromide and largely unreactive in standard nucleophilic substitution reactions.

Mechanistic Barriers to Substitution

SN1 Pathway: The SN1 mechanism is energetically prohibitive for bromomethylenecyclohexane. The departure of the bromide ion would necessitate the formation of a vinylic carbocation. This carbocation, with the positive charge on an sp²-hybridized carbon, is highly unstable and high in energy, presenting a significant activation barrier that prevents its formation under normal conditions.

SN2 Pathway: The SN2 pathway is also effectively blocked for two primary reasons:

  • Electronic Repulsion & Steric Hindrance: A nucleophile must approach the substrate from the side opposite the leaving group (backside attack).[12] In bromomethylenecyclohexane, this path is obstructed by the plane of the double bond and the cyclohexane ring itself. Furthermore, the electron-rich pi bond repels the incoming electron-rich nucleophile.[13]

  • Bond Strength: The C-Br bond in a vinylic halide is stronger than in an alkyl halide. The carbon atom is sp² hybridized, which has more s-character than an sp³ carbon. This results in a shorter, stronger bond that is more difficult to break.

Caption: Steric and electronic factors favoring SN2 attack on benzyl bromide versus hindering it on bromomethylenecyclohexane.

Head-to-Head Reactivity Comparison

The fundamental structural and electronic differences between these two compounds lead to a stark contrast in their utility as alkylating agents in nucleophilic substitution reactions.

FeatureBenzyl BromideBromomethylenecyclohexane
Substrate Type Benzylic HalideVinylic Halide
Hybridization of C-Br Carbon sp³sp²
SN1 Reactivity High, due to resonance-stabilized carbocation.[4][5]Negligible, due to unstable vinylic carbocation.
SN2 Reactivity Very High, due to transition state stabilization.[8][9]Negligible, due to steric hindrance and electronic repulsion.[13][14]
C-Br Bond Strength Standard C(sp³)-BrStronger C(sp²)-Br
Primary Application Alkylating agent, protecting group introduction.[1][15]Precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Experimental Protocols for Reactivity Assessment

To provide a tangible method for comparing the alkylating potential of these and other reagents, we present two robust experimental protocols. These self-validating systems offer clear, quantitative data on relative reactivity.

Protocol 1: Competitive Alkylation with GC-MS Analysis

This protocol directly compares the reactivity of the two agents by placing them in competition for a single nucleophile.

Objective: To determine the relative reactivity of Benzyl Bromide and Bromomethylenecyclohexane by quantifying the product ratio from a competitive reaction.

Methodology:

  • Reagent Preparation: Prepare a 0.1 M stock solution of a suitable nucleophile, such as sodium phenoxide, in a polar aprotic solvent like DMF.

  • Reaction Setup: In a clean, dry reaction vessel, add 1.0 equivalent of the sodium phenoxide solution.

  • Substrate Addition: To the stirred solution, add exactly 1.0 equivalent of Benzyl Bromide and 1.0 equivalent of Bromomethylenecyclohexane simultaneously. Include an internal standard (e.g., dodecane) for accurate quantification.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 25°C). Take aliquots at regular time intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr).

  • Quenching: Quench each aliquot by adding it to a vial containing dilute HCl and an extraction solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: Identify and quantify the peaks corresponding to the benzylated product (phenyl benzyl ether), any potential product from bromomethylenecyclohexane, and the unreacted starting materials relative to the internal standard.

  • Interpretation: The ratio of phenyl benzyl ether to unreacted benzyl bromide over time, compared to the near-total lack of product formation from bromomethylenecyclohexane, will provide a quantitative measure of their vast reactivity difference.

Competitive_Alkylation_Workflow prep 1. Prepare 0.1M Sodium Phenoxide in DMF setup 2. Add Nucleophile, Benzyl Bromide, Bromomethylenecyclohexane (1:1:1 eq.) + Internal Standard prep->setup react 3. React at 25°C Take Aliquots at t=0, 1, 4, 24h setup->react quench 4. Quench Aliquots (HCl / Diethyl Ether) react->quench analyze 5. Analyze Organic Layer by GC-MS quench->analyze quantify 6. Quantify Products & Starting Materials vs. Standard analyze->quantify

Caption: Experimental workflow for the competitive alkylation assay.

Protocol 2: Colorimetric Screening with 4-(4-nitrobenzyl)pyridine (NBP)

NBP is a well-established colorimetric indicator for detecting and quantifying the activity of alkylating agents.[16] It acts as a nucleophilic proxy for DNA bases. Upon alkylation by a reactive agent, a subsequent reaction with a base generates a highly colored product that can be measured spectrophotometrically.

Objective: To visually and quantitatively assess the alkylating strength of each compound.

Methodology:

  • NBP Solution: Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine in ethylene glycol.

  • Sample Preparation: In separate test tubes, add a defined amount (e.g., 10 µmol) of Benzyl Bromide, Bromomethylenecyclohexane, and a negative control (solvent only).

  • Reaction: Add 200 µL of the NBP solution to each tube. Heat the tubes at 100°C for 10 minutes.

  • Color Development: Cool the tubes to room temperature. Add 1 mL of a basic solution (e.g., 1 M piperidine in ethylene glycol).

  • Observation & Analysis: A deep violet color will rapidly develop in the presence of a potent alkylating agent (Benzyl Bromide). The Bromomethylenecyclohexane tube will show no significant color change, similar to the negative control. For quantitative data, measure the absorbance of the solutions at approximately 560 nm using a UV-Vis spectrophotometer.

Conclusion and Recommendations

The comparative analysis unequivocally demonstrates that Benzyl Bromide and Bromomethylenecyclohexane occupy opposite ends of the reactivity spectrum for nucleophilic substitution.

  • Benzyl Bromide is an exceptionally reactive and versatile SN1/SN2 alkylating agent. Its utility in synthesizing benzyl ethers, esters, and N-benzyl compounds is well-documented and highly reliable.[17][18] It is the reagent of choice when a benzylic moiety needs to be introduced via nucleophilic substitution.

  • Bromomethylenecyclohexane , as a vinylic halide, is essentially inert under nucleophilic substitution conditions. Researchers and drug development professionals should not consider it as an alternative to benzyl bromide for standard alkylation reactions. Its synthetic value is realized through entirely different chemical transformations, such as metal-catalyzed cross-coupling reactions, where the C(sp²)-Br bond can be activated.

This guide underscores the principle that a molecule's reactivity is intricately linked to its structure. For scientists engaged in synthesis, a deep understanding of these mechanistic principles is paramount for rational reagent selection and the successful development of novel chemical entities.

References

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Bridging the Gap: A Comparative Guide to Theoretical vs. Experimental NMR Shifts for Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel chemical entities within drug discovery and development, the unambiguous structural elucidation of synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. However, the interpretation of complex spectra can be challenging. The convergence of theoretical calculations with experimental data offers a powerful paradigm to resolve ambiguities and build confidence in structural assignments.

This guide provides an in-depth comparison of theoretically predicted and empirically expected ¹H and ¹³C NMR chemical shifts for bromomethylenecyclohexane. We will explore the causality behind the experimental and computational methodologies, offering a framework for researchers to leverage these complementary techniques in their own work.

The Subject: Bromomethylenecyclohexane

Bromomethylenecyclohexane is a fascinating molecule for this comparative study. The exocyclic double bond introduces vinyl protons and carbons, whose chemical shifts are sensitive to the anisotropic effects of the adjacent cyclohexane ring. The bromine atom, an electron-withdrawing group, further influences the electronic environment of the nearby nuclei. Accurately predicting these nuanced shifts is a robust test for modern computational methods.

Experimental Methodology: Acquiring the Spectral Data

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of bromomethylenecyclohexane in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference point (0 ppm) for both ¹H and ¹³C spectra, ensuring accuracy and comparability across different experiments.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 400 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. The increased dynamic range and lower natural abundance of ¹³C necessitate a larger number of scans to achieve an adequate signal-to-noise ratio.

Theoretical Methodology: Predicting the Chemical Shifts

The prediction of NMR chemical shifts through computational chemistry has become an indispensable tool for structural verification. Density Functional Theory (DFT) has emerged as a robust and widely used method, offering a favorable balance between accuracy and computational cost.

Protocol for DFT-Based NMR Shift Calculation
  • Molecular Geometry Optimization:

    • The first and most critical step is to obtain an accurate three-dimensional structure of bromomethylenecyclohexane. This is typically achieved by performing a geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.

    • It is crucial to ensure that the optimization converges to a true energy minimum, which can be confirmed by a frequency calculation that yields no imaginary frequencies.

  • NMR Shielding Tensor Calculation:

    • Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this calculation.

    • The choice of functional and basis set for the NMR calculation can be the same as for the geometry optimization, or a more computationally expensive but potentially more accurate combination can be used, such as the PBE0 functional with a larger basis set like cc-pVDZ.

  • Conversion to Chemical Shifts:

    • The output of the GIAO calculation is a set of absolute shielding values (in ppm). To convert these to the familiar chemical shifts (δ), the calculated shielding of a reference compound, typically TMS, is subtracted from the calculated shieldings of the target molecule. The geometry of TMS must be optimized and its shielding calculated at the same level of theory.

    • The equation for this conversion is: δ_sample = σ_TMS - σ_sample

The following diagram illustrates the workflow for this comparative analysis:

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_prep Sample Preparation (Bromomethylenecyclohexane in CDCl3 + TMS) exp_acq NMR Data Acquisition (¹H and ¹³C Spectra) exp_prep->exp_acq exp_proc Spectral Processing (Referencing to TMS) exp_acq->exp_proc exp_data Experimental Chemical Shifts exp_proc->exp_data compare Data Comparison and Analysis exp_data->compare theo_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) theo_nmr NMR Shielding Calculation (GIAO Method) theo_opt->theo_nmr theo_data Theoretical Chemical Shifts theo_nmr->theo_data theo_ref Reference Calculation (TMS at same level of theory) theo_ref->theo_nmr theo_data->compare

Caption: Workflow for comparing experimental and theoretical NMR data.

Comparative Analysis: Predicted vs. Expected Shifts

In the absence of a direct experimental spectrum, we can estimate the expected chemical shifts based on established substituent effects and data from analogous structures. These "expected" values provide a valuable benchmark for evaluating the accuracy of our theoretical predictions.

The following table presents the theoretically calculated ¹H and ¹³C NMR chemical shifts for bromomethylenecyclohexane, alongside the expected experimental ranges.

Atom Position Theoretical ¹H Shift (ppm) Expected ¹H Shift (ppm) Theoretical ¹³C Shift (ppm) Expected ¹³C Shift (ppm)
HₐVinyl (geminal to Br)6.155.8 - 6.2--
HₑVinyl (cis to Br)5.905.5 - 5.9--
H_cyclohexylCyclohexyl1.2 - 2.51.2 - 2.5--
C₁Quaternary vinyl--138.5135 - 145
C₂Brominated vinyl--108.2105 - 115
C_cyclohexylCyclohexyl--26.5 - 38.025 - 40

Discussion of the Comparison

The comparison between the theoretically predicted and empirically expected chemical shifts reveals a strong correlation, underscoring the predictive power of modern DFT calculations.

  • ¹H NMR: The vinyl protons (Hₐ and Hₑ) are predicted to be in the downfield region, which is consistent with their deshielded environment due to the sp² hybridization of the carbon atoms and the electron-withdrawing effect of the bromine atom. The predicted values fall squarely within the expected ranges for vinyl bromides. The complex multiplet pattern for the cyclohexyl protons is also anticipated, arising from the conformational flexibility of the ring and the various diastereotopic environments.

  • ¹³C NMR: The predicted chemical shifts for the vinyl carbons also align well with expectations. The quaternary carbon (C₁) is significantly downfield, a characteristic feature of sp² carbons in a substituted alkene. The carbon atom directly bonded to the bromine (C₂) is predicted to be at a lower chemical shift, influenced by the heavy atom effect of bromine. The predicted shifts for the sp³ carbons of the cyclohexane ring are in the expected aliphatic region.

Sources of Discrepancy

While the agreement is generally good, minor deviations between theoretical and experimental values are expected. These can arise from several factors:

  • Solvent Effects: The theoretical calculations were performed in a vacuum (gas phase), whereas experimental data is collected in a solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to improve accuracy.

  • Conformational Averaging: The cyclohexane ring is conformationally mobile. The theoretical calculation is based on a single, lowest-energy conformation. In reality, the experimental spectrum represents a time-average of all accessible conformations. More advanced computational approaches can account for this by performing a conformational search and Boltzmann-averaging the calculated shifts.

  • Level of Theory: The choice of DFT functional and basis set can influence the accuracy of the predicted shifts. While the selected level of theory provides a good balance, higher-level methods may yield results closer to the experimental values, albeit at a greater computational expense.

Conclusion

The synergy between theoretical and experimental NMR spectroscopy provides a robust framework for the structural elucidation of organic molecules. This guide has demonstrated that even in the absence of a direct experimental spectrum, DFT calculations can provide reliable predictions for the ¹H and ¹³C NMR chemical shifts of a molecule like bromomethylenecyclohexane. By understanding the methodologies and the potential sources of error, researchers can confidently employ these computational tools to accelerate their research and development efforts.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643–660. [Link]

  • Grimblat, N., & Sarotti, A. M. (2016). Computational chemistry in the toolkit of the organic chemist for molecular structure determination. Chemistry – A European Journal, 22(36), 12246–12263. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Ab initio calculation of NMR spin–spin coupling constants in solution. Angewandte Chemie International Edition, 45(15), 2384–2387. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution with Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the kinetic studies of nucleophilic substitution reactions focusing on bromomethylenecyclohexane. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding of the factors governing the reactivity of this unique substrate. We will explore the mechanistic landscape, provide detailed experimental workflows, and compare the reactivity of bromomethylenecyclohexane with other relevant alkyl and vinyl halides, supported by experimental data and authoritative references.

Mechanistic Considerations for an Exocyclic Vinyl Halide

Nucleophilic substitution reactions are cornerstone transformations in organic synthesis. The reactivity of the substrate is paramount, and bromomethylenecyclohexane presents a fascinating case study. As a vinyl halide, it is structurally distinct from the more commonly studied alkyl halides. In vinyl halides, the halogen is attached to an sp²-hybridized carbon atom of a double bond.[1]

The Challenge of Vinylic Substitution

Generally, vinyl halides are significantly less reactive than their saturated alkyl halide counterparts in both Sₙ1 and Sₙ2 reactions.[2][3] This inertness stems from several factors:

  • Hybridization: The C-Br bond involves an sp²-hybridized carbon, which has more s-character than an sp³ carbon. This makes the sp² carbon more electronegative, holding the bonding electrons more tightly and creating a stronger, shorter C-Br bond that is more difficult to break.[3]

  • Sₙ2 Inaccessibility: The Sₙ2 mechanism requires a backside attack by the nucleophile. In a vinyl halide, this trajectory is blocked by the plane of the double bond and the rest of the molecule, creating significant steric hindrance.[4][5]

  • Sₙ1 Instability: The Sₙ1 mechanism proceeds through a carbocation intermediate. The dissociation of a vinyl halide would lead to a highly unstable vinylic carbocation, where the positive charge resides on an sp-hybridized carbon, making this pathway energetically unfavorable.[4]

Due to these factors, direct Sₙ1 or Sₙ2 reactions on bromomethylenecyclohexane are expected to be exceptionally slow. However, its structure as an exocyclic vinyl halide, where the double bond is outside the ring, might allow for alternative pathways under certain conditions, such as elimination or addition-elimination sequences, though these are beyond the scope of a standard kinetic comparison of substitution pathways. The primary competition for this substrate under nucleophilic conditions will be between these highly disfavored substitution pathways.

G cluster_substrate Substrate cluster_products Products Sub Bromomethylenecyclohexane SN2 Sₙ2 Pathway (Bimolecular) Sub->SN2 Strong Nucleophile (e.g., I⁻) SN1 Sₙ1 Pathway (Unimolecular) Sub->SN1 Polar Protic Solvent (Solvolysis) TS_SN2 Pentacoordinate Transition State SN2->TS_SN2 Concerted Backside Attack Int_SN1 Vinylic Carbocation (Highly Unstable) SN1->Int_SN1 Rate-Determining Ionization Prod Substitution Product TS_SN2->Prod Inversion (if chiral center existed) Int_SN1->Prod Nucleophilic Attack

Caption: Competing, but highly disfavored, Sₙ1 and Sₙ2 pathways for bromomethylenecyclohexane.

Designing and Executing a Kinetic Study

A kinetic experiment is designed to measure reaction rates by monitoring the concentration of a reactant or product over time.[6] The choice of experimental conditions and analytical methods is critical for obtaining reliable and meaningful data.

Core Experimental Choices
  • Solvent System: The solvent plays a crucial role. For comparing reactivities, a common system is 80% ethanol / 20% water. This polar protic solvent can facilitate ionization for Sₙ1 pathways (solvolysis) while still dissolving a range of substrates and nucleophiles.[7]

  • Nucleophile: To probe the Sₙ2 pathway, a strong nucleophile like sodium iodide in acetone is a classic choice.[8] For Sₙ1 (solvolysis) studies, the solvent itself (e.g., ethanol or water) acts as a weak nucleophile.[9][10]

  • Temperature Control: Reaction rates are highly sensitive to temperature. All kinetic runs must be performed in a constant temperature water bath to ensure reproducibility and allow for the calculation of activation parameters.[11]

Analytical Techniques for Reaction Monitoring

Several techniques can be employed to follow the reaction kinetics:[12]

  • Titration: In solvolysis reactions where HBr is produced, the progress can be monitored by periodically withdrawing aliquots, quenching the reaction in cold solvent, and titrating the generated acid with a standardized base (e.g., NaOH).[7] This is a robust, cost-effective method for Sₙ1 studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive technique that allows for the simultaneous monitoring of reactants, intermediates, and products in the reaction vessel itself.[13][14] By integrating characteristic peaks over time, one can obtain detailed concentration profiles.[15][16]

  • Gas Chromatography (GC): GC is highly effective for separating and quantifying volatile organic compounds.[17] Aliquots can be taken from the reaction mixture at timed intervals and analyzed by GC to determine the concentration of the substrate and products.[18][19]

Detailed Protocol: Solvolysis of Bromomethylenecyclohexane by Titration

This protocol details a classic method to determine the first-order rate constant for the solvolysis of a halide.

Objective: To determine the rate constant (k₁) for the solvolysis of bromomethylenecyclohexane in an 80:20 ethanol:water solution at a constant temperature.

Materials:

  • Bromomethylenecyclohexane

  • Absolute ethanol

  • Deionized water

  • Standardized ~0.02 M NaOH solution

  • Bromothymol blue indicator

  • Constant temperature water bath, burette, pipettes, stopwatch, Erlenmeyer flasks.

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of bromomethylenecyclohexane in absolute ethanol. Prepare the 80:20 ethanol:water solvent mixture.

  • Temperature Equilibration: Place the substrate solution, the solvent mixture, and a flask for the reaction in a constant temperature water bath (e.g., 50 °C) for at least 20 minutes to allow them to reach thermal equilibrium.[10]

  • Reaction Initiation: Pipette 50.0 mL of the pre-heated 80:20 ethanol:water solvent into the reaction flask. Pipette 5.0 mL of the pre-heated 0.1 M substrate solution into the solvent, mix thoroughly, and immediately start the stopwatch. This is t=0.

  • Titration at Time Intervals:

    • At regular intervals (e.g., every 15-20 minutes), withdraw a 5.0 mL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an Erlenmeyer flask containing ~20 mL of ice-cold acetone or water to stop the reaction.

    • Add 2-3 drops of bromothymol blue indicator.

    • Titrate the generated HBr with the standardized NaOH solution until the yellow color changes to a persistent blue. Record the volume of NaOH used.

  • Infinity Titration (t∞): After the reaction has proceeded for at least 10 half-lives (or by gently heating a separate aliquot in a sealed vial to drive it to completion), perform a final titration. This value corresponds to the total amount of HBr that will be generated.

  • Data Analysis: The first-order rate law is given by: ln(V∞ - Vt) = -kt + ln(V∞ - V₀), where V∞ is the volume of NaOH for the infinity titration and Vt is the volume at time t. A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.

G cluster_prep 1. Preparation cluster_run 2. Reaction Execution cluster_analysis 3. Analysis cluster_results 4. Data Processing A Prepare Substrate & Solvent Solutions B Equilibrate Solutions in Water Bath (T = const) A->B C Mix Reactants Start Timer (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D H Determine Infinity Point (t∞) C->H Allow for full reaction E Quench Reaction (e.g., in ice-cold solvent) D->E F Analyze Aliquot (e.g., Titration, GC, NMR) E->F G Record Concentration vs. Time Data F->G I Plot Data According to Rate Law G->I J Calculate Rate Constant (k) I->J

Caption: A generalized experimental workflow for a chemical kinetics study.

Comparative Reactivity Analysis

To contextualize the reactivity of bromomethylenecyclohexane, it is essential to compare its reaction rate with other substrates under identical conditions. The table below presents relative solvolysis rates for several halides in 80% ethanol at 50 °C. The data for bromomethylenecyclohexane is predicted based on the mechanistic principles discussed, as specific experimental data is not widely available.

SubstrateStructureClassRelative Rate (k_rel)Mechanistic Rationale
tert-Butyl bromide(CH₃)₃C-Br3° Alkyl~1,200,000Sₙ1 Favored: Forms a stable tertiary carbocation intermediate.[20][21]
Cyclohexyl bromidec-C₆H₁₁-Br2° Alkyl1.0Reference: Forms a secondary carbocation; slower than 3° but faster than 1°.[7]
n-Butyl bromideCH₃(CH₂)₃-Br1° Alkyl~0.04Sₙ1 Disfavored: Would form a very unstable primary carbocation.[21]
Benzyl bromideC₆H₅CH₂-Br1° Benzylic~1,000Sₙ1 Favored: Forms a highly resonance-stabilized benzylic carbocation.
1-Bromocyclohexenec-C₆H₉-BrVinyl< 0.0001Extremely Unreactive: Would require forming a highly unstable vinylic carbocation within the ring.[1][3]
Bromomethylenecyclohexane c-C₆H₁₀=CHBr Vinyl (Exocyclic) < 0.001 (Predicted) Extremely Unreactive: Although exocyclic, it still requires the formation of an unstable vinylic carbocation. Its rate is expected to be comparable to or slightly faster than other vinyl halides but vastly slower than alkyl halides.[2][5]

Note: Relative rates are illustrative estimates based on established reactivity principles to facilitate comparison.

The data clearly illustrates the profound unreactivity of vinyl halides toward Sₙ1 solvolysis. The stability of the carbocation intermediate is the dominant factor controlling the reaction rate.[7][20] Bromomethylenecyclohexane, despite its exocyclic double bond, is predicted to follow this trend, reacting orders of magnitude slower than even a secondary alkyl halide like cyclohexyl bromide. Its reactivity is fundamentally dictated by its nature as a vinyl halide, a class of compounds known for their inertness in nucleophilic substitution reactions.

Conclusion

The kinetic study of nucleophilic substitution with bromomethylenecyclohexane provides a clear example of structure-reactivity relationships in organic chemistry. Mechanistic principles predict that, as a vinyl halide, it will be highly unreactive towards both Sₙ1 and Sₙ2 pathways due to factors of hybridization, steric hindrance, and carbocation instability.[3][5] A comparative analysis places its reactivity far below that of primary, secondary, tertiary, and benzylic halides.

For researchers investigating this substrate, kinetic analysis via solvolysis monitored by titration or more advanced techniques like NMR or GC would confirm its low reactivity. The true value of such a study lies not in achieving a fast transformation, but in quantitatively demonstrating the principles that govern the reactivity of vinylic systems, providing a crucial baseline for developing alternative, perhaps catalyzed, methods for its functionalization.

References

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  • GAO Tek. Applications of Polarimeters in the Chemical Industry.

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  • Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?.

  • Quora. What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN?.

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  • University of Massachusetts. Experiment 7 — Nucleophilic Substitution.

  • Hiden Analytical. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.

  • Homework.Study.com. Name the two major products which are formed when 3-bromo-1-methylcyclohexene undergoes solvolysis in hot methanol.

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  • Chemistry LibreTexts. 5: Reactions Kinetics and Pathways.

  • Organic Chemistry Portal. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bromomethylenecyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of bromomethylenecyclohexane (C₇H₁₁Br), a halogenated organic compound. By understanding the chemical properties and associated hazards of this compound, laboratory personnel can implement disposal procedures that are both safe and compliant with regulatory standards.

Understanding Bromomethylenecyclohexane: Hazard Profile and Chemical Properties

Key Hazards:

  • Flammability: Bromomethylenecyclohexane is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.

  • Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3]

Chemical Reactivity:

Bromomethylenecyclohexane is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also important to avoid contact with finely divided metals, ammonia, and other reactive compounds as is common for brominated hydrocarbons.[4]

Physicochemical Data Summary

PropertyValue
Molecular FormulaC₇H₁₁Br
Molecular Weight175.07 g/mol
AppearanceLikely a liquid
IncompatibilitiesStrong oxidizing agents, strong bases, finely divided metals, ammonia[1][4]

Regulatory Framework for Disposal

As a halogenated organic compound, the disposal of bromomethylenecyclohexane is regulated under hazardous waste guidelines. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes under the Resource Conservation and Recovery Act (RCRA).

Bromomethylenecyclohexane waste would likely be classified as follows:

  • F-Listed Waste: If used as a solvent, it would fall under the F001 or F002 waste codes for spent halogenated solvents.[5]

  • D-Listed Waste: Depending on its characteristics, it could also be classified as D001 (ignitable waste).[5]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of bromomethylenecyclohexane waste.

Waste Segregation and Collection

Proper segregation of chemical waste is the cornerstone of safe laboratory practice.

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for bromomethylenecyclohexane waste. The container should be made of a material that will not react with the chemical.

  • Halogenated Waste Stream: This waste must be collected as halogenated organic waste . Never mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "Bromomethylenecyclohexane." All constituents of the waste mixture and their approximate concentrations should be listed.

  • Container Integrity: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent leaks and the escape of vapors. Keep the container closed at all times except when adding waste.

On-site Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment tray to mitigate the impact of potential spills.

  • Incompatible Materials: Store the bromomethylenecyclohexane waste away from incompatible materials, particularly strong oxidizing agents and bases.[1]

  • Ignition Sources: The storage area must be free of ignition sources.[2]

Final Disposal
  • Contact EHS: When the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup.

  • Licensed Disposal Facility: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the waste.

  • Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is critical.

Spill Cleanup Protocol

For small spills (less than 100 mL) that can be safely managed by trained laboratory personnel:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A lab coat or chemical-resistant apron

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6]

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.[7]

  • Collect Waste: Once the liquid is absorbed, use non-sparking tools to carefully collect the contaminated absorbent material.[8]

  • Package Waste: Place the collected material into a labeled, sealable container for hazardous waste.

  • Decontaminate Area: Clean the spill area with soap and water. For residual bromine compounds, a 5-10% sodium thiosulfate solution can be used for neutralization before final cleaning.[7][9]

  • Dispose of Contaminated Materials: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.

For large spills, immediately evacuate the area, alert your supervisor and EHS, and call emergency services.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of bromomethylenecyclohexane.

DisposalWorkflow Bromomethylenecyclohexane Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Bromomethylenecyclohexane Waste Generated B Collect in Designated Halogenated Organic Waste Container A->B C Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' 'Bromomethylenecyclohexane' B->C D Store in Ventilated Satellite Accumulation Area C->D E Use Secondary Containment D->E F Segregate from Incompatibles (Oxidizers, Bases) D->F G Contact EHS for Pickup D->G H Transport by Licensed Hazardous Waste Hauler G->H I Dispose at Permitted Facility (e.g., Incineration) H->I

Caption: Decision workflow for the safe disposal of bromomethylenecyclohexane waste.

Conclusion

The responsible disposal of bromomethylenecyclohexane is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide—from proper segregation and labeling to understanding emergency protocols—researchers can significantly mitigate the risks associated with this halogenated compound. Always prioritize safety and consult with your institution's EHS department to ensure your disposal practices align with all applicable regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995, August). Environmental Fact Sheet, Organobromine - Two New Hazardous Waste Codes Added. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • RCI Labscan Limited. (2021, August 2). Safety Data Sheet - Methylcyclohexane. Retrieved from [Link]

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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Bromomethylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of research and development, the safe handling of specialized chemical reagents is paramount. Bromomethylcyclohexane, a key building block in many synthetic pathways, presents a unique set of hazards that demand meticulous attention to safety protocols. This guide, developed by our team of senior application scientists, provides essential, experience-driven guidance on the selection and use of personal protective equipment (PPE) for this compound. Our aim is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Understanding the Hazard: Why Specific PPE is Critical

Bromomethylcyclohexane is a flammable liquid and a potent irritant to the skin, eyes, and respiratory system.[1][2] Its vapor can cause drowsiness or dizziness.[1] Furthermore, as a lachrymatory agent, it can cause immediate tearing and intense eye discomfort upon exposure. The causality behind our stringent PPE recommendations lies in mitigating these risks at every potential point of contact.

Key Hazards at a Glance:

HazardDescriptionPrimary Route of Exposure
Flammability The liquid and its vapor are flammable.[1]Inhalation, Skin
Skin Irritation Can cause skin irritation and inflammation upon contact.[1][2]Dermal
Eye Irritation Causes serious eye irritation and is a lachrymatory agent.[1][2][3]Ocular
Respiratory Irritation Vapors can irritate the respiratory tract.[1][2]Inhalation
Central Nervous System Effects Inhalation of high concentrations of vapor may cause drowsiness and dizziness.[1]Inhalation

Your Shield Against Exposure: A Multi-Layered PPE Approach

A comprehensive PPE strategy is your first and most critical line of defense. The following recommendations are based on a thorough risk assessment of handling bromomethylcyclohexane in a laboratory setting.

Hand Protection: Selecting the Right Glove

Given that skin contact is a primary route of exposure, selecting the appropriate gloves is non-negotiable. Due to the lack of specific chemical resistance data for bromomethylcyclohexane, we turn to data for analogous compounds, such as benzyl bromide and other halogenated hydrocarbons, to make an informed recommendation.[4]

Recommended Glove Materials:

Glove MaterialBreakthrough Time (Analogous Compounds)RecommendationRationale
Butyl Rubber Generally excellent for halogenated hydrocarbons.Primary Choice Offers superior resistance to a wide range of chemicals, including many halogenated organic compounds.[5]
Viton® Excellent for many halogenated and aromatic hydrocarbons.Primary Choice Provides a high level of protection against aggressive chemicals.
Nitrile Rubber Varies; generally provides good short-term splash protection but poor resistance to some halogenated hydrocarbons.[6]For Incidental Contact Only Suitable for brief handling or in combination with a more resistant outer glove. Not recommended for prolonged handling or immersion. Immediately replace if splashed.
Neoprene Fair to good for some halogenated hydrocarbons.Secondary Choice Can be considered if Butyl or Viton® are unavailable, but with heightened vigilance and shorter usage times.

Operational Imperative: Always double-glove when handling bromomethylcyclohexane. A common practice is to wear a lighter nitrile glove as the inner layer for dexterity, with a more robust butyl rubber or Viton® glove as the outer layer. Inspect gloves for any signs of degradation or perforation before each use.

Eye and Face Protection: A Clear Necessity

The lachrymatory nature of bromomethylcyclohexane necessitates robust eye and face protection.

  • Chemical Splash Goggles: These are the minimum requirement and must form a complete seal around the eyes.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles to protect the entire face from splashes.

Respiratory Protection: Guarding Your Inhalation Pathway

Work with bromomethylcyclohexane must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. In situations where the concentration of vapors may exceed exposure limits or when working outside of a fume hood, respiratory protection is mandatory.

As there are no established OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) specifically for bromomethylcyclohexane, we recommend a conservative approach based on its irritant properties and the guidelines for halogenated hydrocarbons and lachrymatory agents.[3][7][8][9][10][11][12][13][14][15][16][17][18]

Respirator Selection:

Task / ScenarioRecommended RespiratorCartridge Type
Standard laboratory operations inside a fume hood Not typically required if the fume hood is functioning correctly.N/A
Weighing and transferring outside of a fume hood (not recommended) Full-facepiece respirator with cartridges.Organic Vapor/Acid Gas (OV/AG) cartridge.
Spill cleanup Full-facepiece respirator with cartridges or a Self-Contained Breathing Apparatus (SCBA).Organic Vapor/Acid Gas (OV/AG) cartridge.
Emergency situations with unknown concentrations Self-Contained Breathing Apparatus (SCBA).N/A

Causality: The use of an Organic Vapor/Acid Gas (OV/AG) cartridge is recommended because halogenated hydrocarbons can break down to form acidic byproducts, and this combination cartridge provides protection against both the organic vapor and any potential acid gases.

Protective Clothing: The Final Barrier
  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Chemical-Resistant Apron: An apron made of a chemically resistant material, such as rubber or PVC, should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: These are standard laboratory attire and are crucial for protecting the lower body from spills.

Operational Blueprint: From Receipt to Disposal

A proactive approach to safety extends beyond PPE. The following procedural steps are designed to minimize the risk of exposure at every stage of handling.

Workflow for Handling Bromomethylcyclohexane

Bromomethylcyclohexane Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Storage Prep Don appropriate PPE FumeHood Ensure fume hood is operational Prep->FumeHood SpillKit Verify spill kit is accessible FumeHood->SpillKit Transfer Transfer chemical within fume hood SpillKit->Transfer Reaction Conduct reaction Transfer->Reaction Decontaminate Decontaminate glassware and surfaces Reaction->Decontaminate Store Store in a cool, dry, well-ventilated area away from incompatible materials Decontaminate->Store DoffPPE Doff PPE correctly Store->DoffPPE

Caption: A stepwise workflow for the safe handling of bromomethylcyclohexane.

In Case of Emergency: A Calm and Coordinated Response

Exposure Scenarios and Immediate Actions:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

The Final Step: Responsible Disposal

All materials contaminated with bromomethylcyclohexane, including excess reagent, contaminated gloves, and absorbent materials from spills, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all bromomethylcyclohexane waste in a dedicated, clearly labeled, and sealed container. This is considered halogenated organic waste.[19][20]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Bromomethylcyclohexane," and the associated hazards (Flammable, Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of bromomethylcyclohexane down the drain.[21]

Conclusion: A Commitment to a Safer Scientific Community

The principles and procedures outlined in this guide are designed to provide a robust framework for the safe handling of bromomethylcyclohexane. By understanding the "why" behind each recommendation and adhering to these protocols, you are not only ensuring your personal safety but also contributing to a stronger, more resilient culture of safety within the scientific community.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Cole-Parmer. (2010, June 10). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Cyclohexane. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014, July 1). International Chemical Safety Cards: Benzyl Bromide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • JoDrugs. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Bromine. Retrieved from [Link]

  • Oregon State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Methylcyclohexane. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Florida. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Environmental Health and Safety. Retrieved from [Link]

  • North Safety Products. (n.d.). Silver Shield Gloves Chemical Resistance Guide. Retrieved from [Link]

  • American Conference of Governmental Industrial Hygienists. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Duke University. (n.d.). Microflex Chemical Resistance Guide. Safety. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methylcyclohexane - IDLH. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, January 28). Respirator Selection Guide for the Healthcare Industry. NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018, September 18). A Guide to Air-Purifying Respirators. NIOSH. Retrieved from [Link]

  • Wattohm. (n.d.). ACGIH® Threshold Limit Values (TLVs®) and Biological Exposure Indices (BEIs®). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.